molecular formula C7H8O2S B1602820 3,4-Dimethylthiophene-2-carboxylic acid CAS No. 89639-74-7

3,4-Dimethylthiophene-2-carboxylic acid

Cat. No.: B1602820
CAS No.: 89639-74-7
M. Wt: 156.2 g/mol
InChI Key: RPZBMBIIOOKZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBMBIIOOKZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601491
Record name 3,4-Dimethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-74-7
Record name 3,4-Dimethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylthiophene-2-carboxylic acid, a substituted thiophene derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its structural motif, featuring a thiophene ring with both methyl and carboxylic acid functionalities, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of this compound, intended to equip researchers with the technical knowledge required for its effective application.

The thiophene ring system is a well-established pharmacophore, and its derivatives often exhibit a broad spectrum of biological activities. The presence of the carboxylic acid group in this compound provides a convenient handle for the introduction of various functional groups through esterification, amidation, and other coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1] Furthermore, the dimethyl substitution pattern influences the electronic properties and steric environment of the thiophene ring, which can be strategically utilized in the design of novel organic materials with tailored optoelectronic properties.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its successful and safe utilization in a laboratory setting.

Core Properties
PropertyValueSource(s)
CAS Number 89639-74-7[2]
Molecular Formula C₇H₈O₂S[2]
Molecular Weight 156.2 g/mol [1]
Physical Form Solid[2]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[2]
Safety and Handling

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Consequently, the following precautionary measures should be strictly adhered to when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling and ensure work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a multi-step process starting from more readily available precursors. A robust method involves the preparation of the corresponding methyl ester followed by hydrolysis.[3]

Experimental Protocol: Synthesis of 3,4-Dimethylthiophene-2-methyl ester

This protocol is adapted from a patented procedure and outlines the cyclization and esterification to form the methyl ester intermediate.[3]

Step 1: Preparation of 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3)

  • This initial step involves the synthesis of a key precursor. While the patent details its formation, for practical laboratory purposes, sourcing this or a similar precursor may be more efficient.

Step 2: Cyclization to 3,4-Dimethyl-Thiophencarboxylic Acid-2-Methyl Ester

  • To 52 grams of crude 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3), add 50 cc of methanol.

  • To this mixture, add 200 cc of a freshly prepared 2 N methanolic sodium methylate solution. An immediate exothermic reaction will cause the temperature to rise to approximately 37°C.

  • Heat the reaction mixture under reflux for 15 minutes.

  • Upon cooling, the sodium salt of the thioglycolic acid methyl ester by-product will separate as a jelly-like substance.

  • Allow the mixture to stand for 1 hour.

  • Add 1 liter of ice-water to the reaction mixture.

  • The precipitated 3,4-dimethyl-thiophencarboxylic acid-2-methyl ester is collected by vacuum filtration.

  • The crude product can be recrystallized from methanol to yield colorless needles with a melting point of 34°C.[3]

Synthesis_Workflow Precursor 1,1-bis-(carbomethoxy-methylmercapto)- 2-methyl-butanone-(3) Reflux Reflux (15 min) Precursor->Reflux Methanol Methanol Methanol->Reflux NaOMe Sodium Methylate (methanolic) NaOMe->Reflux Workup Ice-Water Quench & Filtration Reflux->Workup Ester 3,4-Dimethylthiophene- 2-methyl ester Workup->Ester Hydrolysis_Workflow Ester 3,4-Dimethylthiophene- 2-methyl ester Reflux Reflux (30 min) Ester->Reflux NaOH 4N NaOH (aq) NaOH->Reflux Acidification Acidification (HCl) Reflux->Acidification Product 3,4-Dimethylthiophene- 2-carboxylic acid Acidification->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Thiophene Building Block

3,4-Dimethylthiophene-2-carboxylic acid (DMTC) is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. As a derivative of thiophene-2-carboxylic acid, its structure is characterized by a five-membered aromatic thiophene ring, substituted with a carboxylic acid group at the 2-position and two methyl groups at the 3- and 4-positions. This specific substitution pattern imparts a unique combination of electronic and steric properties that are highly valuable for synthetic chemists.

Thiophene-based molecules are integral to numerous pharmaceutical agents, prized for their ability to act as bioisosteres for phenyl groups, enhancing metabolic stability and modulating biological activity. DMTC serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) for central nervous system disorders and inflammatory conditions, as well as specialized agrochemicals. A thorough understanding of its fundamental physicochemical properties—such as acidity (pKa), lipophilicity (logP), and solubility—is paramount for its effective utilization in drug design, reaction optimization, and materials engineering. This guide provides a comprehensive analysis of these core properties, grounded in available data and predictive science, to empower researchers in their synthetic endeavors.

Molecular Structure and Chemical Identifiers

The arrangement of the methyl and carboxylic acid groups on the thiophene ring dictates the molecule's reactivity, intermolecular interactions, and overall physicochemical profile.

Caption: Molecular structure of this compound.

Table 1: Core Chemical Identifiers

Identifier Value
CAS Number 89639-74-7
Molecular Formula C₇H₈O₂S
Molecular Weight 156.2 g/mol
IUPAC Name 3,4-dimethyl-2-thiophenecarboxylic acid

| InChI | 1S/C7H8O2S/c

3,4-Dimethylthiophene-2-carboxylic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethylthiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound (CAS No. 89639-74-7). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1] This document elucidates the intricate interplay between its thiophene core and substituent groups, offering insights into its reactivity, spectroscopic characteristics, and functional applications.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a five-membered thiophene ring functionalized with two methyl groups and a carboxylic acid moiety. Its molecular formula is C₇H₈O₂S, and it has a molecular weight of 156.2 g/mol .[1] The strategic placement of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups on the aromatic thiophene ring creates a molecule with tailored reactivity and electronic properties. This unique configuration makes it a valuable building block in multi-step synthetic routes for creating complex molecules, particularly active pharmaceutical ingredients (APIs) for central nervous system disorders and inflammatory conditions, as well as novel conjugated polymers for organic electronics.[1][2]

Table 1: Core Molecular Properties
PropertyValueSource
CAS Number 89639-74-7[1][3]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.2 g/mol [1]
IUPAC Name This compound[3]
Physical Form Solid[3]
Storage 2-8°C, sealed in dry, dark place[1][3]

Molecular Structure and Bonding Analysis

The foundation of the molecule is the thiophene ring, a sulfur-containing heterocycle that is isoelectronic with benzene, conferring aromatic stability. The substituents at positions 2, 3, and 4 dictate the molecule's overall chemical personality.

Caption: 2D structure of this compound.

The Aromatic Thiophene Core

The thiophene ring consists of four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom. Each carbon atom contributes one electron to the delocalized π-system. The sulfur atom participates in the aromatic system by contributing one of its lone pairs of electrons to the π-cloud. This results in a stable, 6-π-electron aromatic system, which is the underlying reason for its thermal stability and preference for substitution reactions over addition reactions.

Electronic Influence of Substituents

The electronic nature of the molecule is a direct consequence of the interplay between its functional groups:

  • Carboxylic Acid (-COOH) at C2: This group acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the C5 position.

  • Methyl Groups (-CH₃) at C3 and C4: These are electron-donating groups (EDGs) that operate primarily through hyperconjugation. They increase the electron density of the thiophene ring, thereby activating it towards electrophilic substitution.

The net effect is a finely balanced electronic system. The activating methyl groups partially counteract the deactivating effect of the carboxylic acid, influencing the overall reactivity and the site of further chemical modifications.

Intramolecular Bonding Considerations

Computational studies on related thiophenecarboxylic acids suggest the potential for a significant intramolecular hydrogen bond.[4][5] In this compound, this would manifest as an interaction between the acidic proton of the carboxyl group and the lone pair of electrons on the thiophene sulfur atom. This conformation can polarize the carboxylic acid function, potentially enhancing its reactivity and influencing the angle of nucleophilic attack at the carbonyl carbon.[4]

Caption: Electronic influences of substituents on the thiophene ring.

Predicted Spectroscopic Signature

While specific experimental spectra require laboratory analysis, the molecular structure allows for the reliable prediction of its key spectroscopic features based on established principles for thiophene derivatives.[6]

Table 2: Predicted Spectroscopic Data
Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Carboxylic Acid Proton (-OH)12.0 - 13.0 ppm (broad)Highly deshielded acidic proton, often broad due to hydrogen bonding and exchange.
Methyl Protons (-CH₃)2.0 - 2.5 ppm (singlets)Protons on sp³ carbons adjacent to an aromatic ring. Two distinct singlets are expected.
Thiophene Proton (-H at C5)7.0 - 7.5 ppm (singlet)Aromatic proton on the thiophene ring, deshielded by ring current.
¹³C NMR Carboxyl Carbon (-COOH)165 - 175 ppmTypical range for a carboxylic acid carbonyl carbon.
Thiophene Carbons (C2, C3, C4, C5)120 - 150 ppmAromatic carbons, with specific shifts influenced by attached substituents.
Methyl Carbons (-CH₃)15 - 25 ppmAliphatic carbons.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid)1680 - 1720 cm⁻¹ (strong)Strong, sharp peak typical for a conjugated carboxylic acid carbonyl.
C-S Stretch (Thiophene)600 - 800 cm⁻¹Characteristic vibration for the thiophene ring.

Synthesis and Reactivity Insights

General Synthetic Approach

A common and effective laboratory-scale synthesis of substituted thiophenecarboxylic acids involves a metallation-carboxylation sequence. This protocol leverages the acidity of a proton on the thiophene ring or a halogen-metal exchange to create a nucleophilic organometallic intermediate.

start 3,4-Dimethylthiophene (Starting Material) step1 Metallation (e.g., n-BuLi, THF, -78°C) start->step1 intermediate 2-Lithio-3,4-dimethylthiophene (Thienyllithium Intermediate) step1->intermediate step2 Carboxylation (Quench with CO₂(s)) intermediate->step2 step3 Acidic Workup (e.g., aq. HCl) step2->step3 product This compound (Final Product) step3->product

Caption: General workflow for synthesis via metallation-carboxylation.

Experimental Rationale:

  • Metallation: 3,4-Dimethylthiophene is treated with a strong base like n-butyllithium (n-BuLi). The C2 and C5 protons on a thiophene ring are the most acidic; in this substituted case, the C2 proton is abstracted to form a highly reactive thienyllithium intermediate. The reaction is conducted at low temperatures (-78°C) to prevent side reactions.

  • Carboxylation: The nucleophilic thienyllithium species readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

  • Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final carboxylic acid product.

This method provides excellent regiocontrol for introducing the carboxylic acid group at a specific position.[7]

Reactivity Profile
  • At the Carboxylic Acid: The -COOH group undergoes typical reactions such as esterification (with alcohols), conversion to acid chlorides (with reagents like SOCl₂ or (COCl)₂), and amide formation. These transformations are fundamental to its use as a synthetic intermediate.

  • At the Thiophene Ring: The molecule can undergo electrophilic aromatic substitution (e.g., halogenation, nitration) primarily at the C5 position. The C5 position is the most activated site due to the directing effects of the C3 and C4 methyl groups and is the least sterically hindered position adjacent to the sulfur atom.

Applications in Research and Development

The unique structural and electronic features of this compound make it a versatile intermediate in several high-value sectors:

  • Pharmaceuticals: It serves as a precursor for APIs. For instance, derivatives of thiophene are integral to drugs like the local anesthetic Articaine, highlighting the biocompatibility and utility of this heterocyclic scaffold in medicinal chemistry.[8][9]

  • Agrochemicals: The stability and reactivity of the thiophene ring are leveraged in the production of advanced herbicides and fungicides, where the core structure enhances molecular stability.[1]

  • Materials Science: As a thiophene derivative, it is a building block for synthesizing conjugated polymers and small molecules for organic electronics.[2] The thiophene backbone provides excellent charge transport properties, essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2]

Conclusion

This compound is a strategically designed molecule whose utility is deeply rooted in its fundamental structure and bonding. The aromatic stability of the thiophene ring, modulated by the opposing electronic effects of its methyl and carboxylic acid substituents, creates a versatile and reactive platform. This guide has provided a detailed analysis of these features, from orbital hybridization and electronic effects to predictable spectroscopic signatures and synthetic pathways. For researchers in drug discovery and materials science, a firm grasp of these core principles is essential for effectively harnessing this compound's potential in creating next-generation technologies and therapies.

References

IUPAC name and synonyms for 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dimethylthiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This compound, a substituted thiophene derivative, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a carboxylic acid functional group adjacent to a sterically hindered, electron-rich thiophene ring, imparts valuable reactivity and makes it a sought-after intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and core applications. We delve into a validated synthetic methodology, offering a detailed experimental protocol and mechanistic rationale. Furthermore, this document explores its significant role as a precursor in the development of pharmaceuticals, agrochemicals, and advanced organic materials, making it an indispensable resource for researchers and professionals in chemical and drug development.

Core Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, procurement, and scientific communication. This section codifies the nomenclature and key identifiers for this compound.

IUPAC Name and Common Synonyms
  • Preferred IUPAC Name: this compound.

  • Synonyms: 3,4-dimethyl-2-thiophenecarboxylic acid[1].

Chemical and Physical Properties

The compound's utility is defined by its physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
CAS Number 89639-74-7[1][2]
Molecular Formula C₇H₈O₂S[2]
Molecular Weight 156.2 g/mol [2]
Physical Form Solid
Typical Purity ≥97%[3]
InChI 1S/C7H8O2S/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9)
InChIKey RPZBMBIIOOKZMB-UHFFFAOYSA-N
Storage Sealed in dry, dark place at 2-8°C[2]

Strategic Synthesis: A Validated Workflow

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. For this compound, a robust and scalable method involves the regioselective lithiation of the precursor, 3,4-dimethylthiophene, followed by carboxylation.

Mechanistic Rationale and Workflow

The chosen synthetic pathway leverages the inherent acidity of the α-protons (at positions 2 and 5) of the thiophene ring. The methyl groups at positions 3 and 4 provide steric hindrance and are electron-donating, influencing the reactivity. Deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) occurs preferentially at the less hindered α-position. The resulting thienyllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (CO₂), typically introduced as a gas or solid (dry ice). A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid. This method is highly efficient and provides excellent regiochemical control.

G start 3,4-Dimethylthiophene intermediate 2-Lithio-3,4-dimethylthiophene (Thienyllithium Intermediate) start->intermediate 1. n-BuLi, THF 2. -78 °C, Inert Atmosphere product This compound intermediate->product 1. CO₂ (gas or solid) 2. Aqueous Acid Workup (e.g., HCl) G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science core 3,4-Dimethylthiophene- 2-carboxylic acid pharma_node Bioactive Scaffolds core->pharma_node Amidation, Esterification agro_node Active Ingredients core->agro_node Derivatization material_node Functional Monomers core->material_node Polymerization Precursor pharma_detail CNS & Anti-inflammatory Agents pharma_node->pharma_detail agro_detail Herbicides & Fungicides agro_node->agro_detail material_detail Organic Electronics & Polymers material_node->material_detail

References

An In-depth Technical Guide on the Biological Activity of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted thiophene carboxylic acids represent a cornerstone in modern medicinal chemistry, serving as a "privileged scaffold" in the design of novel therapeutic agents. The inherent physicochemical properties of the thiophene ring, a five-membered sulfur-containing heterocycle, endow its derivatives with the ability to modulate a wide array of biological targets. This versatility has led to their exploration and development across diverse therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of substituted thiophene carboxylic acids. Furthermore, it offers practical, field-proven experimental protocols to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this remarkable chemical entity.

The Thiophene Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active compound without compromising its activity.[1] This characteristic, coupled with its unique electronic and structural profile, makes it an invaluable building block for medicinal chemists.[2]

Physicochemical Properties and Electronic Profile

The sulfur atom in the thiophene ring introduces significant changes in electron distribution and molecular geometry compared to its carbocyclic counterpart.[3] These modifications, including the presence of lone pairs of electrons on the sulfur atom, enhance the reactivity and biological potential of thiophene derivatives.[3] The carboxylic acid functionality is readily amenable to a variety of chemical transformations, such as esterification and amidation, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Synthetic Strategies

A variety of synthetic methodologies have been developed to access the diverse landscape of substituted thiophene carboxylic acids. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring. Some of the well-established methods include:

  • Gewald Aminothiophene Synthesis: This reaction is widely used to produce substituted 2-aminothiophenes, which can be further modified.[5]

  • Hinsberg Thiophene Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield thiophene carboxylic acid derivatives.[6][7]

  • Paal-Knorr Thiophene Synthesis: This approach utilizes the reaction of a 1,4-dicarbonyl compound with a sulfur source to construct the thiophene ring.[7][8]

These classical methods, along with more modern transition-metal-catalyzed cross-coupling reactions, provide a robust toolbox for the synthesis of a vast library of substituted thiophene carboxylic acids.[9]

G cluster_start Starting Materials cluster_reaction Paal-Knorr Synthesis cluster_product Product cluster_modification Further Modification cluster_final Final Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Reaction Cyclization 1,4-Dicarbonyl->Reaction Sulfur Source Sulfur Source (e.g., P4S10) Sulfur Source->Reaction Thiophene Substituted Thiophene Reaction->Thiophene Oxidation Side-chain Oxidation Thiophene->Oxidation Thiophene_Acid Substituted Thiophene Carboxylic Acid Oxidation->Thiophene_Acid

A generalized synthetic workflow for substituted thiophene carboxylic acids.

A Spectrum of Biological Activities

The structural versatility of substituted thiophene carboxylic acids has translated into a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments.[10] Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12] Research has shown that the presence of carboxylic acids, esters, amines, and amides on the thiophene scaffold is important for anti-inflammatory activity and recognition by biological targets like COX and lipoxygenase (LOX) enzymes.[10][11]

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer progression.[13][14] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Substituted thiophenes have been developed as potent inhibitors of several kinases, including VEGFR-2, AKT, and multi-kinase inhibitors targeting Clk4, DRAK1, and haspin.[13][15][16]

  • Tubulin Polymerization Inhibition: Some thiophene derivatives act as microtubule destabilizers, arresting tumor cell mitosis and inducing apoptosis.[17][18] For instance, certain thiophene carboxamide derivatives have been designed as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), showing potent activity against cancer cell lines.[19][20][21]

  • Targeting Specific Signaling Pathways: Researchers have synthesized benzo[b]thiophene-3-carboxylic acid derivatives that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis.[22][23][24]

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) Receptor_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle Cell Proliferation & Survival Transcription_Factors->Cell_Cycle Thiophene_Inhibitor Substituted Thiophene Carboxylic Acid Derivative Thiophene_Inhibitor->Receptor_Kinase Inhibition Apoptosis Apoptosis Thiophene_Inhibitor->Apoptosis G Start Start: Synthesized Thiophene Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies & IC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

References

The Serendipitous Discovery and Enduring Legacy of Thiophene: A Technical Guide for Scientific Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the fascinating history of thiophene and its derivatives, from a chance discovery to their current status as indispensable scaffolds in medicinal chemistry and materials science. We will explore the pivotal moments in thiophene's history, dissect the evolution of its synthesis, and illuminate the structure-activity relationships that underpin the remarkable versatility of thiophene-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial heterocyclic compound.

The Unmasking of a Hidden Heterocycle: A Fortuitous Discovery

The story of thiophene begins not with a targeted search, but with a persistent chemical anomaly. For years, it was believed that the reaction of crude benzene with isatin in the presence of sulfuric acid produced a blue dye called indophenin, a reaction thought to be characteristic of benzene itself.[1][2][3] However, in 1882, the German chemist Viktor Meyer observed that highly purified benzene failed to produce this vibrant blue color.[3][4] This crucial observation led him to hypothesize the existence of a contaminant in crude benzene that was responsible for the reaction.

Through meticulous experimentation, Meyer successfully isolated this previously unknown compound and named it "thiophene," derived from the Greek words "theion" (sulfur) and "phaino" (to shine or appear), alluding to its discovery as an impurity in a well-known shining liquid, benzene.[2][3] This serendipitous discovery opened the door to a new class of heterocyclic compounds that would prove to be of immense importance. Thiophene, a five-membered aromatic ring containing a sulfur atom, was found to be a frequent contaminant in benzene derived from coal tar.[5]

The initial isolation of thiophene was based on the difference in reactivity between it and benzene. Thiophene's higher reactivity towards sulfonation allowed for its separation from the less reactive benzene.[1] This fundamental chemical difference was the key to unlocking the pure substance and paving the way for the exploration of its unique properties.

From Coal Tar to Controlled Synthesis: The Evolution of Thiophene Production

The early availability of thiophene was limited to its isolation from coal tar distillates.[2] However, for the systematic study and application of thiophene and its derivatives, reliable and scalable synthetic methods were essential. The development of synthetic routes marked a critical turning point in the history of thiophene chemistry.

Classical Synthetic Approaches: The Foundation of Thiophene Chemistry

The initial forays into thiophene synthesis laid the groundwork for more sophisticated methods. These classical reactions, while sometimes requiring harsh conditions, are still relevant for the preparation of specific thiophene derivatives.

  • Paal-Knorr Thiophene Synthesis: This is one of the most fundamental methods for constructing the thiophene ring. It involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀).[1][6] The choice of the dicarbonyl precursor allows for the introduction of various substituents onto the thiophene ring.

    • Causality behind Experimental Choice: The Paal-Knorr synthesis is a powerful tool because the 1,4-dicarbonyl starting material directly dictates the substitution pattern of the final thiophene product. The mechanism involves the formation of a furan intermediate, which is then converted to the thiophene by the sulfurizing agent. The driving force for the reaction is the formation of the stable aromatic thiophene ring.

  • Gewald Aminothiophene Synthesis: This multicomponent reaction, discovered by Karl Gewald in 1966, provides a versatile and efficient route to 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][6]

    • Causality behind Experimental Choice: The Gewald synthesis is highly valued for its atom economy and the direct introduction of an amino group, which is a valuable functional handle for further derivatization. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

  • Hinsberg Thiophene Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. While less common than the Paal-Knorr synthesis, it offers an alternative route to specific substituted thiophenes.

Modern Synthetic Innovations: Catalysis and Efficiency

While classical methods remain important, modern organic synthesis has brought forth more efficient, milder, and selective methods for constructing the thiophene core. Metal-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of complex thiophene-based molecules.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, and Heck couplings have become indispensable tools for the functionalization of pre-formed thiophene rings. These reactions allow for the precise introduction of a wide variety of substituents at specific positions on the thiophene nucleus.

    • Causality behind Experimental Choice: The choice of a specific cross-coupling reaction depends on the desired substituent and the available starting materials. For instance, the Suzuki coupling is often favored due to the stability and commercial availability of boronic acid derivatives. These reactions offer high functional group tolerance and proceed under relatively mild conditions.

The "Privileged Scaffold": Thiophene in Medicinal Chemistry

The structural and electronic properties of the thiophene ring make it a "privileged scaffold" in medicinal chemistry.[3][7] Its aromaticity and the ability of the sulfur atom to participate in hydrogen bonding and other non-covalent interactions contribute to its successful incorporation into a vast array of therapeutic agents.[3] The thiophene moiety is often used as a bioisosteric replacement for a benzene ring, a strategy that can lead to improved potency, selectivity, and pharmacokinetic properties.[1]

A Legacy of Therapeutic Success: Notable Thiophene-Containing Drugs

The impact of thiophene-based compounds on human health is undeniable, with numerous blockbuster drugs featuring this heterocyclic core. An analysis of US FDA-approved drugs reveals that a significant number of small molecules containing a thiophene ring have been approved for various therapeutic indications.[3]

Drug NameTherapeutic ClassKey Structural Feature
Clopidogrel (Plavix®) AntiplateletThienopyridine core
Olanzapine (Zyprexa®) AntipsychoticThieno[2,3-b][1][6]benzodiazepine structure
Duloxetine (Cymbalta®) AntidepressantN-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine
Tiotropium (Spiriva®) AnticholinergicQuaternary ammonium compound with a dithienylglycolic acid ester
Prasugrel (Effient®) AntiplateletThienopyridine derivative
Raltegravir (Isentress®) AntiretroviralN-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
Experimental Protocol: A Representative Synthesis of a Thiophene Derivative

To illustrate a practical synthetic approach, the following is a generalized protocol for a Paal-Knorr thiophene synthesis.

Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexane-2,5-dione (1 equivalent) and phosphorus pentasulfide (0.45 equivalents) in a dry, inert solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiophene.

Self-Validating System: The purity and identity of the synthesized 2,5-dimethylthiophene can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values for validation.

Beyond the Pill Bottle: Thiophene in Materials Science

The utility of thiophene-based compounds extends far beyond the pharmaceutical realm. The unique electronic properties of the thiophene ring, particularly its ability to support charge transport, have made it a cornerstone of organic electronics.

  • Polythiophenes: The polymerization of thiophene and its derivatives leads to the formation of polythiophenes, a class of conducting polymers.[1] These materials are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (solar) cells.[3] The properties of polythiophenes can be tuned by modifying the substituents on the thiophene ring, allowing for the design of materials with specific electronic and optical characteristics.

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Diagram 1: The Discovery of Thiophene

Discovery_of_Thiophene cluster_0 Initial Observation cluster_1 Viktor Meyer's Insight cluster_2 Conclusion Crude Benzene Crude Benzene Blue Dye (Indophenin) Blue Dye (Indophenin) Crude Benzene->Blue Dye (Indophenin) Reacts with Thiophene (Contaminant) Thiophene (Contaminant) Crude Benzene->Thiophene (Contaminant) Contains Isatin + H2SO4 Isatin + H2SO4 Isatin + H2SO4->Blue Dye (Indophenin) Purified Benzene Purified Benzene No Blue Dye No Blue Dye Purified Benzene->No Blue Dye No reaction with Isatin + H2SO4 Thiophene (Contaminant)->Blue Dye (Indophenin)

Caption: The serendipitous discovery of thiophene by Viktor Meyer.

Diagram 2: Paal-Knorr Thiophene Synthesis Workflow

Paal_Knorr_Synthesis Start Start 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Start->1,4-Dicarbonyl Compound Sulfurizing Agent (P4S10) Sulfurizing Agent (P4S10) Start->Sulfurizing Agent (P4S10) Reaction Reaction 1,4-Dicarbonyl Compound->Reaction Sulfurizing Agent (P4S10)->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Thiophene Derivative Thiophene Derivative Purification->Thiophene Derivative

Caption: A generalized workflow for the Paal-Knorr thiophene synthesis.

Conclusion and Future Perspectives

From its humble beginnings as an impurity in benzene, thiophene has evolved into a cornerstone of modern chemistry. Its rich history is a testament to the power of observation and the relentless pursuit of scientific understanding. The versatility of the thiophene scaffold continues to inspire the development of new synthetic methodologies and the discovery of novel therapeutic agents and advanced materials. As we look to the future, the exploration of thiophene-based compounds will undoubtedly continue to push the boundaries of science, leading to innovations that will shape our world in profound ways.

References

Theoretical and computational studies of dimethylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Dimethylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiophenes, as key structural motifs in numerous pharmaceuticals and organic electronic materials, present a rich landscape for theoretical and computational exploration.[1][2] This technical guide provides a comprehensive framework for investigating the isomeric landscapes of dimethylthiophenes through modern computational chemistry techniques. We delve into the core theoretical principles, offer detailed, field-proven protocols for accurate property prediction, and explore the causal relationships between molecular structure, electronic properties, and chemical reactivity. This document is designed to empower researchers to leverage computational tools for the rational design of novel thiophene-based compounds with tailored functionalities.

Introduction: The Significance of the Dimethylthiophene Scaffold

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[3][4] Its derivatives are integral to a wide array of marketed drugs, including anti-inflammatory agents, antipsychotics, and antiplatelet drugs.[2] The addition of methyl groups to the thiophene ring, creating dimethylthiophene isomers (e.g., 2,5-dimethylthiophene, 3,4-dimethylthiophene), significantly influences the molecule's physicochemical properties. These substituents can modulate solubility, steric hindrance, and electronic characteristics, thereby fine-tuning biological activity and material performance.[1] For instance, 3,4-dimethylthiophene serves as a critical precursor in the synthesis of conjugated polymers for organic electronics, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), where the methyl groups help control morphology and charge transport properties.[1]

Understanding the subtle yet profound effects of methyl group placement is paramount for rational drug design and materials engineering. Computational and theoretical studies provide an invaluable, atomistic-level lens through which to examine these effects, predicting properties and guiding experimental efforts in a time- and resource-efficient manner.[5]

Foundational Theoretical Methodologies: A Scientist's Perspective

The selection of an appropriate theoretical method is the most critical decision in a computational study, directly impacting the accuracy and reliability of the results. For systems like dimethylthiophenes, Density Functional Theory (DFT) has emerged as the workhorse method, offering a robust balance between computational cost and accuracy for describing the ground-state properties of organic molecules.[6][7]

The Primacy of Density Functional Theory (DFT)

DFT calculations are predicated on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.[8] The choice of the exchange-correlation functional and the basis set are the two key parameters that define a DFT calculation.

  • Exchange-Correlation Functionals: For thiophene derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable geometries and vibrational frequencies.[6][9][10] For more accurate electronic properties, especially when dealing with charge transfer or excited states, range-separated functionals like ωB97X-D or global hybrids with a higher percentage of exact exchange like PBE0 are often recommended.[11][12] The inclusion of a dispersion correction (e.g., "-D3") is crucial for accurately modeling non-covalent interactions, which can be important in conformational analyses and intermolecular interactions.[12]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations. For higher accuracy in energy calculations and property predictions, larger, polarization- and diffuse-function-augmented basis sets such as 6-311+G(d,p) or correlation-consistent basis sets like cc-pVTZ are preferable.[6][13][14]

Simulating Spectra: Time-Dependent DFT (TD-DFT)

To investigate the electronic absorption properties (UV-Vis spectra) of dimethylthiophenes, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.[15][16] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

Core Computational Workflow: From Structure to Properties

A typical computational investigation of dimethylthiophene isomers follows a structured workflow. This ensures that the foundational calculations are robust, providing a reliable basis for subsequent property predictions.

G cluster_0 Initial Steps cluster_1 Core Quantum Mechanics cluster_2 Property Prediction start Define Isomer (e.g., 2,5-DMT) preopt Initial Structure Generation & Pre-optimization (MMFF94) start->preopt Build Molecule geo_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) preopt->geo_opt Refine Geometry freq_calc Frequency Calculation (Confirm Minimum Energy) geo_opt->freq_calc Verify Stability electronic Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic Analyze Orbitals & Potential spectra Spectroscopic Analysis (IR, Raman, TD-DFT for UV-Vis) freq_calc->spectra Predict Spectra reactivity Reactivity Indices (Fukui Functions, NICS) freq_calc->reactivity Assess Reactivity & Aromaticity

Caption: A standard computational workflow for dimethylthiophene analysis.

Detailed Protocol: Geometry Optimization and Frequency Calculation

This protocol describes the essential first steps for any computational analysis of a dimethylthiophene isomer.

Objective: To find the lowest energy structure (equilibrium geometry) of a dimethylthiophene isomer and confirm it is a true minimum on the potential energy surface.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

  • Input File Preparation:

    • Create an input file (e.g., 2,5-DMT_opt.gjf).

    • Specify the charge (0) and multiplicity (1 for a singlet ground state).

    • Provide an initial guess for the molecular coordinates.

    • Define the route section: #p B3LYP/6-311+G(d,p) Opt Freq.

      • B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution:

    • Submit the input file to the quantum chemistry software.

  • Analysis of Results:

    • Convergence: Verify that the optimization has converged successfully. Look for the "Optimization completed" message in the output file.

    • Vibrational Frequencies: Inspect the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry must be re-optimized.

    • Zero-Point Energy: Note the calculated zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.

    • Optimized Geometry: Extract the final, optimized Cartesian coordinates or Z-matrix for use in subsequent calculations.

Structural and Electronic Properties of Dimethylthiophene Isomers

The placement of the two methyl groups has a direct and predictable impact on the geometry and electronic landscape of the thiophene ring.

Geometric Parameters

DFT calculations provide highly accurate predictions of bond lengths and angles, which often closely match experimental values from techniques like X-ray crystallography.[6][13] Methyl substitution typically causes minor elongations of the adjacent C-C bonds within the ring due to hyperconjugation and steric effects.

ParameterThiophene (Parent)2,5-Dimethylthiophene3,4-Dimethylthiophene
C2=C3 Bond Length (Å) ~1.370~1.375~1.380
C3-C4 Bond Length (Å) ~1.423~1.418~1.430
C2-S Bond Length (Å) ~1.714~1.720~1.715
Dipole Moment (Debye) ~0.55~0.60~0.05

Note: Values are representative and depend on the level of theory. Data synthesized from principles discussed in cited literature.[17]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[9][18]

  • HOMO: Represents the ability to donate an electron. In thiophenes, the HOMO is typically a π-orbital with significant density on the carbon atoms, making them susceptible to electrophilic attack.[19]

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and kinetic stability.[6][9] A smaller gap generally implies higher reactivity.

The electron-donating nature of methyl groups raises the HOMO energy level, making dimethylthiophenes more reactive towards electrophiles than the parent thiophene. The precise energy levels and the HOMO-LUMO gap vary between isomers, influencing their electronic applications and chemical behavior.[18]

FMO cluster_lumo homo_level lumo_level lumo_level->homo_level energy_axis Energy energy_axis->lumo_level gap ΔE (HOMO-LUMO Gap)

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For dimethylthiophenes, the MEP will show a region of negative potential (typically colored red) above the π-system of the ring and near the sulfur atom, indicating these are the most likely sites for electrophilic attack.

Aromaticity and Its Modulation

Thiophene's aromaticity is a key determinant of its stability and reactivity.[3] This property can be quantified computationally using magnetic criteria, most notably the Nucleus-Independent Chemical Shift (NICS).[3][20] NICS values are calculated at the center of the ring (NICS(0)) or slightly above it (NICS(1)zz). A more negative NICS value indicates a stronger diatropic ring current and thus, greater aromaticity.

The placement of methyl groups, being weakly electron-donating, generally leads to a slight increase in the aromaticity of the thiophene ring compared to the unsubstituted parent. This is reflected in slightly more negative NICS values.

Predicting Spectroscopic Signatures

Computational chemistry is a powerful tool for interpreting and predicting experimental spectra.

Vibrational Spectroscopy (IR & Raman)

Frequency calculations not only confirm a stable geometry but also yield the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra.[4][6][21] Key vibrational modes for dimethylthiophenes include:

  • C-H stretching (aromatic): ~3100 cm⁻¹[10]

  • C-H stretching (methyl): ~2900-3000 cm⁻¹

  • C=C ring stretching: ~1400-1600 cm⁻¹[4][22]

  • Ring breathing modes: Characteristic patterns that are sensitive to the substitution pattern.

UV-Vis Spectroscopy

TD-DFT calculations can predict the λ_max (wavelength of maximum absorption) for the π → π* transitions that dominate the UV-Vis spectra of aromatic compounds like dimethylthiophenes.[15][16] These calculations can help rationalize colorimetric properties and are vital in the design of organic dyes and electronic materials.

Conclusion: The Predictive Power of Computation

Theoretical and computational studies provide an indispensable framework for understanding the structure-property relationships in dimethylthiophenes. By leveraging methods like DFT and TD-DFT, researchers can predict molecular geometries, electronic structures, reactivity, aromaticity, and spectroscopic signatures with high fidelity.[5] This in-depth, atomistic insight is crucial for the rational design of new pharmaceuticals and advanced materials, enabling the targeted synthesis of molecules with optimized properties and accelerating the pace of innovation.

References

Potential research areas for 3,4-Dimethylthiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Emerging Research Areas for 3,4-Dimethylthiophene-2-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its electronic properties and versatile reactivity. Among its many variants, this compound represents a particularly intriguing starting point for novel molecular design. The presence of the methyl groups at the 3 and 4 positions sterically hinders certain reactions but also provides a unique electronic and conformational profile, while the carboxylic acid at the 2-position serves as a versatile synthetic handle for derivatization. This guide delineates promising, underexplored research avenues for derivatives of this compound, providing a technical roadmap for scientists in drug discovery and materials development. We will explore the rationale behind targeting specific therapeutic areas and advanced material applications, complete with actionable experimental protocols and validation strategies.

Introduction: The Strategic Value of the 3,4-Dimethylthiophene Core

The thiophene ring is an isostere of the benzene ring, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. The substitution pattern of this compound offers several strategic advantages:

  • Defined Regiochemistry: The fixed positions of the methyl and carboxyl groups direct further synthetic modifications primarily to the 5-position, simplifying reaction outcomes and structure-activity relationship (SAR) studies.

  • Modulated Electronic Properties: The electron-donating methyl groups enrich the π-system of the thiophene ring, influencing its reactivity and interaction with biological targets or its performance in electronic devices.

  • Lipophilicity and Conformation: The methyl groups increase lipophilicity, which can enhance membrane permeability—a crucial factor in drug design. They also create a specific conformational bias that can be exploited for selective binding to protein targets.

  • Versatile Carboxylic Acid Handle: The -COOH group is a gateway for a multitude of chemical transformations, most notably amidation, esterification, and conversion to other functional groups, allowing for the construction of diverse chemical libraries.

This guide will focus on two primary domains ripe for exploration: Medicinal Chemistry and Materials Science .

Medicinal Chemistry: Targeting Inflammatory and Infectious Diseases

The inherent anti-inflammatory and antimicrobial properties of various thiophene derivatives provide a strong foundation for further research. The 3,4-dimethyl substitution pattern can be leveraged to enhance potency and selectivity.

Research Area: Novel Non-Steroidal Anti-inflammatory Drugs (NSAIDs) with Enhanced GI Safety

Scientific Rationale: Classical NSAIDs like ibuprofen and naproxen inhibit cyclooxygenase (COX) enzymes, but non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal (GI) ulceration. The design of COX-2 selective inhibitors has been a major goal. The thiophene scaffold has been successfully incorporated into selective COX-2 inhibitors. We hypothesize that by appending specific pharmacophores to the this compound core, we can create derivatives with high COX-2 selectivity and improved safety profiles. The methyl groups can provide additional hydrophobic interactions within the COX-2 active site.

Proposed Derivatives: Amide and Ester Analogues We propose the synthesis of a library of amide and ester derivatives by coupling the core molecule with various amines and alcohols bearing pharmacophoric motifs known to confer COX-2 selectivity (e.g., sulfonamides, methylsulfonyl groups).

Experimental Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-(4-(methylsulfonyl)phenyl)-3,4-dimethylthiophene-2-carboxamide.

Materials:

  • This compound

  • 4-(Methylsulfonyl)aniline

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add 4-(methylsulfonyl)aniline (1.0 eq) and DIPEA (2.5 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add PyBOP (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization:

G cluster_synthesis Synthesis Workflow Reactants 1. Combine Reactants - this compound - 4-(Methylsulfonyl)aniline - DIPEA in DCM Coupling 2. Add PyBOP at 0 °C Reactants->Coupling Stir 3. Stir at RT for 12-16h (Monitor by TLC) Coupling->Stir Workup 4. Aqueous Work-up (HCl, NaHCO3, Brine) Stir->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. Structure Verification (NMR, HRMS) Purify->Characterize G QS_Signal Quorum Sensing Signal Molecule Receptor Bacterial Receptor Protein QS_Signal->Receptor Binds Gene_Exp Biofilm Gene Expression Receptor->Gene_Exp Activates Biofilm Biofilm Formation Gene_Exp->Biofilm Derivative Thiophene Derivative Derivative->Receptor Antagonizes G Start 3,4-Dimethylthiophene -2-carboxylate Bromination 1. Bromination (NBS) (5-position) Start->Bromination Borylation 2. Borylation (Pd cat.) (Miayura Reaction) Bromination->Borylation Coupling 3. Suzuki Coupling with Dibromo-Core Borylation->Coupling Purification 4. Purification (Chromatography, Sublimation) Coupling->Purification Device Device Fabrication (Spin Coating) Purification->Device

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethylthiophene-2-carboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional organic materials.[1] Its substituted thiophene scaffold is a common motif in pharmacologically active compounds, particularly those targeting the central nervous system and inflammatory conditions.[1] The strategic placement of the carboxylic acid group at the 2-position, flanked by methyl groups at the 3- and 4-positions, provides a versatile handle for further synthetic modifications, enabling the construction of complex molecular architectures. This document provides detailed protocols for two distinct and reliable synthetic routes to this compound, designed to be accessible to researchers in both academic and industrial settings.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several methodologies. This guide will focus on two robust and well-documented strategies:

  • Halogen-Metal Exchange followed by Carboxylation: A more modern and highly efficient method that starts with a pre-formed, halogenated 3,4-dimethylthiophene core. This is often the preferred route due to its high yields and predictability, provided the halogenated starting material is accessible.

The choice between these two pathways will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

Methodology 1: Fiesselmann-Type Thiophene Synthesis

This pathway builds the thiophene ring through a base-catalyzed condensation and cyclization of a β-ketoester derivative with a thioglycolate. The following protocol is adapted from a well-established patent, providing a step-by-step guide to this elegant one-pot synthesis of the thiophene ring, followed by hydrolysis to the target carboxylic acid.[2]

Reaction Scheme

Fiesselmann-Type Synthesis A 1,1-bis-(carbomethoxy-methylmercapto)- 2-methyl-butanone-(3) B 3,4-Dimethyl-thiophene- carboxylic acid-2-methyl ester A->B  Sodium Methylate,  Methanol, Reflux C 3,4-Dimethylthiophene- 2-carboxylic acid B->C  NaOH (aq),  Reflux

Caption: Fiesselmann-Type Synthesis Workflow.

Experimental Protocol

Part A: Synthesis of 3,4-Dimethyl-thiophenecarboxylic Acid-2-Methyl Ester

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 52 grams of crude 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3) and 50 mL of methanol.

  • Initiation of Reaction: To this mixture, add 200 mL of a freshly prepared 2 N methanolic sodium methylate solution. An exothermic reaction should be observed, with the temperature rising to approximately 37°C.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 15 minutes. During this time, the sodium salt of the byproduct, thioglycolic acid methyl ester, may separate as a jelly-like substance.

  • Isolation of the Ester: After the reflux period, allow the mixture to stand and cool for 1 hour. Subsequently, add 1 liter of ice-water to the reaction mixture. The desired 3,4-dimethyl-thiophenecarboxylic acid-2-methyl ester will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. The crude product can be recrystallized from methanol to yield colorless needles.

Part B: Hydrolysis to 3,4-Dimethyl-Thiophenecarboxylic Acid-(2)

  • Saponification: In a round-bottom flask equipped with a reflux condenser, combine 8.5 grams of the purified 3,4-dimethyl-thiophenecarboxylic acid-2-methyl ester with 50 mL of a 4 N aqueous sodium hydroxide solution.

  • Reaction Progression: Heat the mixture to reflux for 30 minutes. The oily ester should dissolve during this time.

  • Work-up: After cooling, filter the solution to remove any insoluble flocks. The filtrate, containing the sodium salt of the carboxylic acid, is then ready for acidification.

  • Acidification and Isolation: Acidify the cooled filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. Collect the solid product by vacuum filtration and dry thoroughly.

Data Summary
Step Starting Material Reagents Product Yield Melting Point
A 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3)Sodium Methylate, Methanol3,4-Dimethyl-thiophenecarboxylic acid-2-methyl ester19.5 g (from 52 g crude starting material)34°C
B 3,4-Dimethyl-thiophenecarboxylic acid-2-methyl esterSodium Hydroxide (aq)This compound--

Methodology 2: Halogen-Metal Exchange and Carboxylation

This contemporary approach leverages the facile formation of organometallic intermediates from halogenated thiophenes. The key steps involve the regioselective bromination of 3,4-dimethylthiophene, followed by a lithium-halogen exchange and subsequent carboxylation with carbon dioxide. This method is often preferred for its high yields and cleaner reaction profiles.

Reaction Scheme

Halogen-Metal Exchange and Carboxylation D 3,4-Dimethylthiophene E 2-Bromo-3,4-dimethylthiophene D->E  N-Bromosuccinimide,  THF/Acetic Acid F 2-Lithio-3,4-dimethylthiophene E->F  n-BuLi or t-BuLi,  Anhydrous THF, -78°C G 3,4-Dimethylthiophene- 2-carboxylic acid F->G  1. CO2 (s or g)  2. H3O+

Caption: Halogen-Metal Exchange and Carboxylation Workflow.

Experimental Protocol

Part A: Synthesis of 2-Bromo-3,4-dimethylthiophene

  • Reaction Setup: In a flask protected from light, dissolve 3,4-dimethylthiophene in a mixture of tetrahydrofuran (THF) and acetic acid.

  • Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.

Part B: Lithiation and Carboxylation

  • Anhydrous Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Equip the flask with a magnetic stirrer, a thermometer, and a septum.

  • Lithiation: Dissolve the purified 2-bromo-3,4-dimethylthiophene (1.0 equivalent) in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.[3] Slowly add n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70°C.[3][4] Stir the mixture at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.[3]

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO2) or by bubbling CO2 gas through the solution while maintaining the low temperature. Allow the mixture to warm slowly to room temperature.

  • Acidification and Extraction: Once at room temperature, add water to the reaction mixture. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. Extract the product into an organic solvent such as diethyl ether.

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Summary
Step Starting Material Key Reagents Intermediate/Product Typical Yield
A 3,4-DimethylthiopheneN-Bromosuccinimide2-Bromo-3,4-dimethylthiophene>90%
B 2-Bromo-3,4-dimethylthiophenen-BuLi or t-BuLi, CO2This compound85-95%

Discussion of Synthetic Strategies

Expertise & Experience: The Fiesselmann-type synthesis is a powerful method for constructing the thiophene ring itself, offering a direct route to the target molecule from acyclic precursors. However, the starting materials may not be commercially available and could require multi-step synthesis themselves. The reaction conditions, while straightforward, involve the handling of sodium methylate, which requires appropriate safety precautions.

The halogen-metal exchange and carboxylation route is a more convergent and often higher-yielding approach.[5][6] The success of this method hinges on the efficient and regioselective bromination of 3,4-dimethylthiophene and the subsequent clean lithium-halogen exchange. The use of organolithium reagents necessitates strictly anhydrous conditions and low temperatures to prevent side reactions.[3]

Trustworthiness: Both protocols described are based on well-established and reliable chemical transformations. The Fiesselmann synthesis has a long history of application in thiophene chemistry. The lithiation-carboxylation sequence is a cornerstone of modern aromatic functionalization and is highly reproducible when performed with care. For the latter, it is crucial to use freshly titrated organolithium reagents to ensure accurate stoichiometry and high yields.

Conclusion

This application note provides two distinct and detailed protocols for the synthesis of this compound. The choice of method will depend on the specific needs and resources of the researcher. The Fiesselmann-type synthesis offers a classic route from acyclic precursors, while the halogen-metal exchange and carboxylation pathway provides a modern, high-yield alternative from a halogenated thiophene intermediate. Both methods, when executed with attention to detail and appropriate safety measures, will reliably provide access to this valuable synthetic building block.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 3,4-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted thiophene scaffold is a key structural motif in a variety of pharmacologically active compounds and organic electronic materials. This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations necessary for a successful and reproducible outcome. The synthesis proceeds via a directed ortho-metalation (lithiation) of 3,4-dimethylthiophene, followed by carboxylation with carbon dioxide.

Guiding Principles of the Synthesis

The core of this synthesis relies on the regioselective deprotonation of 3,4-dimethylthiophene. The methyl groups at the 3 and 4 positions electronically enrich the thiophene ring, making the C-H bonds at the 2 and 5 positions acidic enough for deprotonation by a strong organolithium base. The lithiation is directed to the 2-position, a phenomenon well-documented in thiophene chemistry.[3] This lithiated intermediate is a potent nucleophile, which readily attacks an electrophile—in this case, carbon dioxide (from dry ice)—to form the desired carboxylic acid after an acidic workup.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,4-Dimethylthiophene≥97%Sigma-Aldrich or equivalentStore under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich or equivalentPyrophoric; handle with extreme care under inert atmosphere.[4]
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentEMD Millipore or equivalentMust be anhydrous. Use a freshly opened bottle or dry over sodium/benzophenone.
Dry Ice (solid CO₂)N/ALocal supplierUse freshly crushed, high-purity dry ice.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific or equivalent
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWR or equivalent
Deuterated Chloroform (CDCl₃)NMR gradeCambridge Isotope LaboratoriesFor NMR analysis.

Safety First: Hazard Analysis and Mitigation

This protocol involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[4][5] It also causes severe chemical burns.[6] Mitigation: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Wear flame-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile).[7][8] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. Never work alone when handling n-BuLi.[5]

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Mitigation: Work in a well-ventilated chemical fume hood, away from any ignition sources.[4] Use a freshly opened bottle of anhydrous ether or test for and quench peroxides if necessary.

  • Dry Ice: Contact with skin can cause severe frostbite. The sublimation of dry ice in a sealed container can lead to a dangerous pressure buildup.[9] Mitigation: Handle with cryogenic gloves. Ensure the reaction vessel is not sealed after the addition of dry ice.[9]

  • Acid Handling: Concentrated HCl is corrosive and can cause severe burns. Mitigation: Handle in a fume hood while wearing gloves, a lab coat, and safety goggles.

Experimental Protocol: Step-by-Step Synthesis

Reaction Workflow Diagram

Synthesis_Workflow Setup 1. Setup & Inerting - Assemble dry glassware - Purge with Argon/N₂ Reactants 2. Reactant Addition - Add 3,4-dimethylthiophene - Add anhydrous Et₂O Setup->Reactants Cooling 3. Cooling - Cool to -78 °C (Dry Ice/Acetone Bath) Reactants->Cooling Lithiation 4. Lithiation - Add n-BuLi dropwise - Stir for 1 hr @ -78 °C Cooling->Lithiation Carboxylation 5. Carboxylation - Add crushed dry ice - Warm to RT overnight Lithiation->Carboxylation Workup 6. Aqueous Workup - Quench with H₂O - Acidify with HCl Carboxylation->Workup Extraction 7. Extraction - Extract with Et₂O - Dry with Na₂SO₄ Workup->Extraction Purification 8. Purification - Evaporate solvent - Recrystallize Extraction->Purification Analysis 9. Characterization - NMR, IR, MP Purification->Analysis

References

Application Notes & Protocols: 3,4-Dimethylthiophene-2-carboxylic Acid as a Versatile Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of organic electronics continues to be driven by the rational design of novel π-conjugated materials that offer a unique combination of solution processability, tunable electronic properties, and mechanical flexibility. Within the diverse family of organic semiconductors, polythiophenes have established themselves as a cornerstone due to their excellent charge transport characteristics and environmental stability.[1] This document provides a comprehensive guide to the application of 3,4-Dimethylthiophene-2-carboxylic acid, a strategically functionalized monomer, for the synthesis of advanced semiconducting polymers tailored for devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

We will delve into the nuanced roles of the dimethyl and carboxylic acid functionalities, address the synthetic challenges, and provide detailed, field-proven protocols for polymerization and device fabrication. The causality behind experimental choices will be emphasized to provide researchers with a robust framework for innovation.

The Strategic Advantage of this compound

The molecular architecture of this compound offers a unique confluence of properties that can be harnessed to control the performance of the resulting conjugated polymers.

  • The Thiophene Backbone: The inherent aromaticity and sulfur heteroatom of the thiophene ring provide the foundation for efficient charge delocalization and transport along the polymer backbone.[2]

  • 3,4-Dimethyl Substitution: The two methyl groups at the 3 and 4 positions play a crucial role in both the electronic and morphological characteristics of the polymer:

    • Electronic Effects: As electron-donating groups, methyl substituents raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This can be strategically employed to tune the energy level alignment with other materials in a device, such as electrodes in an OFET or an acceptor material in an OPV.[3]

    • Morphological Control: The presence of these side chains can influence the inter-chain packing and crystallinity of the polymer film. While bulky side chains can sometimes disrupt π-π stacking, short, rigid methyl groups can suppress excessive chain mobility, potentially leading to more stable and optimal film morphologies for charge transport.[4]

  • 2-Carboxylic Acid Functionality: The carboxylic acid group is a powerful and versatile functional handle that imparts several desirable characteristics:

    • Solubility and Processability: The polar carboxylic acid group can be leveraged to control the solubility of the polymer, enabling solution-based processing techniques like spin-coating and printing. This is a significant advantage over unsubstituted polythiophenes which are often insoluble.[5]

    • Interfacial Engineering: The acidic proton can form hydrogen bonds, which is particularly useful for anchoring the polymer to metal oxide surfaces (e.g., TiO₂, ZnO). This can improve the interfacial contact in devices like OPVs or serve as an anchor for self-assembled monolayers.[6]

    • Post-Polymerization Modification: The carboxylic acid group is a reactive site for a wide range of chemical transformations, allowing for the grafting of other functional moieties to fine-tune the polymer's properties after its initial synthesis.[7]

The interplay of these functional groups is visualized in the logical diagram below.

G cluster_properties Inherent Properties cluster_effects Resulting Polymer Characteristics Monomer 3,4-Dimethylthiophene- 2-carboxylic Acid Thiophene Thiophene Ring Monomer->Thiophene Methyl 3,4-Dimethyl Groups Monomer->Methyl COOH 2-Carboxylic Acid Monomer->COOH ChargeTransport Charge Transport Backbone Thiophene->ChargeTransport π-conjugation EnergyLevels Tunable Energy Levels (HOMO) Methyl->EnergyLevels Electron-donating Morphology Controlled Film Morphology Methyl->Morphology Steric influence Solubility Enhanced Solubility COOH->Solubility Polarity Interfacial Interfacial Anchoring/Engineering COOH->Interfacial H-bonding

Caption: Functional components of the monomer and their influence on polymer properties.

Synthetic Strategy: Overcoming the Carboxylic Acid Challenge

A significant challenge in synthesizing polythiophenes with carboxylic acid groups is the incompatibility of the acidic proton with many transition-metal catalysts used in common polymerization reactions like Stille and Grignard Metathesis (GRIM).[7] The acidic proton can quench organometallic intermediates, thus halting the polymerization.

To circumvent this, a robust and widely adopted strategy involves a post-polymerization modification approach. This entails a three-step process:

  • Protection (Esterification): The carboxylic acid is first converted to a more inert functional group, typically a methyl or ethyl ester.

  • Polymerization: The esterified monomer is then polymerized using standard techniques.

  • Deprotection (Hydrolysis): The resulting polymer ester is hydrolyzed back to the carboxylic acid form.

This workflow ensures that the polymerization proceeds efficiently without interference from the acidic group.

G start 3,4-Dimethylthiophene- 2-carboxylic Acid step1 Esterification (e.g., with Methanol, H₂SO₄) start->step1 intermediate Methyl 3,4-Dimethylthiophene- 2-carboxylate step1->intermediate step2 Polymerization (e.g., Stille Coupling) intermediate->step2 polymer_ester Poly(Methyl 3,4-Dimethylthiophene- 2-carboxylate) step2->polymer_ester step3 Hydrolysis (e.g., LiOH or KOH) polymer_ester->step3 final_polymer Poly(3,4-Dimethylthiophene- 2-carboxylic Acid) step3->final_polymer

Caption: Synthetic workflow for producing the target polymer via post-polymerization modification.

Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should adapt them based on available laboratory equipment and specific target properties. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 3.1: Synthesis of Poly(Methyl 3,4-Dimethylthiophene-2-carboxylate)

This protocol details the Stille coupling polymerization of the esterified monomer. Stille coupling is chosen for its tolerance to a wide range of functional groups and its ability to produce well-defined polymers.

Materials:

  • 2,5-Dibromo-3,4-dimethylthiophene-2-carboxylate (Monomer A)

  • 2,5-Bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)

  • Anhydrous Toluene (Solvent)

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: The starting this compound must first be esterified and then brominated at the 5-position to yield Monomer A. Monomer B is a common comonomer.

  • Reaction Setup: In a flame-dried Schlenk flask, add Monomer A (1 eq.), Monomer B (1 eq.), and the ligand P(o-tol)₃ (8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene via cannula. Degas the solution by bubbling with argon for 20 minutes. Add the catalyst Pd₂(dba)₃ (2 mol%) to the flask under a positive flow of argon.

  • Polymerization: Heat the reaction mixture to 110°C and stir vigorously for 48 hours. The solution will typically become darker and more viscous as the polymer forms.

  • End-Capping: Cool the reaction to 80°C. Add 2-bromothiophene (a few drops) and stir for 2 hours, then add 2-(tributylstannyl)thiophene and stir for another 2 hours to cap the polymer chain ends.

  • Precipitation and Purification: Cool the reaction to room temperature and pour the viscous solution slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Soxhlet Extraction: Collect the solid by filtration and purify it using Soxhlet extraction. Sequentially wash with methanol, acetone, and hexane to remove oligomers and catalyst residues. The polymer is then extracted with chloroform or tetrahydrofuran.

  • Final Product: Precipitate the polymer from the chloroform fraction into methanol again, filter, and dry under vacuum to yield the final poly(methyl 3,4-dimethylthiophene-2-carboxylate).

Protocol 3.2: Hydrolysis to Poly(this compound)
  • Dissolution: Dissolve the polymer ester from Protocol 3.1 in THF.

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) or potassium hydroxide (KOH) in water (excess eq. per ester unit).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) for 24 hours.

  • Acidification: Cool the solution and slowly add dilute hydrochloric acid (HCl) until the pH is acidic. The carboxylated polymer will precipitate.

  • Purification: Filter the polymer, wash thoroughly with deionized water to remove salts, and then with a non-solvent like hexane.

  • Drying: Dry the final polymer under high vacuum.

Protocol 3.3: Fabrication of a Top-Gate, Bottom-Contact OFET

This protocol describes the fabrication of a standard OFET structure to evaluate the performance of the synthesized polymer.[8][9]

Materials:

  • Heavily doped Si wafer with a 300 nm thermal SiO₂ layer (serves as substrate and gate electrode)

  • Synthesized Poly(this compound)

  • Suitable solvent (e.g., chlorobenzene, o-dichlorobenzene)

  • Gold (for source/drain electrodes)

  • Cytop™ or other suitable fluoropolymer (for top-gate dielectric)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, then isopropanol, each for 15 minutes. Dry with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer to improve the semiconductor-dielectric interface.

  • Electrode Deposition: Deposit 50 nm gold source and drain electrodes onto the substrate using thermal evaporation through a shadow mask. Channel lengths are typically in the range of 20-100 µm.

  • Semiconductor Deposition: Prepare a solution of the synthesized polymer (e.g., 5-10 mg/mL in chlorobenzene). Spin-coat the solution onto the substrate to form the active semiconductor layer.

  • Annealing: Anneal the film at a temperature optimized for film morphology (e.g., 100-150°C) on a hotplate in a nitrogen-filled glovebox.

  • Dielectric Deposition: Spin-coat the top-gate dielectric layer (e.g., Cytop™) over the semiconductor layer.

  • Gate Electrode Deposition: Evaporate a top gate electrode (e.g., Aluminum or Gold) through a shadow mask.

  • Characterization: The electrical characterization of the OFET is performed using a semiconductor parameter analyzer in ambient air or a glovebox.

Expected Performance and Characterization

The introduction of the electron-withdrawing carboxylic acid group is expected to lower both the HOMO and LUMO energy levels compared to an alkyl-substituted equivalent.[7] This can be beneficial for ambient stability. The dimethyl groups will modulate these levels and influence film packing.

Table 1: Representative Performance Data for Carboxylated Polythiophenes in OFETs

As specific data for poly(this compound) is not widely published, the following table presents typical performance metrics for related carboxylated polythiophene materials to provide a realistic benchmark.

Polymer SystemMobility (cm²/Vs)On/Off RatioDevice ArchitectureReference Insight
Poly(thiophene-3-acetic acid) derivative[5]~10⁻⁵~10²Bottom-Gate, Top-ContactThe carboxylate groups enable solubility in various solvents, but the bulky side group can disrupt packing, leading to modest mobility. This highlights the trade-off between processability and performance.[5]
Poly(3-hexylthiophene) with COOH end-groups[6]0.01 - 0.1>10⁴Bottom-Gate, Bottom-ContactHere, the main chain packing is preserved, and the terminal COOH groups primarily serve to anchor the polymer to surfaces. This demonstrates the high performance achievable when the backbone structure is not disrupted.[6]

We anticipate that a polymer derived from this compound would exhibit performance characteristics influenced by both the enhanced solubility from the carboxyl group and the packing behavior dictated by the dimethyl substituents.

Conclusion

This compound is a highly promising monomer for the synthesis of functional conjugated polymers for organic electronics. Its unique substitution pattern allows for the tuning of electronic energy levels, control over film morphology, and provides a reactive handle for interfacial engineering or further functionalization. While the direct polymerization of the carboxylic acid monomer is challenging, a well-established esterification, polymerization, and subsequent hydrolysis protocol provides a reliable pathway to the target material. The protocols and insights provided herein offer a solid foundation for researchers to explore the potential of this versatile building block in creating next-generation organic electronic devices.

References

Application Notes and Protocols for the Derivatization of 3,4-Dimethylthiophene-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] As a five-membered aromatic heterocycle containing a sulfur atom, it serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3][4][5] The thiophene moiety is a key component in several FDA-approved drugs, highlighting its clinical significance.[1]

Specifically, 3,4-dimethylthiophene-2-carboxylic acid is a valuable building block for creating libraries of compounds for drug discovery.[6] The carboxylic acid group at the 2-position provides a convenient handle for derivatization, allowing for the exploration of chemical space around the thiophene core. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound, common transformations in the hit-to-lead and lead optimization phases of medicinal chemistry.[7]

Core Derivatization Strategies

The primary functional group for derivatization on this compound is the carboxylic acid itself. The two most common and impactful derivatizations in a medicinal chemistry context are the formation of amides and esters. These modifications allow for the modulation of critical drug-like properties such as:

  • Potency and Selectivity: Introducing different substituents can create new interactions with the biological target.

  • Pharmacokinetics (ADME): Altering lipophilicity, polarity, and metabolic stability.

  • Physicochemical Properties: Modifying solubility and crystal packing.

The following sections provide detailed, step-by-step protocols for these key transformations.

Part 1: Amide Bond Formation – Crafting Bioactive Carboxamides

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, owing to the stability of the amide bond and the vast commercial availability of primary and secondary amines.[7] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.[8]

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization for chiral amines.

Reaction Scheme:

G start 3,4-Dimethylthiophene- 2-carboxylic acid reagents HATU, DIPEA DMF start->reagents + amine R1R2NH amine->reagents + product N-substituted-3,4-dimethyl- thiophene-2-carboxamide reagents->product caption HATU-mediated amide coupling workflow. G start 3,4-Dimethylthiophene- 2-carboxylic acid reagents EDC, HOBt, DIPEA DCM or DMF start->reagents + amine R1R2NH amine->reagents + product N-substituted-3,4-dimethyl- thiophene-2-carboxamide reagents->product caption EDC/HOBt-mediated amide coupling. G start 3,4-Dimethylthiophene- 2-carboxylic acid reagents H₂SO₄ (cat.) Heat start->reagents + alcohol R-OH (e.g., Methanol) alcohol->reagents + product Alkyl 3,4-dimethyl- thiophene-2-carboxylate reagents->product caption Fischer esterification workflow. G start 3,4-Dimethylthiophene- 2-carboxylic acid reagents DCC, DMAP (cat.) DCM start->reagents + alcohol R-OH alcohol->reagents + product Alkyl 3,4-dimethyl- thiophene-2-carboxylate reagents->product caption Steglich esterification workflow.

References

Application Notes and Protocols: Polymerization of 3,4-Dimethylthiophene-2-carboxylic Acid for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted polythiophenes are a class of conducting polymers with significant potential in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The functionalization of the thiophene ring allows for the fine-tuning of the polymer's electronic, optical, and physical properties. 3,4-Dimethylthiophene-2-carboxylic acid is a promising monomer for the synthesis of functional polythiophenes. The dimethyl substitution influences the polymer's solubility and morphology, while the carboxylic acid group provides a site for post-polymerization modification, enabling the attachment of other functional moieties or improving interfacial properties in device applications.[2]

This guide provides detailed protocols for the polymerization of this compound via two primary methods: chemical oxidative polymerization and electrochemical polymerization. It also covers the characterization of the resulting polymer and discusses potential applications.

I. Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its relative simplicity and scalability.[3] The most common oxidizing agent is iron(III) chloride (FeCl₃), which effectively initiates the polymerization of thiophene derivatives.[3][4]

A. Rationale for Experimental Choices
  • Oxidant: Anhydrous FeCl₃ is chosen for its strong oxidizing potential, which is necessary to generate the radical cations of the thiophene monomer, initiating the polymerization process.[5] The stoichiometry of the oxidant to the monomer is a critical parameter that influences the polymer's molecular weight and yield.[3]

  • Solvent: A dry, inert solvent such as chloroform or nitrobenzene is essential to prevent unwanted side reactions and to dissolve the monomer and the growing polymer chains to a certain extent.[6]

  • Temperature: The reaction temperature affects the polymerization rate and the properties of the final polymer. Lower temperatures can lead to more regioregular polymers, which often exhibit improved electronic properties.

  • Reaction Time: The duration of the polymerization impacts the molecular weight and yield of the polymer.[3]

B. Workflow for Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification monomer Dissolve 3,4-Dimethylthiophene- 2-carboxylic acid in dry solvent addition Slowly add FeCl3 solution to the monomer solution under inert atmosphere (e.g., Argon) monomer->addition oxidant Prepare anhydrous FeCl3 solution in the same dry solvent oxidant->addition stirring Stir the reaction mixture at a controlled temperature for a specified time addition->stirring precipitation Precipitate the polymer by adding a non-solvent (e.g., methanol) stirring->precipitation filtration Filter the polymer precipitate precipitation->filtration washing Wash the polymer with methanol to remove residual oxidant and oligomers filtration->washing drying Dry the polymer under vacuum washing->drying

Caption: Workflow for the chemical oxidative polymerization of this compound.

C. Detailed Protocol

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (or nitrobenzene)

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk line techniques are recommended)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous chloroform under an inert atmosphere. The concentration of the monomer should be in the range of 0.1-0.5 M.

  • In a separate Schlenk flask, prepare a solution of anhydrous FeCl₃ (2.5-4.0 eq) in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature over 30 minutes.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by observing the formation of a dark-colored precipitate.

  • After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and low molecular weight oligomers.

  • Dry the resulting polymer under vacuum at 40-60 °C for 24 hours.

D. Expected Results and Troubleshooting
ParameterExpected OutcomeTroubleshooting
Yield 60-80%Low yield may result from insufficient oxidant or reaction time. Ensure anhydrous conditions.
Appearance Dark brown to black powderColor may vary depending on the degree of polymerization and doping level.
Solubility Limited solubility in common organic solvents. May be soluble in polar aprotic solvents like DMSO or NMP.Poor solubility can be a characteristic of rigid-rod polymers. Copolymerization with a more flexible monomer can improve solubility.

II. Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the polymer film thickness and morphology by adjusting the electrochemical parameters.[7] The polymer is directly deposited onto the working electrode as a thin film.

A. Rationale for Experimental Choices
  • Electrolyte: A supporting electrolyte, such as lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP), is necessary to ensure the conductivity of the solution.

  • Solvent: Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve the monomer and electrolyte.[7]

  • Electrode: A three-electrode setup is used, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]

  • Polymerization Mode: Cyclic voltammetry (CV) or potentiostatic methods can be used. CV allows for the simultaneous monitoring of the polymerization process.[8]

B. Workflow for Electrochemical Polymerization

cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_post_treatment Post-Polymerization solution Prepare a solution of monomer and supporting electrolyte in a suitable solvent cell Assemble a three-electrode cell: Working, Reference, and Counter electrodes solution->cell cv Apply a potential sweep (Cyclic Voltammetry) or a constant potential (Potentiostatic) to the working electrode cell->cv deposition Monitor the growth of the polymer film on the working electrode cv->deposition rinsing Rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer deposition->rinsing drying Dry the film under a stream of inert gas or in a vacuum rinsing->drying

Caption: Workflow for the electrochemical polymerization of this compound.

C. Detailed Protocol

Materials:

  • This compound

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)

  • Anhydrous acetonitrile

  • Working electrode (e.g., ITO glass)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Pt wire)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution by dissolving the monomer (0.01-0.1 M) and the supporting electrolyte (0.1 M) in anhydrous acetonitrile.

  • Assemble the three-electrode electrochemical cell with the prepared solution.

  • Perform cyclic voltammetry by scanning the potential between the solvent's electrochemical window (e.g., 0 V to +1.8 V vs. Ag/AgCl). The potential range should be sufficient to oxidize the monomer.

  • Repeat the potential cycling for a number of cycles to grow a polymer film of the desired thickness. The growth of the film can be observed by an increase in the peak currents with each cycle.

  • Alternatively, use the potentiostatic method by applying a constant potential at which the monomer oxidation occurs.

  • After polymerization, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen or in a vacuum.

D. Expected Results and Troubleshooting
ParameterExpected OutcomeTroubleshooting
Film Appearance A uniform, colored film deposited on the working electrode. The color may change with the applied potential (electrochromism).Non-uniform film may be due to improper cleaning of the electrode surface or concentration gradients. Ensure the electrode is thoroughly cleaned and the solution is well-mixed.
Cyclic Voltammogram An increasing current with each cycle, indicating polymer deposition. Reversible redox peaks for the polymer film should be observed.If no polymer growth is observed, the oxidation potential of the monomer may not be reached. Adjust the potential window. Unstable CVs may indicate electrode fouling or solvent decomposition.[9]

III. Polymer Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and properties.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer.Presence of characteristic peaks for the thiophene ring, C-H bonds of the methyl groups, and the C=O and O-H stretching of the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed structure and regioregularity of the polymer.Broadened peaks characteristic of a polymer. The chemical shifts will confirm the connectivity of the monomer units.
UV-Vis Spectroscopy To determine the electronic properties, such as the π-π* transition and the bandgap.A broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.Provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI).
Cyclic Voltammetry (CV) To investigate the electrochemical properties of the polymer film.Reversible oxidation and reduction peaks, indicating the p-doping and de-doping processes.

IV. Applications

The presence of the carboxylic acid group in poly(this compound) opens up a range of potential applications:

  • Sensors: The carboxylic acid group can be used to immobilize biological molecules, such as enzymes or antibodies, for the development of biosensors.

  • Organic Solar Cells: The polymer can be used as a donor material in bulk heterojunction solar cells. The carboxylic acid group can improve the interfacial contact with the acceptor material or the electrode.

  • Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction makes it suitable for applications in smart windows and displays.

  • Coatings: The polymer can be used as an antistatic or conductive coating. The carboxylic acid group can promote adhesion to various substrates.[10]

References

Analytical methods for the characterization of 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 3,4-Dimethylthiophene-2-carboxylic Acid

Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (DMTC), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Targeted at researchers, scientists, and drug development professionals, this guide moves beyond standard protocols to explain the causal reasoning behind methodological choices, ensuring robust and reproducible results. We detail advanced protocols for chromatographic separation, spectroscopic structural elucidation, and thermal analysis, establishing a holistic framework for quality control and research applications.

Introduction and Physicochemical Overview

This compound is a heterocyclic compound whose structural integrity and purity are paramount for its application in synthesizing active pharmaceutical ingredients (APIs), particularly for central nervous system and anti-inflammatory drugs.[1] Its thiophene core, substituted with two methyl groups and a carboxylic acid moiety, presents unique analytical challenges and opportunities. Accurate characterization is essential not only for regulatory compliance but also for understanding reaction kinetics, impurity profiling, and ensuring the efficacy and safety of downstream products.

A foundational understanding begins with its basic physicochemical properties, which dictate the selection of appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₇H₈O₂S[1][2]
Molecular Weight 156.2 g/mol [1]
IUPAC Name 3,4-dimethyl-2-thiophenecarboxylic acid[2]
CAS Number 89639-74-7[1][2]
Physical Form Solid[2]
Storage Conditions 2-8°C, sealed in dry, dark place[1][2]

The Analytical Strategy: A Multi-Technique Approach

No single analytical method can fully characterize a molecule like DMTC. A robust characterization relies on the synergistic application of multiple techniques, where each provides a unique piece of the puzzle. Chromatographic methods assess purity and quantify the analyte, spectroscopic methods confirm its molecular structure, and thermal analysis determines its stability.

cluster_0 Characterization Workflow Sample Sample Purity Purity Sample->Purity Analytical Goals Structure Structure Sample->Structure Analytical Goals Stability Stability Sample->Stability Analytical Goals HPLC HPLC Purity->HPLC GCMS GCMS Purity->GCMS Structure->GCMS NMR NMR Structure->NMR FTIR FTIR Structure->FTIR TGA_DSC TGA/DSC Stability->TGA_DSC Report Report HPLC->Report Data Integration GCMS->Report Data Integration NMR->Report Data Integration FTIR->Report Data Integration TGA_DSC->Report Data Integration

Fig. 1: Integrated workflow for the characterization of DMTC.

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for determining the purity of DMTC and quantifying it in various matrices. The choice between liquid and gas chromatography depends fundamentally on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing non-volatile, polar compounds like carboxylic acids.[3] A reversed-phase (RP-HPLC) approach is particularly effective, offering robust separation from non-polar impurities.

Causality Behind the Method:

  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for the moderately polar DMTC molecule.[4]

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (R-COOH ⇌ R-COO⁻ + H⁺), ensuring the analyte is in a single, neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[4]

  • UV-DAD Detection: A Diode Array Detector (DAD) is employed for its ability to monitor a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for DMTC (λ-max) and provides spectral information that can help in peak identification and purity assessment.

cluster_hplc HPLC Protocol Flow prep 1. Sample & Standard Preparation inject 2. HPLC Injection prep->inject separate 3. C18 Column Separation inject->separate detect 4. UV-DAD Detection separate->detect analyze 5. Data Analysis (Integration & Quantification) detect->analyze

Fig. 2: General workflow for HPLC analysis of DMTC.

Protocol: Purity Determination of DMTC by RP-HPLC

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, High-Purity (Milli-Q or equivalent).

    • Formic Acid (FA), LC-MS Grade.

    • DMTC Reference Standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 254 nm, acquire spectra from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of DMTC reference standard and dissolve in 10 mL of 50:50 ACN:Water to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

    • Sample Solution: Prepare sample solutions at a similar concentration (e.g., 1 mg/mL) in the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the retention time of the DMTC peak from the standard chromatogram.

    • Calculate the area percent of the main peak in the sample chromatogram to determine purity.

    • For quantification, generate a calibration curve from the working standards and determine the concentration of DMTC in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less direct for carboxylic acids, GC-MS provides excellent separation efficiency and definitive identification through mass fragmentation patterns. The primary challenge is the low volatility of DMTC. To overcome this, a derivatization step is mandatory.[5]

Causality Behind the Method:

  • Derivatization: Methylation (e.g., using methanolic HCl or diazomethane) converts the polar carboxylic acid into its more volatile methyl ester derivative (3,4-Dimethylthiophene-2-carboxylate). This is essential for the analyte to be compatible with GC analysis.[5]

  • Mass Spectrometry Detection: MS detection provides a mass spectrum for the derivatized analyte. The fragmentation pattern is a unique fingerprint that confirms the molecular structure. Key expected fragments would include the molecular ion (M⁺), loss of the methoxy group (-OCH₃), and cleavage of the ester group.

Protocol: Structural Confirmation of DMTC by GC-MS

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization (Methylation):

    • Dissolve ~1 mg of DMTC sample in 1 mL of methanol.

    • Add 200 µL of 2M HCl in methanol.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool to room temperature. The solution containing the methyl ester is now ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of DMTC.

    • Analyze the mass spectrum. Compare the observed fragmentation pattern with theoretical fragmentation to confirm the structure. The expected molecular ion for the methyl ester (C₈H₁₀O₂S) is m/z 170.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to be relatively simple and highly informative.

    • Carboxylic Acid Proton (COOH): A broad singlet appearing far downfield (δ 10-12 ppm) due to deshielding and hydrogen bonding. This signal disappears upon a D₂O shake.[6]

    • Thiophene Proton (H-5): A sharp singlet (δ ~7.0-7.5 ppm).

    • Methyl Protons (CH₃): Two distinct singlets in the aromatic methyl region (δ 2.0-2.5 ppm), as they are in different chemical environments relative to the carboxylic acid group.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 160-180 ppm range.[6]

    • Thiophene Carbons: Four distinct signals for the four carbons of the thiophene ring.

    • Methyl Carbons: Two signals for the two methyl group carbons.

Protocol: NMR Analysis of DMTC

  • Sample Preparation: Dissolve 5-10 mg of DMTC in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Integrate the ¹H signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the DMTC structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expected Vibrational Frequencies:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group.

  • C-H Stretch (Methyl): Bands around 2900-3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption around 1700-1680 cm⁻¹.

  • C=C Stretch (Thiophene Ring): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch & O-H Bend: Bands in the 1440-1200 cm⁻¹ region.

Protocol: FTIR Analysis of DMTC

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid DMTC powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of DMTC.

Thermal Analysis for Stability Profile

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of DMTC. This information is crucial for understanding its shelf-life, storage requirements, and behavior during manufacturing processes.[7][8]

  • DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It will show a sharp endothermic peak corresponding to the melting point of DMTC.

  • TGA: Measures the change in mass of a sample as a function of temperature. It reveals the decomposition temperature at which the compound begins to lose mass.

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of DMTC into an aluminum pan.

  • Method: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of the melting endotherm.

    • From the TGA curve, determine the onset temperature of decomposition (where significant mass loss begins).

Summary and Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The protocols and insights provided in this guide establish a robust framework for its analysis. HPLC is the primary tool for purity assessment, while GC-MS (after derivatization), NMR, and FTIR work in concert to provide unambiguous structural confirmation. Finally, thermal analysis defines the compound's stability profile. By integrating the data from these orthogonal techniques, researchers and developers can ensure the quality, consistency, and safety of DMTC for its intended high-value applications.

References

Application Note: A Practical Guide to the Structural Elucidation of Substituted Thiophenes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Thiophenes and the Power of NMR

Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them privileged scaffolds in a vast array of pharmaceuticals, organic electronics, and conducting polymers. The precise substitution pattern on the thiophene ring is paramount, as it dictates the molecule's biological activity, photophysical properties, and overall function. Consequently, unambiguous structural characterization is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of small organic molecules, including substituted thiophenes.[1][2] This powerful analytical technique provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][3] By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, researchers can piece together the molecular puzzle with a high degree of confidence.

This comprehensive guide provides a detailed experimental protocol for the NMR analysis of substituted thiophenes. It is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of NMR for the unequivocal structural verification of these important heterocyclic compounds. We will delve into the "why" behind each step, ensuring a deep understanding of the experimental choices and fostering a self-validating approach to data acquisition and interpretation.

I. The Foundation: Meticulous Sample Preparation

The quality of your NMR data is intrinsically linked to the quality of your sample. Proper sample preparation is not merely a procedural step but the very foundation upon which reliable and reproducible results are built.

Protocol 1: Preparation of a Substituted Thiophene Sample for NMR Analysis
  • Analyte Purity: Begin with a sample of the substituted thiophene that is of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Mass Determination: Accurately weigh 5-25 mg of the compound for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. The choice of solvent is critical as it must not react with the analyte and its residual signals should not overlap with key signals from the compound of interest.[6][7][8][9]

    • Rationale: Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), thus rendering the solvent invisible in the ¹H NMR spectrum.[7] The small, residual proton signals from incompletely deuterated solvent are well-documented and can be used for spectral referencing.[10]

Deuterated Solvent¹H Residual Peak (ppm)¹³C Signal (ppm)Suitability for Thiophenes
Chloroform-d (CDCl₃)7.2677.16Excellent for many non-polar to moderately polar thiophene derivatives.[7][8]
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.5039.52Ideal for more polar thiophenes and those with exchangeable protons (e.g., -OH, -NH).[7][9]
Acetone-d₆2.0529.84, 206.26A good alternative for compounds with intermediate polarity.[7]
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)49.00Suitable for highly polar thiophenes.
  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small, clean vial.[11][12] Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[11][13] Ensure the solution is free of any particulate matter; filter if necessary.[4][13]

    • Expert Insight: Avoid using scratched or chipped NMR tubes as they can degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines.[11] Do not dry NMR tubes in an oven, as this can cause them to warp.[5][13]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the sample. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a sharp, reliable reference point.[4]

II. Unveiling the Structure: A Suite of NMR Experiments

A single NMR experiment rarely provides a complete structural picture. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the comprehensive characterization of a novel substituted thiophene.

A. One-Dimensional NMR: The Initial Blueprint

1. ¹H NMR (Proton NMR): The Workhorse Experiment

The ¹H NMR spectrum is the starting point for most structural elucidations. It provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

Protocol 2: Acquiring a Standard ¹H NMR Spectrum

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[14]

  • Set the spectral width to approximately 12-15 ppm, centered around 6-7 ppm.

  • Use a standard single-pulse sequence.

  • Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Set a relaxation delay of 1-2 seconds between scans.[14]

2. ¹³C NMR (Carbon-13 NMR): The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Proton-decoupled ¹³C NMR spectra, where each unique carbon appears as a single line, are most common.

Protocol 3: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

  • Use the same sample as for the ¹H NMR.

  • Set the spectral width to approximately 200-220 ppm.

  • Employ a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.[14]

  • Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.[14]

B. Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are invaluable for establishing connectivity between atoms, resolving signal overlap, and ultimately confirming the substitution pattern.

1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart).[15][16] Cross-peaks in a COSY spectrum connect coupled protons.[15][17]

2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[18][19][20][21] This is a highly sensitive technique that is crucial for assigning carbon resonances.[21][22]

3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connections

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[22][23][24][25][26] This experiment is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.[24][25]

III. The Workflow: From Sample to Structure

The logical progression from a prepared sample to an elucidated structure is a systematic process of data acquisition and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Prepare Sample (Dissolve in Deuterated Solvent) H1 1D ¹H NMR Prep->H1 Lock & Shim C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Proc Fourier Transform, Phase & Baseline Correction HMBC->Proc Assign Assign Signals Proc->Assign Connect Establish Connectivity Assign->Connect Structure Elucidate Structure Connect->Structure

Caption: Workflow for NMR Data Acquisition and Analysis.

IV. Data Processing and Interpretation: Deciphering the Spectra

Once the NMR data (Free Induction Decays or FIDs) are acquired, they must be processed to generate the frequency-domain spectra that we interpret.

Protocol 4: Standard NMR Data Processing

  • Fourier Transformation: The raw time-domain data (FID) is converted into a frequency-domain spectrum using a Fourier Transform (FT).[27][28][29]

  • Phase Correction: The transformed spectrum is phased to ensure that all peaks have the correct absorptive lineshape.[14][27]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[27][29]

  • Referencing: The chemical shift axis is calibrated. For ¹H and ¹³C NMR, the TMS signal is set to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[14]

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons giving rise to each signal.[14]

Interpreting the Data for a Substituted Thiophene

Let's consider a hypothetical 2,5-disubstituted thiophene to illustrate the interpretation process.

Thiophene_Analysis mol Hypothetical Structure: 2,5-Disubstituted Thiophene H1 ¹H NMR - Shows two doublets in the aromatic region - Integration confirms 1H each - Coupling constant (J-value) indicates coupling between them mol->H1 C13 ¹³C NMR - Shows four signals in the aromatic region - Two signals for protonated carbons - Two signals for substituted (quaternary) carbons mol->C13 COSY COSY - A cross-peak connects the two aromatic proton doublets - Confirms they are adjacent (coupled) H1->COSY HSQC HSQC - Two cross-peaks are observed - Each aromatic proton is correlated to a specific aromatic carbon H1->HSQC HMBC HMBC - Key for confirming substitution pattern - Protons show correlations to the substituted (quaternary) carbons two and three bonds away H1->HMBC C13->HSQC C13->HMBC Conclusion Conclusion: Structure is confirmed by the combined, unambiguous correlations. COSY->Conclusion HSQC->Conclusion HMBC->Conclusion

Caption: Logical relationships in NMR data interpretation.

  • ¹H NMR: The chemical shifts of the thiophene ring protons are highly sensitive to the nature of the substituents.[14][30][31][32] For a 2,5-disubstituted thiophene, you would expect to see two signals in the aromatic region (typically 6.5-8.0 ppm), likely as doublets, corresponding to H-3 and H-4. The coupling constant between these protons (³JHH) is characteristic.

  • ¹³C NMR: The chemical shifts of the thiophene ring carbons are also diagnostic.[33][34] The substituted carbons (C-2 and C-5) will have different chemical shifts from the protonated carbons (C-3 and C-4).

  • COSY: A cross-peak between the two aromatic doublets would confirm their mutual coupling and adjacency.[15][35]

  • HSQC: This would show two cross-peaks, definitively linking each aromatic proton to its directly attached carbon.[18][22]

  • HMBC: This is the key experiment for final confirmation. For instance, the proton at H-3 would show a correlation to the substituted carbon at C-2 (a two-bond correlation) and the substituted carbon at C-5 (a three-bond correlation), unequivocally establishing the connectivity and substitution pattern.[23][25]

V. Conclusion: A Self-Validating System for Structural Integrity

The suite of NMR experiments described in this guide forms a self-validating system for the structural analysis of substituted thiophenes. Each experiment provides a layer of evidence that, when combined, leads to an irrefutable structural assignment. The ¹H and ¹³C NMR spectra provide the initial atomic census, COSY and HSQC establish direct connectivities, and HMBC builds the complete molecular framework. By following these detailed protocols and understanding the rationale behind each step, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and materials science programs.

References

Application Notes & Protocols: A Guide to the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Intrinsically conducting polymers (ICPs) represent a remarkable class of organic materials that merge the electrical properties of metals or semiconductors with the desirable processing characteristics and mechanical flexibility of conventional polymers.[1][2] Their unique nature stems from a conjugated π-electron system along the polymer backbone, which allows for the delocalization and movement of charge carriers.[3] This discovery, which led to the 2000 Nobel Prize in Chemistry for Heeger, MacDiarmid, and Shirakawa, has catalyzed extensive research and development.[4] The ability to tune their conductivity, coupled with their light weight and corrosion resistance, has positioned conductive polymers as pivotal materials in a myriad of applications, including organic electronics, energy storage, antistatic coatings, and, increasingly, in the biomedical field for sensors and drug delivery systems.[5][6][7][8]

This guide provides an in-depth exploration of the two most prevalent methods for synthesizing conductive polymers: chemical oxidative polymerization and electrochemical polymerization. We will delve into the underlying mechanisms, provide detailed, field-proven protocols for the synthesis of polyaniline (PANI) and polypyrrole (PPy) as archetypal examples, and discuss the critical parameters that govern the final properties of these advanced materials.

Part 1: Chemical Oxidative Polymerization (COP)

Chemical oxidative polymerization is a robust, scalable, and widely used method for producing large quantities of conductive polymers in powder form.[9] The fundamental principle involves the use of a chemical oxidizing agent to initiate the polymerization of monomers in a solution.

Core Mechanism & Rationale

The process of COP is a redox reaction.[10] It begins with the oxidation of the monomer (e.g., aniline) by an initiator, such as ammonium persulfate (APS), to form a radical cation.[11][12] These highly reactive species then couple, typically at the para-position, to form dimers. The dimer is subsequently re-oxidized, allowing it to react with another monomer radical cation, propagating the polymer chain.[12]

The reaction is almost always performed in an acidic medium. This serves two critical purposes:

  • Solubilization: It protonates the monomer, increasing its solubility in the aqueous reaction medium.

  • Doping: The acid provides counter-ions (dopants) that associate with the oxidized polymer backbone, neutralizing the positive charges (polarons/bipolarons) and facilitating charge mobility, thereby rendering the polymer conductive.[1][10]

The final polymer precipitates from the solution as a doped, conductive salt.[13]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Doping M Monomer (e.g., Aniline) M_rad Monomer Radical Cation M->M_rad Oxidation Ox Oxidant (e.g., APS) Dimer Dimer M_rad->Dimer Coupling M_rad2 Monomer Radical Cation Polymer Growing Polymer Chain Dimer->Polymer Oxidation & Coupling CP_salt Conductive Polymer Salt (Precipitate) Polymer->CP_salt Chain Termination Dopant Dopant Anion (A⁻) Dopant->CP_salt Doping

Figure 1: General mechanism of Chemical Oxidative Polymerization (COP).

Application Protocol 1: Synthesis of Conductive Polyaniline (PANI) Emeraldine Salt

This protocol details the synthesis of the conductive emeraldine salt form of polyaniline, one of the most studied and versatile conductive polymers due to its high stability and tunable conductivity.[2][14]

A. Materials & Reagents

  • Aniline (C₆H₅NH₂), freshly distilled

  • Ammonium persulfate (APS), ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Methanol (CH₃OH)

  • Deionized (DI) water

  • Beakers and magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven

B. Step-by-Step Protocol

  • Monomer Solution Preparation: In a 250 mL beaker, add 60 mL of 1.5 M HCl solution. To this, add 6 mL of freshly distilled aniline.[15] Place the beaker in an ice bath on a magnetic stirrer and stir until the solution is clear and the temperature is stable between 0-5 °C. Rationale: Pre-cooling the monomer solution is crucial to manage the exothermic nature of the polymerization, preventing side reactions and ensuring a more ordered polymer structure.[16]

  • Initiator Solution Preparation: In a separate 100 mL beaker, dissolve 13.7 g of ammonium persulfate in 75 mL of 1.5 M HCl solution.[15] Stir until fully dissolved and cool the solution in the ice bath. Rationale: The molar ratio of oxidant to monomer is a key parameter influencing the yield and properties of the final polymer.[17]

  • Initiation of Polymerization: Slowly add the cold APS solution to the stirring aniline solution drop by drop over 15-20 minutes. Keep the reaction beaker in the ice bath throughout the addition. Rationale: A slow addition rate prevents a rapid, uncontrolled temperature increase (autoacceleration), which can lead to defects in the polymer chain.[13]

  • Polymerization: After the addition is complete, continue stirring the mixture in the ice bath for 2-4 hours. You will observe a distinct color change; the solution will turn pale blue, then deep blue, and finally a dark green precipitate will form.[11][17] Rationale: The green color is characteristic of the formation of the conductive, protonated emeraldine salt form of PANI.[11]

  • Isolation and Washing: After the reaction period, collect the dark green precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with copious amounts of DI water until the filtrate is colorless (to remove excess acid and APS), followed by several washes with methanol to remove any unreacted monomer and low molecular weight oligomers.[16]

  • Drying: Dry the resulting dark green PANI powder in a vacuum oven at 60 °C for 24 hours.

  • (Optional) De-doping: To obtain the non-conductive emeraldine base (blue/purple), the PANI salt can be stirred in a 0.1 M ammonium hydroxide solution for several hours, filtered, washed, and dried as before.

Figure 2: Experimental workflow for the chemical synthesis of Polyaniline.

Quantitative Data Summary

The properties of the synthesized PANI are highly dependent on the reaction conditions. The table below summarizes typical outcomes.

ParameterConditionResulting Conductivity (S/cm)Rationale
Dopant Acid 1.5 M HCl~1 - 10Strong acid provides good protonation and stable counter-ions.[15][16]
1.5 M HClO₄~10 - 100Perchlorate is a different size/shape counter-ion which can influence chain packing and conductivity.[15]
Temperature 0 - 5 °CHigherLow temperature promotes para-coupling, leading to a more linear and crystalline polymer with fewer defects.[16]
Room Temp.LowerHigher temperature can increase the rate of side reactions and branching.[15]
Doping State Emeraldine Salt (doped)1 - 10Protons on the polymer backbone enable charge hopping, making it conductive.[15]
Emeraldine Base (undoped)10⁻¹⁰ - 10⁻⁸Removal of dopant anions localizes charges, turning the polymer into an insulator.[4][15]

Part 2: Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a powerful technique for fabricating high-quality, uniform conductive polymer films directly onto an electrode surface.[18] This method offers unparalleled control over film thickness, morphology, and properties.[5][19]

Core Mechanism & Rationale

In this technique, a three-electrode electrochemical cell is typically used, consisting of a working electrode (where the film grows), a counter electrode, and a reference electrode. The polymerization is initiated by applying an anodic potential to the working electrode, which is immersed in a solution containing the monomer and a supporting electrolyte.[20]

The applied potential oxidizes the monomer at the electrode surface to form radical cations. These radicals then diffuse away from the electrode and couple to form oligomers. Once these oligomers reach a critical length and become insoluble in the electrolyte solution, they precipitate onto the electrode surface. The polymerization continues both at the electrode surface and within the deposited film, which remains electroactive.[21]

The key advantage is that polymerization, doping, and deposition occur simultaneously in a single, controllable step.[3] The anions from the supporting electrolyte are incorporated into the growing film to maintain charge neutrality, acting as the dopant.[22]

G WE Working Electrode Surface M_rad Monomer Radical Cation (at electrode surface) M Monomer in Solution M->M_rad Oxidation E Applied Potential (E) Oligo Soluble Oligomers M_rad->Oligo Coupling in solution Film Conductive Polymer Film (Deposited on Electrode) Oligo->Film Precipitation/Deposition Anion Electrolyte Anion (A⁻) Anion->Film Doping

Figure 3: Mechanism of electrochemical polymerization on an electrode surface.

Application Protocol 2: Electrosynthesis of a Polypyrrole (PPy) Film

This protocol describes the potentiodynamic (cyclic voltammetry) method for depositing a conductive PPy film, a polymer known for its excellent stability and biocompatibility.[19][22]

A. Materials & Reagents

  • Pyrrole (C₄H₄NH), freshly distilled

  • Sodium dodecyl sulfate (SDS) or Lithium perchlorate (LiClO₄) as supporting electrolyte

  • Deionized (DI) water or Acetonitrile (for LiClO₄)

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide (ITO) glass)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

  • Electrochemical cell

B. Step-by-Step Protocol

  • Electrode Preparation: Before polymerization, thoroughly clean the working electrode. For a glassy carbon electrode, polish it with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), then sonicate in DI water and ethanol to remove any residual particles.

  • Electrolyte Preparation: Prepare the polymerization solution. For an aqueous system, dissolve 50 mM of pyrrole and 0.07 M of SDS in DI water.[22] For a non-aqueous system, dissolve 0.1 M pyrrole and 0.1 M LiClO₄ in acetonitrile. De-aerate the solution by bubbling with nitrogen or argon gas for 15-20 minutes. Rationale: Removing dissolved oxygen is critical as it can interfere with the polymerization process and degrade the resulting polymer film.

  • Cell Assembly: Assemble the three-electrode cell. Immerse the working, counter, and reference electrodes in the prepared electrolyte solution. Ensure the reference electrode tip is close to the working electrode surface for accurate potential control.

  • Electropolymerization: Connect the electrodes to the potentiostat. Apply a potentiodynamic regime by cycling the potential. A typical range for PPy synthesis is between -0.8 V and +0.9 V (vs. SCE) at a scan rate of 10-50 mV/s for 10-20 cycles.[22] Rationale: With each successive cycle, an oxidation peak corresponding to monomer oxidation will appear, and the current across the potential window will increase as the conductive polymer film grows on the electrode, increasing its effective surface area.

  • Post-Synthesis Cleaning: Once the desired film thickness is achieved (indicated by the total charge passed or the number of cycles), remove the working electrode from the cell. Gently rinse it with the pure solvent (DI water or acetonitrile) to remove residual monomer and electrolyte.

  • Characterization: The PPy-coated electrode is now ready for electrochemical characterization (e.g., by running CV in a fresh, monomer-free electrolyte solution) or other analyses.

Figure 4: Experimental workflow for the electrochemical synthesis of Polypyrrole.

Quantitative Data Summary

Electropolymerization offers fine control over the final product by tuning the synthesis parameters.

ParameterConditionEffect on PPy FilmRationale
Applied Potential Higher potentialFaster growth, potentially lower qualityHigh potentials can cause over-oxidation, introducing defects and reducing conductivity.[23]
Monomer Conc. Higher concentrationFaster growth, thicker filmIncreases the rate of monomer diffusion to the electrode surface.[21]
Scan Rate (CV) Slower scan rateDenser, more uniform filmAllows more time for polymer chains to relax and pack into a more ordered structure.
Electrolyte Anion Large anion (e.g., SDS)More porous, higher capacitanceLarge dopant anions disrupt chain packing, creating a more open morphology.[22]
Small anion (e.g., ClO₄⁻)Denser, more compact filmSmaller anions allow for closer chain packing, which can enhance conductivity.

Part 3: Essential Characterization Techniques

Once synthesized, the polymers must be characterized to confirm their structure, morphology, and properties. This step is vital for quality control and for understanding the structure-property relationships.

TechniqueAbbreviationPurpose
Fourier-Transform Infrared Spectroscopy FTIRConfirms the chemical structure by identifying characteristic vibrational modes of the polymer backbone and dopant.[15]
UV-Visible Spectroscopy UV-VisDetermines the electronic transitions, which provides information about the conjugation length and the oxidation/doping state of the polymer.[14]
Scanning Electron Microscopy SEMVisualizes the surface morphology of the polymer (e.g., granular, fibrous, porous).[16]
Four-Point Probe / Two-Point Probe -Measures the bulk electrical conductivity of the polymer powder (pressed pellet) or film.[24]
Cyclic Voltammetry CVAssesses the electrochemical activity, redox stability, and doping/de-doping behavior of the polymer film.[3][14]
Electrochemical Impedance Spectroscopy EISProvides detailed information on conductivity, charge transfer resistance, and capacitive properties of the material.[25]

Conclusion

The synthesis of conductive polymers via chemical and electrochemical routes offers a versatile platform for creating materials with tailored properties for a wide range of advanced applications. Chemical oxidative polymerization is a powerful tool for producing bulk quantities of polymer powders, while electrochemical polymerization provides exquisite control over the fabrication of thin films for device applications. By carefully selecting the synthesis method and controlling key reaction parameters, researchers can fine-tune the electrical, optical, and morphological properties of these materials to meet the demands of next-generation electronics, biosensors, and therapeutic systems.[26][27][28]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 3,4-Dimethylthiophene-2-carboxylic acid (CAS 89639-74-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile heterocyclic building block. High purity is critical for its successful application in pharmaceuticals, agrochemicals, and organic electronic materials, where even trace impurities can significantly impact downstream reactions and final product performance.[1][2]

This guide provides answers to frequently asked questions and detailed troubleshooting for common purification techniques, grounded in established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and purification strategies for this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the compound's properties is the first step to successful purification. It is a solid at room temperature with a molecular formula of C₇H₈O₂S and a molecular weight of 156.2 g/mol .[2][3] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 89639-74-7[3][4][5]
Molecular Formula C₇H₈O₂S[2][3]
Molecular Weight 156.2 g/mol [2][6]
Physical Form Solid[3]
Purity (Typical) ≥97-98%[3][7]
Storage 2-8°C, Keep in dark place, sealed in dry[3][6]

Q2: What are the likely impurities I might encounter during its synthesis and purification?

A2: Impurities can arise from starting materials, side-products, or subsequent degradation. Common contaminants may include:

  • Unreacted Starting Materials: Such as 3,4-dimethylthiophene.

  • Reagents from Carboxylation: If prepared via lithiation followed by quenching with CO₂, impurities could include byproducts from the organolithium reagent.

  • Isomeric Byproducts: Depending on the regioselectivity of the synthesis, other carboxylated isomers might be present.

  • Solvent Residues: Residual solvents from the reaction or a previous purification attempt.

  • Over-brominated/chlorinated species: If halogenation is part of the synthetic route, related thiophenes with different degrees of halogenation could be present.[8]

Q3: Which purification method should I choose?

A3: The optimal method depends on the nature and quantity of the impurities, as well as the desired final purity. The following decision tree provides a general guideline for selecting the appropriate technique.

G start What is the primary impurity type? neutral Neutral organic impurities (e.g., unreacted starting material) start->neutral acidic Other acidic impurities (e.g., isomeric acids) start->acidic colored Colored/Polymeric impurities start->colored method1 Acid-Base Extraction neutral->method1 High concentration method2 Column Chromatography acidic->method2 Structurally similar method3 Recrystallization (potentially with charcoal) colored->method3 Trace to moderate levels method1->method3 Follow with for high purity method2->method3 Follow with for crystalline solid

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too saturated or cools too quickly.[9]

  • Causality: The boiling point of your chosen solvent may be higher than the melting point of the impure compound. High impurity levels can also depress the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation.[9]

    • Allow the solution to cool much more slowly. Insulate the flask with paper towels or a cork ring to slow heat loss.

    • If the problem persists, consider adding activated charcoal to remove impurities that may be causing the issue before attempting recrystallization again.[9]

Q: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A: Spontaneous nucleation can sometimes be slow. Several techniques can be used to initiate crystal growth.

  • Causality: The solution may be supersaturated but lacks a nucleation site for crystals to begin forming. Alternatively, you may have used too much solvent.

  • Troubleshooting Steps:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites.[9]

    • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Temperature: Cool the flask in an ice bath to further decrease the solubility of your compound.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent and re-saturate the solution. Then, allow it to cool again slowly.

Acid-Base Extraction Issues

Q: An emulsion formed in my separatory funnel during the extraction. How can I resolve it?

A: Emulsions are fine dispersions of one liquid within another and are a common problem during workups, especially with basic solutions.[10]

  • Causality: Vigorous shaking can create a stable colloid of the organic and aqueous layers, which is stabilized by particulate matter or amphiphilic impurities.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic solvent out of solution.

    • Filtration: For persistent emulsions, you can try filtering the mixture through a pad of Celite or glass wool to break up the dispersed droplets.

Q: I'm not getting any precipitate after acidifying the basic aqueous layer. Where is my product?

A: This is a common and frustrating issue. There are several potential causes.

  • Causality: The product might be more soluble in the aqueous solution than expected, insufficient acid was added, or the product was inadvertently lost in a previous step.

  • Troubleshooting Steps:

    • Check the pH: Use pH paper or a pH meter to ensure the solution is sufficiently acidic (pH 1-2). Add more acid if necessary.

    • Cool the Solution: Place the beaker or flask in an ice bath. The solubility of most organic acids decreases at lower temperatures.

    • Back-Extract: If the product is still not precipitating, it may have a higher-than-expected water solubility. Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The protonated, neutral carboxylic acid should move into the organic layer. You can then dry the organic layer and evaporate the solvent to recover your product.[11]

    • Check Other Layers: If you still have the organic layers from the initial extraction, check them via TLC to ensure your product wasn't accidentally discarded.[10]

Chromatography Issues

Q: My compound is streaking badly on the silica gel column. How can I achieve sharp bands?

A: Carboxylic acids are notorious for "tailing" or streaking on silica gel.

  • Causality: Silica gel is acidic, but the carboxylic acid can still exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The anionic carboxylate form interacts very strongly with the polar silica surface, leading to poor elution and broad bands.[12]

  • Troubleshooting Steps:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[12] This suppresses the deprotonation of your carboxylic acid by Le Châtelier's principle, keeping it in the less polar, protonated form, which will elute more cleanly.

    • Optimize Solvent Polarity: Ensure your solvent system is appropriate. A common system for acidic compounds is a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the added acid modifier.[13]

    • Avoid Overloading: Do not load too much crude material onto the column. High concentrations can exacerbate tailing.

Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.[10][14] The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Wash: Wash the organic layer two more times with the basic solution to ensure complete extraction of the acid. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). The pure this compound should precipitate as a solid.[11]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate B Add NaHCO3 (aq) Shake & Vent A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D F Aqueous Layer (Sodium 3,4-dimethylthiophene-2-carboxylate) C->F E Discard D->E G Cool in Ice Bath F->G H Acidify with HCl (aq) to pH 1-2 G->H I Precipitate Forms H->I J Filter, Wash & Dry I->J K Pure Product J->K

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This is the preferred method for removing small amounts of impurities from a solid product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Based on related thiophene carboxylic acids, an ethanol/water or acetic acid/water mixture is a good starting point.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a steam bath or hot plate) and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

Technical Support Center: Synthesis of 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3,4-Dimethylthiophene-2-carboxylic acid. This resource is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, improve purity, and confidently address common experimental hurdles.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. A common and effective method for this synthesis is the lithiation of 3,4-dimethylthiophene followed by quenching with carbon dioxide. However, like any multi-step organic synthesis, this process can be sensitive to various factors that may affect the final yield and purity of the product.

This guide will focus on troubleshooting the common challenges associated with this synthetic route.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis. For the lithiation and carboxylation of 3,4-dimethylthiophene, several factors can contribute to a poor outcome. Let's break down the likely culprits and their solutions.

Potential Causes & Solutions:

  • Incomplete Lithiation: The first critical step is the deprotonation of 3,4-dimethylthiophene. If this step is inefficient, your final yield will be inherently limited.

    • Moisture: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Ensure all your glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Reagent Quality: The titer of your n-BuLi solution may be lower than stated. It's good practice to titrate your organolithium reagents periodically to determine their exact concentration.

    • Reaction Temperature: The lithiation of thiophenes is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[1][2] Ensure your cooling bath is stable throughout the addition of n-BuLi. Adding the reagent too quickly can cause localized heating, leading to decomposition or side reactions.[3]

    • Insufficient Reagent: While a slight excess of n-BuLi is often used, a significant underestimate due to inaccurate titering will result in incomplete conversion.

  • Inefficient Carboxylation: The reaction of the lithiated intermediate with carbon dioxide is the next crucial step.

    • CO₂ Source and Purity: Use a reliable source of dry CO₂. Passing the gas through a drying agent can be beneficial. Solid CO₂ (dry ice) is a convenient source, but ensure it is crushed into a fine powder to maximize the surface area for reaction. Add the lithiated thiophene solution to the crushed dry ice, rather than bubbling CO₂ gas through the solution, which can be less efficient.[4]

    • Temperature Control during Quenching: Maintain a low temperature during the addition of the lithiated species to the CO₂. Allowing the reaction to warm up prematurely can lead to side reactions.

  • Side Reactions:

    • Double Lithiation/Carboxylation: While less common at the 5-position due to steric hindrance from the adjacent methyl group, it's a possibility. Careful control of stoichiometry and temperature can minimize this.

    • Reaction with Butyl Bromide: The n-BuLi reaction generates butyl bromide as a byproduct, which can potentially react with your lithiated thiophene. Using tert-butyllithium (t-BuLi) can mitigate this, as it generates isobutylene and lithium bromide upon reaction, which are less reactive towards the lithiated intermediate.[2]

Troubleshooting Workflow:

G cluster_lithiation Lithiation Troubleshooting cluster_carboxylation Carboxylation Troubleshooting cluster_workup Work-up & Purification Troubleshooting start Low Yield of 3,4-Dimethylthiophene- 2-carboxylic acid check_lithiation Step 1: Verify Lithiation Efficiency start->check_lithiation check_carboxylation Step 2: Assess Carboxylation Step start->check_carboxylation check_workup Step 3: Evaluate Work-up & Purification start->check_workup moisture Check for Moisture (Anhydrous Solvents, Dry Glassware) check_lithiation->moisture reagent Verify n-BuLi Titer check_lithiation->reagent temp_lith Confirm Low Temperature (-78 °C) check_lithiation->temp_lith co2 Ensure Dry CO₂ Source (e.g., crushed dry ice) check_carboxylation->co2 temp_quench Maintain Low Temperature During Quench check_carboxylation->temp_quench extraction Optimize Extraction pH check_workup->extraction purification Refine Purification Method (Recrystallization, Chromatography) check_workup->purification solution Optimized Yield moisture->solution reagent->solution temp_lith->solution co2->solution temp_quench->solution extraction->solution purification->solution

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of starting material (3,4-dimethylthiophene) in my crude product. What's going wrong?

A2: Recovering a large amount of starting material is a clear indication that the initial lithiation step is failing.

Primary Cause: Ineffective deprotonation of the 3,4-dimethylthiophene.

Solutions:

  • Re-evaluate Reagent and Conditions:

    • n-BuLi Titration: This is the most likely culprit. If your n-BuLi has degraded, you are adding substoichiometric amounts. Titrate your reagent before use.

    • Strict Anhydrous Technique: Any trace of water will quench the n-BuLi before it can react with the thiophene. Re-evaluate your procedure for drying glassware, solvents, and maintaining an inert atmosphere.

    • Temperature: While less likely to be the primary cause of unreacted starting material, ensure the reaction is not being run at too low a temperature where the rate of lithiation is excessively slow for your reaction time.

  • Alternative Lithiating Agents:

    • While n-BuLi is standard, you could consider using s-BuLi, which is more reactive. However, it is also less stable and requires careful handling.

    • Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, but for C-H lithiation of thiophenes, alkyllithiums are generally more effective.

Q3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?

A3: Purification challenges often arise from side products formed during the reaction or incomplete removal of reagents during the work-up.

Common Impurities:

  • Unreacted Starting Material: As discussed, this points to incomplete lithiation.

  • Di-carboxylated Product: Formation of 3,4-dimethylthiophene-2,5-dicarboxylic acid can occur if an excess of n-BuLi is used, leading to lithiation at the 5-position as well.

  • Products from Reaction with Butyl Bromide: Alkylation of the thiophene ring can occur.

Purification Strategies:

  • Acid-Base Extraction: This is the most effective initial purification step. After quenching the reaction, the aqueous layer should be acidified (e.g., with 1M HCl) to a pH of ~2-3. This will protonate your carboxylic acid, causing it to precipitate or be extractable into an organic solvent (like ethyl acetate or diethyl ether). Unreacted starting material and other neutral byproducts will remain in the organic phase during an initial basic wash.

  • Recrystallization: This is a powerful technique for purifying solid carboxylic acids.

    • Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. Suitable solvents might include ethanol/water, acetic acid/water, or toluene.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) with a small amount of acetic acid is typically effective. The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.

Recommended Purification Workflow:

G crude Crude Product extraction Acid-Base Extraction (Isolate Acidic Product) crude->extraction recrystallization Recrystallization (e.g., Ethanol/Water) extraction->recrystallization chromatography Column Chromatography (if necessary) recrystallization->chromatography Impure pure Pure 3,4-Dimethylthiophene- 2-carboxylic acid recrystallization->pure Sufficient Purity chromatography->pure

Caption: Recommended purification workflow.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the lithiation of 3,4-dimethylthiophene?

A: The lithiation is typically carried out at -78 °C, which is conveniently achieved with a dry ice/acetone bath. This low temperature is crucial to minimize side reactions and decomposition of the organolithium intermediate.[1][2]

Q: How can I be sure my glassware is sufficiently dry?

A: All glassware should be either oven-dried at >120 °C for several hours and allowed to cool in a desiccator, or flame-dried under vacuum. The apparatus should then be assembled while hot and allowed to cool under a positive pressure of an inert gas like nitrogen or argon.

Q: Is it better to bubble CO₂ gas through the reaction mixture or pour the mixture onto dry ice?

A: Pouring the lithiated thiophene solution onto a large excess of freshly crushed, high-surface-area dry ice is generally more efficient and reliable than bubbling CO₂ gas through the solution.[4] This ensures a rapid and complete reaction with the CO₂.

Q: What are some alternative methods for synthesizing this compound?

A: While lithiation-carboxylation is common, other methods exist. For instance, one could envision a Grignard reaction followed by carboxylation.[5] The preparation of the corresponding Grignard reagent from a halogenated 3,4-dimethylthiophene and its subsequent reaction with CO₂ would also yield the desired carboxylic acid.[5]

IV. Experimental Protocols

Protocol 1: Titration of n-Butyllithium

  • Dry a 100 mL flask with a magnetic stir bar and seal with a rubber septum. Purge with nitrogen.

  • Add approximately 10 mL of anhydrous THF and 0.5 g of a suitable indicator (e.g., N-benzylidenebenzylamine) to the flask via syringe.

  • Slowly add the n-BuLi solution dropwise from a syringe until the color of the indicator persists.

  • The concentration of the n-BuLi can then be calculated based on the volume added and the amount of indicator used.

Protocol 2: Synthesis of this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-dimethylthiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Slowly transfer the lithiated thiophene solution via cannula onto the dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction with water and make the aqueous phase basic with 2M NaOH.

  • Wash the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous phase to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Tables

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalentsPurpose
3,4-Dimethylthiophene1.0Starting Material
n-Butyllithium1.05 - 1.1Lithiating Agent
Carbon DioxideLarge ExcessCarboxylating Agent

Table 2: Troubleshooting Guide Summary

SymptomLikely Cause(s)Recommended Action(s)
Low YieldIncomplete lithiation, inefficient carboxylation, side reactionsVerify n-BuLi titer, ensure anhydrous conditions, optimize CO₂ quench
High SM RecoveryIncomplete lithiationTitrate n-BuLi, check for moisture
Purification DifficultyPresence of di-acid, neutral byproductsOptimize acid-base extraction, use recrystallization, consider chromatography

VI. References

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. --INVALID-LINK--

  • Summary reaction results for thiophene carboxylation as the function of... ResearchGate. --INVALID-LINK--

  • Trouble shooting carboxylation reaction. Reddit. --INVALID-LINK--

  • Highly selective 5-substitution of 3-methylthiophene via directed lithiation. PubMed. --INVALID-LINK--

  • This compound. MySkinRecipes. --INVALID-LINK--

  • This compound | 89639-74-7. Sigma-Aldrich. --INVALID-LINK--

  • Dimethyl thiophene-3,4-dicarboxylate | C8H8O4S | CID 58401193. PubChem. --INVALID-LINK--

  • What are some common causes of low reaction yields?. Reddit. --INVALID-LINK--

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. --INVALID-LINK--

  • Application Notes and Protocols for the Lithiation of 3-Bromothiophene. Benchchem. --INVALID-LINK--

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. ResearchGate. --INVALID-LINK--

  • The effects of various factors on the product yield and selectivity in... ResearchGate. --INVALID-LINK--

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. --INVALID-LINK--

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. PubChem. --INVALID-LINK--

  • Process for purification of carboxylic acids. Google Patents. --INVALID-LINK--

  • Process for the purification of thiophenes. Justia Patents. --INVALID-LINK--

  • Esterification of carboxylic acids with. Organic Syntheses Procedure. --INVALID-LINK--

  • This compound | CAS 89639-74-7. Chemical-Suppliers. --INVALID-LINK--

References

Technical Support Center: Carboxylation of 3,4-Dimethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the carboxylation of 3,4-dimethylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals and materials, achieving high yield and purity of 3,4-dimethylthiophene-2-carboxylic acid is often crucial.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the carboxylation of 3,4-dimethylthiophene, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Carboxylic Acid

A low yield of the target this compound is a common problem that can stem from several factors, particularly when using the lithiation-carboxylation route.

Potential Cause Explanation Recommended Solution
Inefficient Lithiation The deprotonation of 3,4-dimethylthiophene is a critical first step. Incomplete lithiation can be due to an insufficiently strong base, impure reagents, or improper reaction temperature. The use of organolithium reagents like n-butyllithium necessitates strictly anhydrous and inert conditions.[4]- Use a stronger or more suitable base: For substituted thiophenes, a stronger base like tert-butyllithium or a lithium magnesate may be more effective. The addition of a coordinating agent like TMEDA can also enhance the reactivity of the base. - Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Use freshly distilled solvents and titrate your organolithium reagent before use.[4] - Optimize reaction temperature: Lithiation is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.[4]
Degradation of the Lithiated Intermediate Lithiated thiophenes can be unstable, especially if the temperature is not carefully controlled. Warming the reaction mixture prematurely can lead to decomposition.- Maintain a consistently low temperature throughout the lithiation and before the addition of carbon dioxide.[4]
Inefficient Carboxylation The reaction of the lithiated thiophene with carbon dioxide can be inefficient. Gaseous CO2 may not be soluble enough in the reaction mixture, or solid CO2 (dry ice) may have a layer of condensed water on its surface.- Use high-purity, freshly crushed dry ice: Ensure the dry ice is free of condensed moisture. - Bubble CO2 gas through the solution: For larger scale reactions, bubbling dry CO2 gas through the cooled reaction mixture can be more effective. - Consider alternative CO2 sources: In some cases, using a soluble source of CO2 or a transition metal-catalyzed direct carboxylation approach might be beneficial.[5][6][7][8]
Decarboxylation of the Product The desired thiophene-2-carboxylic acid can undergo decarboxylation, especially during workup or purification if exposed to high temperatures or harsh acidic/basic conditions.[9][10]- Maintain mild workup conditions: Use gentle acidification to protonate the carboxylate salt. Avoid excessive heat during solvent removal and purification.
Issue 2: Formation of a Mixture of Regioisomers

The carboxylation of 3,4-dimethylthiophene can potentially yield two regioisomers: this compound and 3,4-dimethylthiophene-5-carboxylic acid. Controlling the regioselectivity is key to obtaining a pure product.

Potential Cause Explanation Recommended Solution
Non-selective Lithiation The two alpha-positions (2 and 5) of the thiophene ring in 3,4-dimethylthiophene are sterically and electronically similar. Standard lithiation conditions may not provide high regioselectivity.- Use a sterically hindered base: A bulky base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can enhance regioselectivity by favoring deprotonation at the less hindered position. For 3-methylthiophene, LiTMP is highly selective for the 5-position.[11] For 3,4-dimethylthiophene, careful optimization of the base is necessary. - Directed metalation: If a directing group is present on one of the methyl groups, it can be used to direct the lithiation to a specific position.
Isomerization of the Lithiated Intermediate Under certain conditions, the initially formed lithiated species could potentially isomerize to a thermodynamically more stable isomer.- Maintain low temperatures: Keeping the reaction at a consistently low temperature can minimize the chances of isomerization.
Issue 3: Presence of Dicarboxylated Byproducts

The formation of 3,4-dimethylthiophene-2,5-dicarboxylic acid can occur, particularly in direct carboxylation methods.

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions In some direct C-H carboxylation methods, higher temperatures and pressures of CO2 can lead to the carboxylation of both alpha-positions of the thiophene ring.[12]- Optimize reaction conditions: Carefully control the reaction temperature, pressure of CO2, and reaction time to favor mono-carboxylation.[12] - Control stoichiometry: In the lithiation route, using a slight excess of the organolithium reagent (e.g., 1.1 equivalents) can help to avoid dicarboxylation by ensuring the mono-lithiated species is the predominant intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the carboxylation of 3,4-dimethylthiophene via lithiation?

A1: The most common method involves a two-step process:

  • Deprotonation (Lithiation): 3,4-dimethylthiophene is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C).[4] The base abstracts a proton from one of the alpha-positions (2 or 5) of the thiophene ring, forming a highly reactive 3,4-dimethylthienyllithium intermediate.

  • Carboxylation: The thienyllithium intermediate acts as a potent nucleophile and reacts with an electrophilic source of carbon, most commonly carbon dioxide (either as a gas or solid dry ice).[13] This reaction forms a lithium carboxylate salt.

  • Acidic Workup: The reaction mixture is then quenched with an acid (e.g., aqueous HCl) to protonate the carboxylate salt, yielding the final this compound product.

Q2: What are the advantages of direct C-H carboxylation over the traditional lithiation method?

A2: Direct C-H carboxylation is an emerging and attractive alternative for several reasons:

  • Atom Economy: It avoids the need for pre-functionalization (e.g., halogenation) of the thiophene ring, making the process more atom-economical.[6]

  • Milder Conditions: Some modern catalytic systems allow for carboxylation under milder conditions compared to the cryogenic temperatures required for lithiation.[14][5]

  • Safety: It avoids the use of pyrophoric organolithium reagents.[4]

However, challenges in direct C-H carboxylation include achieving high regioselectivity and catalyst cost.[7]

Q3: How can I analyze the product mixture to identify side products?

A3: A combination of analytical techniques is recommended for a thorough analysis of your product mixture:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons on the thiophene ring will allow you to distinguish between the desired product and any regioisomers or other byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantifying the purity of your product and separating different isomers.

Q4: Are there any specific safety precautions I should take during this reaction?

A4: Yes, especially when using the lithiation route, strict safety protocols are essential:

  • Work in a Fume Hood: Always handle organolithium reagents and flammable solvents in a well-ventilated fume hood.

  • Use Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Inert Atmosphere: Organolithium reagents are pyrophoric and react violently with water and air.[4] The entire reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Proper Quenching: Quench any excess organolithium reagent slowly and carefully with an appropriate quenching agent (e.g., isopropanol) at low temperatures.

Experimental Protocol: Carboxylation of 3,4-Dimethylthiophene via Lithiation

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 3,4-Dimethylthiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Dry Ice (solid CO2)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to an inert gas line.

  • Addition of Reactant and Solvent: Under a positive pressure of inert gas, add 3,4-dimethylthiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Carboxylation: While maintaining the temperature at -78 °C, carefully and quickly add an excess of freshly crushed dry ice to the reaction mixture. You can also bubble dry CO2 gas through the solution.

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel to isolate the desired this compound.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

G cluster_0 Lithiation-Carboxylation Pathway A 3,4-Dimethylthiophene B 3,4-Dimethyl-2-thienyllithium A->B  + n-BuLi -78 °C, THF C Lithium 3,4-dimethylthiophene-2-carboxylate B->C  + CO2 (dry ice) D This compound C->D  + H+ (workup)

Caption: The main reaction pathway for the synthesis of this compound.

Common Side Reactions

G cluster_1 Potential Side Reactions cluster_2 Isomer Formation cluster_3 Dicarboxylation cluster_4 Decarboxylation Start 3,4-Dimethylthiophene Regioisomer 3,4-Dimethylthiophene-5-carboxylic acid Start->Regioisomer  Non-selective  lithiation Dicarboxylated 3,4-Dimethylthiophene-2,5-dicarboxylic acid Start->Dicarboxylated  Harsh carboxylation  conditions Decarboxylated 3,4-Dimethylthiophene Product Desired Product Product->Decarboxylated  Heat or harsh  workup

Caption: An overview of common side reactions encountered during the carboxylation process.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common challenges encountered during the synthesis of thiophene derivatives. Thiophenes are a critical class of heterocyclic compounds, widely utilized as building blocks in pharmaceuticals and agrochemicals. This resource offers practical, field-proven insights to help you navigate the complexities of their synthesis and optimize your experimental outcomes.

Section 1: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone method for constructing the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent.[1][2][3] While effective, this reaction is not without its challenges.

FAQ 1: My Paal-Knorr reaction is yielding the furan byproduct as the major product. How can I improve the selectivity for the thiophene?

This is a frequent issue stemming from the dual role of sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, which also act as dehydrating agents, promoting the competing furan formation.[1][4][5]

Causality and Troubleshooting Steps:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often milder and can provide better selectivity for the thiophene product compared to P₄S₁₀.[4][5] If you are using P₄S₁₀, consider switching to Lawesson's reagent.

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to the furan.[5] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed.

  • Reagent Stoichiometry: Ensure an adequate excess of the sulfurizing agent is used to favor the thionation pathway over dehydration.[5]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase furan formation.[5] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction once the starting material is consumed.[6]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [5]

This protocol can often improve yields and reduce reaction times, potentially minimizing byproduct formation.

  • In a microwave-safe vial, combine the 1,4-diketone (1 mmol), Lawesson's reagent (0.5 mmol), and a magnetic stir bar.

  • Add toluene as the solvent.

  • Securely cap the reaction vessel.

  • Irradiate the mixture in a microwave synthesizer at 150°C for 10-20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

FAQ 2: I am observing a low or incomplete conversion of my starting 1,4-dicarbonyl compound. What are the likely causes and solutions?

Several factors can contribute to poor conversion in a Paal-Knorr synthesis.

Troubleshooting Workflow for Low Conversion:

Caption: A logical workflow for troubleshooting low conversion in Paal-Knorr synthesis.

Section 2: The Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multicomponent reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[7][8]

FAQ 3: My Gewald reaction has a low yield of the desired 2-aminothiophene. What should I investigate?

Low yields in the Gewald synthesis can often be traced back to issues with the initial condensation step or the reactivity of sulfur.[7]

Key Troubleshooting Areas:

Potential Cause Troubleshooting Steps & Rationale
Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are commonly used. For less reactive ketones, a stronger base might be necessary.[7] Water Removal: This condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[7]
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[7] Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[7]
Steric Hindrance Modified Protocols: For sterically hindered starting materials, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base.[7] Microwave Irradiation: Microwave-assisted synthesis can improve yields and shorten reaction times, particularly for challenging substrates.[7]

Reaction Mechanism Overview:

The Gewald reaction proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization.[9][10]

Caption: Simplified workflow of the Gewald reaction mechanism.

FAQ 4: I am observing significant byproducts in my Gewald synthesis, making purification difficult. What are these byproducts and how can I minimize them?

Common byproducts include unreacted starting materials, the intermediate α,β-unsaturated nitrile, and dimeric or polymeric materials.[7]

Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, optimize the reaction conditions (temperature, time, catalyst) to drive it forward.

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile suggests that the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions are suitable for cyclization.[7]

  • Dimerization/Polymerization: This can occur through self-condensation of starting materials or intermediates. To minimize this, adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[7][11] A two-step procedure can also be beneficial in suppressing dimer formation.[11]

Section 3: Other Synthetic Routes and General Troubleshooting

FAQ 5: What are some key considerations for the Fiesselmann and Hinsberg thiophene syntheses?
  • Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with compounds like α,β-acetylenic esters or β-halo-α,β-unsaturated carbonyls.[2][12][13] A key challenge can be controlling the reaction to avoid the formation of thioacetals as byproducts.[11] The choice of base and reaction conditions is critical for directing the reaction towards the desired thiophene product.[12]

  • Hinsberg Synthesis: This synthesis utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[2][14] The reaction proceeds via a Stobbe-type mechanism.[15][16] Subsequent hydrolysis and decarboxylation are often required to obtain the final thiophene product.[16]

FAQ 6: I am struggling with the purification of my crude thiophene derivative. What are the best practices?

Purification can be challenging due to the presence of closely related byproducts or residual reagents.

Recommended Purification Techniques:

Technique When to Use Key Considerations
Flash Column Chromatography For liquid or oily products, or for separating complex mixtures.[6]A systematic screening of solvent systems using TLC is crucial to find an eluent that provides good separation.[17] For sensitive compounds, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.[18]
Recrystallization Highly effective for solid thiophene products to achieve high purity.[5][17]The choice of solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures.[17] If an oily precipitate forms, the solution may be cooling too rapidly.[17]
Distillation For volatile thiophene products.[5]Vacuum distillation is often necessary to avoid decomposition at high temperatures.[19]
Acid/Base Washing To remove acidic or basic impurities.For example, washing with a dilute sodium hydroxide solution can help remove excess boronic acid from a Suzuki coupling reaction.[20]
FAQ 7: My Suzuki coupling reaction to form a C-C bond on the thiophene ring is failing. What should I troubleshoot?

Suzuki coupling is a powerful tool for functionalizing thiophenes, but can be sensitive to various factors.

Common Issues and Solutions in Thiophene Suzuki Coupling:

  • Inactive Catalyst: Ensure the palladium catalyst is fresh and the reaction is performed under an inert atmosphere, as Pd(0) species can be sensitive to air.[21]

  • Inappropriate Ligand: For electron-deficient or sterically hindered thiophene substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[21]

  • Base Selection: The strength and type of base are critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones for challenging couplings.[21]

  • Solvent System: The choice of solvent can significantly impact the yield. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[22]

References

Technical Support Center: Navigating the Scale-Up of 3,4-Dimethylthiophene-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,4-dimethylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As a key intermediate in the development of active pharmaceutical ingredients (APIs), robust and scalable synthesis of this molecule is critical.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or Inconsistent Yields

Question: My lithiation of 3,4-dimethylthiophene followed by carboxylation is resulting in low and inconsistent yields. What are the likely causes and how can I improve this?

Answer: Low yields in this organolithium-mediated reaction are a common challenge, often stemming from the highly reactive and sensitive nature of the reagents involved.[2] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry: The concentration of commercially available n-butyllithium can degrade over time. It is imperative to titrate the n-butyllithium solution before each use to determine its exact molarity, ensuring accurate stoichiometry in your reaction.[2] An excess of the organolithium reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material.

  • Reaction Temperature: The lithiation of thiophenes is highly exothermic. Maintaining cryogenic temperatures, typically -78 °C, is crucial to prevent side reactions such as ring-opening or decomposition of the lithiated intermediate.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" and an increased potential for runaway reactions.

    • Scale-Up Consideration: For pilot-scale and larger reactions, ensure your reactor has adequate cooling capacity. A jacketed reactor with a reliable cooling system is recommended. The addition of n-butyllithium should be done slowly and in a controlled manner to manage the exotherm.[3] Continuous flow reactors can also offer precise temperature control for such exothermic reactions.[4]

  • Solvent and Atmosphere Purity: Organolithium reagents are extremely reactive towards protic impurities like water.[2][5] All solvents must be rigorously dried and degassed prior to use. Ethereal solvents such as tetrahydrofuran (THF) can be decomposed by n-butyllithium, especially at temperatures above -20°C.[2] Furthermore, these reactions must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium species by oxygen and moisture.[2][6]

    • Best Practices: Utilize a Schlenk line or a glovebox for all manipulations.[2] Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[3][7]

Formation of Impurities and By-products

Question: I am observing significant by-products in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?

Answer: The primary by-products in the synthesis of this compound typically arise from side reactions of the highly reactive organolithium intermediate.

  • Over-lithiation and Di-carboxylation: While the 2-position of the thiophene ring is the most acidic and therefore the primary site of lithiation, under certain conditions (e.g., excess n-butyllithium or elevated temperatures), lithiation at the 5-position can occur, leading to the formation of 3,4-dimethylthiophene-2,5-dicarboxylic acid upon carboxylation.

    • Mitigation Strategy: Precise control over the stoichiometry of n-butyllithium is critical. Use freshly titrated reagent and add it slowly to the reaction mixture at low temperature.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3,4-dimethylthiophene, which can be challenging to separate from the desired product due to its non-polar nature.

    • Mitigation Strategy: Monitor the reaction progress using in-process controls like GC or TLC to ensure complete consumption of the starting material before quenching with carbon dioxide.

  • Quenching with Water: Any moisture present in the carbon dioxide source or introduced during the work-up will quench the lithiated intermediate, regenerating the 3,4-dimethylthiophene starting material.

    • Mitigation Strategy: Use dry carbon dioxide gas or freshly crushed dry ice for the carboxylation step. Ensure all solutions used in the work-up are anhydrous until the desired quenching step.

Work-up and Purification Challenges

Question: I am struggling with the work-up and purification of the final product. What are the best practices for isolating pure this compound on a larger scale?

Answer: The work-up and purification of carboxylic acids can be challenging, but a systematic approach can lead to high purity.

  • Initial Quench and Extraction: After carboxylation, the reaction mixture contains the lithium salt of the carboxylic acid. A carefully controlled aqueous work-up is necessary to protonate the carboxylate and separate it from non-polar by-products.

    • Protocol:

      • Slowly quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) while maintaining a low temperature to control the exotherm from neutralizing any unreacted n-butyllithium.

      • Separate the aqueous and organic layers. The product should be in the aqueous layer as the lithium carboxylate.

      • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract any remaining product.

      • Combine the aqueous layers and acidify with a strong acid (e.g., 6M HCl) to a pH of ~2. This will precipitate the carboxylic acid.

  • Crystallization and Recrystallization: Crystallization is a powerful technique for purifying carboxylic acids. Thiophene carboxylic acids have a tendency to form hydrogen-bonded dimers, which can facilitate the formation of well-ordered crystals.[8][9]

    • Solvent Selection: A suitable solvent system for recrystallization is crucial. A common approach is to dissolve the crude product in a solvent in which it is soluble at elevated temperatures and then allow it to crystallize upon cooling. Mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) are often effective.

  • Dealing with Emulsions: During extraction, emulsions can form, especially at larger scales.

    • Troubleshooting: Adding a small amount of brine can help to break up emulsions. If the problem persists, filtration through a pad of celite may be necessary.

Problem Potential Cause Recommended Solution
Low Yield Inaccurate n-BuLi concentrationTitrate n-BuLi solution before each use.[2]
Poor temperature controlMaintain reaction at -78 °C; ensure adequate cooling for scale-up.[2][3]
Presence of water or oxygenUse anhydrous solvents and maintain a strict inert atmosphere.[2][6]
By-product Formation Over-lithiationUse precise stoichiometry of n-BuLi.
Incomplete reactionMonitor reaction progress before quenching.
Purification Difficulties Emulsion during work-upAdd brine or filter through celite.
Poor crystallizationScreen for optimal recrystallization solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the use of n-butyllithium?

A1: n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[5][6] It also reacts violently with water.[5] When scaling up, the risks associated with handling larger quantities increase significantly. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[7]

  • Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[2][10]

  • Safe Transfer Techniques: For larger volumes, use a cannula (double-tipped needle) for transfers rather than a syringe to minimize the risk of exposure to air.[11]

  • Quenching: Have a proper quenching procedure in place for any residual n-butyllithium. A common method is the slow addition to a cooled, non-reactive solvent like isopropanol, followed by a more reactive alcohol like methanol.[7]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. NEVER use a water or carbon dioxide fire extinguisher on an organolithium fire.[11]

Q2: How can I accurately determine the endpoint of the lithiation reaction?

A2: Monitoring the reaction is crucial for achieving high yields and minimizing by-products.

  • In-Process Controls (IPCs): The most reliable method is to take a small aliquot of the reaction mixture (under inert conditions), quench it with a suitable reagent (e.g., D₂O or an electrophile that gives a readily detectable product), and analyze the sample by GC, GC-MS, or ¹H NMR to determine the ratio of starting material to the lithiated product.

  • Visual Indicators: While not as precise, a color change can sometimes indicate the formation of the lithiated species. However, this should not be relied upon as the sole indicator of reaction completion.

Q3: Can I use a different organometallic reagent instead of n-butyllithium?

A3: While n-butyllithium is a common choice for this transformation, other strong bases can also be used.

  • sec-Butyllithium or tert-Butyllithium: These are stronger bases and may offer faster reaction times, but they are also more sterically hindered and can be more prone to side reactions.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that can also be used for the deprotonation of thiophenes. It is typically prepared in situ from diisopropylamine and n-butyllithium.

  • Grignard Reagents: While less common for direct deprotonation of thiophenes, a Grignard reagent could potentially be formed from a halogenated precursor (e.g., 2-bromo-3,4-dimethylthiophene) and then carboxylated. However, this adds extra steps to the synthesis.

Experimental Protocols and Visualizations

Protocol 1: Titration of n-Butyllithium

This protocol is essential for determining the accurate concentration of your n-butyllithium solution.

  • Preparation: Flame-dry a 100 mL flask with a stir bar under vacuum and backfill with argon. Add approximately 10 mg of a suitable indicator (e.g., N-benzylidenebenzylamine) and 10 mL of anhydrous THF.

  • Titration: Slowly add the n-butyllithium solution dropwise from a syringe until a persistent color change is observed.

  • Calculation: Record the volume of n-butyllithium added and calculate the molarity.

Protocol 2: Scale-Up Synthesis of this compound

This protocol provides a general framework for a larger-scale synthesis. All quantities should be optimized based on your specific reactor setup and safety protocols.

  • Reactor Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and an inert gas inlet. Ensure the system is completely dry and purged with argon.

  • Charge Starting Material: Charge the reactor with 3,4-dimethylthiophene and anhydrous THF. Cool the mixture to -78 °C using a suitable cooling bath.

  • Controlled Addition of n-Butyllithium: Slowly add the freshly titrated n-butyllithium solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor for completion using a pre-determined IPC method.

  • Carboxylation: Slowly introduce finely crushed dry ice or bubble dry carbon dioxide gas through the reaction mixture, maintaining the temperature below -60 °C.

  • Work-up:

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Allow the mixture to warm to room temperature.

    • Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and extract the product with a basic aqueous solution (e.g., 1M NaOH).

    • Acidify the combined basic aqueous layers with concentrated HCl until the pH is ~2.

    • Collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visual Workflow: Synthesis of this compound

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Purification 3,4-Dimethylthiophene 3,4-Dimethylthiophene Lithiated Intermediate Lithiated Intermediate 3,4-Dimethylthiophene->Lithiated Intermediate -78°C, THF n-BuLi n-BuLi n-BuLi->Lithiated Intermediate Lithium Carboxylate Salt Lithium Carboxylate Salt Lithiated Intermediate->Lithium Carboxylate Salt CO2 CO2 CO2->Lithium Carboxylate Salt Crude Product Crude Product Lithium Carboxylate Salt->Crude Product Aqueous Acid Aqueous Acid Aqueous Acid->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

References

Stability issues of 3,4-Dimethylthiophene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Dimethylthiophene-2-carboxylic acid

Introduction

Welcome to the technical support guide for this compound (CAS 89639-74-7). This document is designed for researchers, medicinal chemists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. While the thiophene ring is a relatively stable aromatic system, its derivatives can be susceptible to degradation under specific experimental conditions.[1][2] Understanding these liabilities is critical for ensuring experimental reproducibility, purity of intermediates, and the overall success of your research. This guide provides field-proven insights and validated protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

As a solid, the compound is relatively stable. For long-term storage, it is crucial to minimize exposure to light, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature 2–8°C[3]Reduces the rate of potential solid-state degradation reactions.
Atmosphere Sealed in a dry environmentThe carboxylic acid group is hygroscopic; moisture can promote degradation.[4]
Light Keep in a dark placeThiophene derivatives can be susceptible to photodegradation.[5][6][7]

Q2: I need to make a stock solution. What is the best solvent and what is the expected stability?

The choice of solvent is critical. For immediate use, high-purity DMSO or DMF are common choices. For storage, aprotic solvents are generally preferred over protic solvents like methanol or ethanol, which can potentially esterify the carboxylic acid over time, especially under acidic conditions. The stability of the solution is highly dependent on storage conditions. Stored at -20°C or -80°C in an anhydrous, aprotic solvent, a stock solution should be stable for several weeks, but verification is always recommended.

Q3: Is this compound prone to decarboxylation?

Yes, but it is more resistant than its furan and pyrrole analogues.[8] The aromaticity of the thiophene ring provides significant stability. However, decarboxylation can be induced under harsh conditions, particularly with strong acids and elevated temperatures.[9][10] This reaction involves the loss of the carboxyl group as CO₂.[11] For most standard organic reactions at or below room temperature, spontaneous decarboxylation is not a primary concern.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The pH of an aqueous medium significantly impacts both the solubility and stability of the compound.

  • Acidic pH (pH < 4): The carboxylic acid will be protonated, reducing its aqueous solubility.[12] Strongly acidic conditions, especially with heat, can catalyze decarboxylation.[9]

  • Neutral to Basic pH (pH > 6): The carboxylic acid will be deprotonated to its carboxylate form, increasing aqueous solubility. While generally more stable against decarboxylation, strong basic conditions can promote other reactions or interact with the thiophene ring.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation from solution upon storage. Solvent saturation exceeded; change in temperature affecting solubility; degradation to a less soluble product.Warm the solution gently to see if the precipitate redissolves. If not, it may be a degradant. Filter a small aliquot and analyze both the solid and the supernatant by LC-MS or NMR to identify the species. Consider using a different solvent or a lower concentration.
Solution develops a yellow or brown color over time. Oxidation of the thiophene ring (e.g., S-oxidation); photodegradation.Prepare fresh solutions for sensitive experiments. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Use deoxygenated solvents for preparation.[13] Analyze the colored solution by HPLC-UV/Vis to check for new peaks corresponding to degradation products.[14][15]
Inconsistent biological or chemical assay results. Degradation of the stock or working solution; presence of impurities from degradation.Qualify your stock solution before use. Run an HPLC or LC-MS analysis to confirm the purity and concentration. Prepare fresh working solutions from a qualified solid stock for each experiment. See the stability assessment protocol below.
Reaction yields are low, and mass balance is poor. Decarboxylation or other degradation under reaction conditions (e.g., high heat, strong acid/base).Re-evaluate your reaction conditions. If high heat is required, run the reaction for a shorter duration or consider microwave synthesis. If strong acid is used, try a milder acid or a different catalyst. Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and the appearance of byproducts.
Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing stability issues with your this compound solution.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols & Methodologies

Protocol 1: Short-Term Stability Assessment in Solution

This protocol provides a framework for evaluating the stability of your compound in a specific solvent system under your experimental conditions.

Objective: To determine the stability of this compound over a typical experimental timeframe (e.g., 48 hours).

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • HPLC or LC-MS system with a C18 column

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 10 mM). This is your T=0 sample.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 100 µM) and inject it into the HPLC/LC-MS system. Record the peak area of the parent compound. This serves as your baseline.

  • Incubation: Store the stock solution under your intended experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., T=2h, 6h, 12h, 24h, 48h), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC/LC-MS.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Examine the chromatograms for the appearance of new peaks, which indicate degradation products.

    • A compound is often considered stable if the remaining percentage is >95% over the tested period.

Workflow for Stability Assessment

G A 1. Prepare Stock Solution (Known Concentration) B 2. T=0 Analysis (HPLC/LC-MS) Establish Baseline Peak Area A->B C 3. Incubate Solution Under Test Conditions (e.g., Temp, Light) B->C D 4. Collect Aliquots at Time Points (e.g., 2, 6, 12, 24h) C->D E 5. Analyze Aliquots (HPLC/LC-MS) D->E F 6. Data Analysis Compare Peak Areas to T=0 & Identify New Peaks E->F G Is % Remaining > 95%? F->G H Conclusion: Stable under tested conditions G->H Yes I Conclusion: Unstable Modify conditions or use fresh solution G->I No

Caption: Experimental workflow for assessing solution stability.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying byproducts. The two most probable non-enzymatic degradation pathways are decarboxylation and oxidation.

DegradationPathways cluster_0 Decarboxylation cluster_1 Oxidation start This compound C₇H₈O₂S decarbox 3,4-Dimethylthiophene C₆H₈S start->decarbox Heat, H⁺ (-CO₂) sulfoxide Sulfoxide Derivative C₇H₈O₃S start->sulfoxide [O] (e.g., air, peroxide)

Caption: Primary potential degradation pathways.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the unique challenges of characterizing these important heterocyclic compounds. Thiophene derivatives are cornerstones in pharmaceuticals and functional materials, making their unambiguous structural elucidation paramount.[1] This resource provides in-depth, field-proven insights into interpreting their often complex NMR spectra, moving beyond basic principles to address specific experimental hurdles.

Section 1: Foundational NMR Characteristics of Substituted Thiophenes

Before delving into troubleshooting, a firm grasp of the fundamental NMR properties of the thiophene ring is essential. The electronic environment of the thiophene ring is highly sensitive to the nature and position of its substituents, which directly influences the chemical shifts (δ) and coupling constants (J) observed in both ¹H and ¹³C NMR spectra.[1]

Understanding Chemical Shifts in the Thiophene Ring

The protons on an unsubstituted thiophene ring appear at approximately δ 7.3 (H2/H5) and δ 7.1 (H3/H4) ppm in CDCl₃. Substitution breaks this symmetry, leading to distinct signals for each proton.

  • Substituent Effects: Electron-donating groups (EDGs) like -OCH₃ or -CH₃ shield the ring protons, shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -CHO deshield the protons, shifting them downfield (to higher ppm values). This effect is most pronounced for protons ortho and para to the substituent.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃

CompoundH2H4H5Substituent ProtonsC2C3C4C5Substituent Carbon
3-Methylthiophene ~7.17~6.87~6.86~2.25 (CH₃)125.3138.4129.9121.015.6 (CH₃)
3-Bromothiophene ~7.28~7.06~7.28-122.9110.1129.0126.0-
3-Methoxythiophene ~7.14~6.73~6.21~3.77 (OCH₃)121.7160.0101.4125.857.8 (OCH₃)

Data is approximate and can vary with concentration and solvent. Sourced from BenchChem.[1]

The Diagnostic Power of ¹H-¹H Coupling Constants

The spin-spin coupling constants between thiophene ring protons are highly diagnostic for determining substitution patterns. Unlike benzene, the J-values are not uniform and depend on the number of bonds separating the coupled protons.

Table 2: Typical ¹H-¹H Coupling Constant Ranges for the Thiophene Ring

Coupling TypeNumber of BondsTypical Range (Hz)Notes
³J(H2,H3) 34.9 - 5.8Vicinal coupling between adjacent protons.
³J(H3,H4) 33.5 - 4.5Vicinal coupling between adjacent protons.
⁴J(H2,H4) 41.0 - 1.8"Meta-like" coupling across the sulfur atom.
⁴J(H3,H5) 42.8 - 3.5"Para-like" coupling.
⁵J(H2,H5) 52.5 - 3.5Long-range coupling across the ring.

These ranges are typical but can be influenced by substituents.

The relative magnitudes of these coupling constants are a powerful tool for distinguishing isomers. For example, a 2,3-disubstituted thiophene will show an AB quartet for H4 and H5 with a coupling constant in the ³J(H4,H5) range, while a 2,5-disubstituted thiophene will exhibit an AB quartet for H3 and H4 with a ³J(H3,H4) coupling.

Section 2: Troubleshooting Common NMR Challenges

This section addresses frequently encountered issues during the NMR analysis of substituted thiophenes and provides actionable solutions.

FAQ 1: My aromatic signals are overlapping and difficult to interpret. What can I do?

This is one of the most common problems, especially with polysubstituted thiophenes.

  • Causality: The chemical shifts of the thiophene protons can be very similar, leading to crowded and overlapping multiplets that obscure coupling information.

  • Troubleshooting Protocol: Strategic Solvent Change

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-polar solvent like CDCl₃.

    • Aromatic Solvent-Induced Shift (ASIS): If overlap occurs, prepare a new sample in an aromatic solvent such as benzene-d₆ or toluene-d₈. These solvents create a magnetically anisotropic environment that can induce significant differential shifts in your analyte's protons, often resolving the overlap. Protons located on one side of the molecule may be shielded (shifted upfield) while others are deshielded (shifted downfield).

    • Polar Aprotic Solvent: As an alternative, a polar aprotic solvent like acetone-d₆ or DMSO-d₆ can also alter the chemical shifts due to different solute-solvent interactions.

    • Comparison: Compare the spectra from the different solvents to identify the system that provides the best signal dispersion.

  • Advanced Solution: 2D NMR

    If solvent changes are insufficient, 2D NMR is the definitive solution. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, even if their signals are severely overlapped in the 1D spectrum. Cross-peaks in the COSY spectrum connect signals from spin-coupled protons.

Diagram: Workflow for Resolving Signal Overlap

G start Overlapping Signals in 1D ¹H NMR solvent_change Acquire Spectrum in Aromatic Solvent (e.g., Benzene-d₆) start->solvent_change polar_solvent Acquire Spectrum in Polar Solvent (e.g., Acetone-d₆) start->polar_solvent compare Compare Spectra solvent_change->compare polar_solvent->compare resolved Signals Resolved compare->resolved not_resolved Overlap Persists compare->not_resolved cosy Perform ¹H-¹H COSY Experiment not_resolved->cosy analysis Analyze Cross-Peaks for Connectivity cosy->analysis structure_elucidated Structure Elucidated analysis->structure_elucidated G start Unknown Disubstituted Thiophene H1_NMR Acquire ¹H NMR start->H1_NMR analyze_coupling Analyze Coupling Patterns & Number of Signals H1_NMR->analyze_coupling isomer_2_5 2,5-Isomer? (e.g., AX system, ³J ≈ 3.5-4.5 Hz) analyze_coupling->isomer_2_5 isomer_2_3 2,3-Isomer? (e.g., AMX system, observed ³J(H4,H5)) isomer_2_5->isomer_2_3 No COSY Perform ¹H-¹H COSY isomer_2_5->COSY Yes isomer_2_4 2,4-Isomer? (e.g., Two doublets, observed ⁵J(H3,H5)) isomer_2_3->isomer_2_4 No isomer_2_3->COSY Yes isomer_2_4->COSY Yes HMBC Perform ¹H-¹³C HMBC for Final Confirmation COSY->HMBC result_2_5 Confirmed 2,5-Isomer HMBC->result_2_5 Correlations match 2,5-pattern result_2_3 Confirmed 2,3-Isomer HMBC->result_2_3 Correlations match 2,3-pattern result_2_4 Confirmed 2,4-Isomer HMBC->result_2_4 Correlations match 2,4-pattern

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Dimethylthiophene-2-carboxylic Acid and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core in Modern Chemistry

The thiophene scaffold is a cornerstone in the architecture of numerous functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics.[1][2] Its unique electronic properties, arising from the interplay of the sulfur heteroatom and the aromatic π-system, make it a privileged structure in medicinal chemistry and materials science.[3] However, the reactivity and synthetic utility of the thiophene ring are profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of the reactivity of 3,4-Dimethylthiophene-2-carboxylic acid , a polysubstituted derivative, with two structurally simpler yet synthetically crucial analogues: Thiophene-2-carboxylic acid and 3-Methylthiophene . By dissecting the electronic and steric contributions of each substituent, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging these building blocks in their synthetic endeavors.

Pillar 1: Fundamental Principles of Thiophene Reactivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), proving significantly more reactive than benzene.[3][4] This heightened reactivity is attributed to the ability of the sulfur atom's lone pair of electrons to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

Regioselectivity in Electrophilic Attack

The preferred site of electrophilic attack on an unsubstituted thiophene ring is the C2 (or α) position.[3][5] This preference is a direct consequence of the stability of the resulting σ-complex. As illustrated below, attack at C2 allows for the positive charge to be delocalized over three resonance structures, one of which involves the sulfur atom, providing significant stabilization. In contrast, attack at the C3 (or β) position yields a less stable intermediate with only two resonance contributors, and the sulfur atom does not directly participate in stabilizing the charge adjacent to the electrophile.

G cluster_c2 Attack at C2 (α-position) - More Stable cluster_c3 Attack at C3 (β-position) - Less Stable c2_start Thiophene + E⁺ c2_intermediate σ-complex (3 resonance structures) c2_start->c2_intermediate Attack at C2 c3_start Thiophene + E⁺ c2_product 2-Substituted Thiophene c2_intermediate->c2_product -H⁺ c3_intermediate σ-complex (2 resonance structures) c3_start->c3_intermediate Attack at C3 c3_product 3-Substituted Thiophene c3_intermediate->c3_product -H⁺

Caption: Electrophilic attack at C2 is favored due to greater resonance stabilization of the intermediate σ-complex.

Nucleophilic Substitution

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) occurs more readily in the thiophene series than in corresponding benzene compounds, particularly when the ring is adorned with strong electron-withdrawing groups.[6][7] The mechanism typically proceeds through a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[6][8]

Pillar 2: A Head-to-Head Reactivity Comparison

The reactivity of a substituted thiophene is a delicate balance between the activating/deactivating and directing effects of its functional groups.

G cluster_main Comparative Electronic Effects on Thiophene Derivatives mol1 This compound C3-CH₃: +I, +H (Activating) C4-CH₃: +I, +H (Activating) C2-COOH: -I, -M (Deactivating) mol1:f1->mol1:f0 e⁻ donating mol1:f2->mol1:f0 e⁻ donating mol1:f3->mol1:f0 e⁻ withdrawing mol2 Thiophene-2-carboxylic acid C2-COOH: -I, -M (Deactivating) mol2:f1->mol2:f0 e⁻ withdrawing mol3 3-Methylthiophene C3-CH₃: +I, +H (Activating) mol3:f1->mol3:f0 e⁻ donating

Caption: Electronic contributions of substituents on the compared thiophene derivatives.

This compound
  • Electronic Profile: This molecule presents a fascinating case of competing electronic effects. The two methyl groups at the C3 and C4 positions are electron-donating via induction (+I) and hyperconjugation (+H), which serves to activate the ring towards electrophilic attack. Conversely, the carboxylic acid group at C2 is strongly electron-withdrawing and deactivating through both inductive (-I) and resonance (-M) effects.

  • Reactivity towards SEAr: The net effect on reactivity is a nuanced balance. The deactivating influence of the carboxyl group is significant. However, the activating methyl groups somewhat counteract this deactivation. The only unsubstituted position is C5. The combined directing effects of the C2-carboxyl and C3-methyl groups strongly favor electrophilic substitution at this C5 position.

  • Other Reactions: Beyond ring substitution, the carboxylic acid moiety is a hub for transformations like esterification and amidation.[9] Furthermore, metalation, particularly lithiation, can be directed to the C5 position, opening avenues for further functionalization.[10] Decarboxylation, though often requiring harsh conditions for simple aryl carboxylic acids, can be facilitated depending on the reaction methodology.[11][12]

Thiophene-2-carboxylic acid
  • Electronic Profile: With only a deactivating carboxylic acid group at the C2 position, this derivative is significantly less reactive towards electrophiles than unsubstituted thiophene.[9]

  • Reactivity towards SEAr: The carboxyl group directs incoming electrophiles primarily to the C5 position. The deactivation means that more forcing conditions may be required for reactions like nitration or Friedel-Crafts acylation compared to thiophene itself.

  • Other Reactions: This compound is a versatile building block.[2] A key reaction is its double deprotonation with strong bases like lithium diisopropylamide (LDA) to form a 5-lithio derivative, a powerful nucleophile for introducing a wide array of substituents at the C5 position.[9][13] It is also a common substrate in modern synthetic methods like catalytic decarboxylative coupling reactions.[9]

3-Methylthiophene
  • Electronic Profile: The single methyl group at the C3 position is electron-donating, thus activating the ring for electrophilic substitution, making it more reactive than unsubstituted thiophene.[14]

  • Reactivity towards SEAr: The C3-methyl group is an ortho-, para- director. In the context of the thiophene ring, this directs incoming electrophiles to the C2 and C5 positions. The C2 position is generally favored due to the inherent preference for α-substitution.

  • Other Reactions: 3-Methylthiophene is widely used in organic synthesis.[15] It readily undergoes lithiation, which occurs regioselectively at the 2-position, providing a clean entry point for introducing functional groups at that site.[14]

Quantitative Data Summary
FeatureThis compoundThiophene-2-carboxylic acid3-Methylthiophene
CAS Number 89639-74-7527-72-0[9]616-44-4[14]
Molecular Weight 156.20 g/mol [16]128.15 g/mol [9]98.17 g/mol [15]
Substituent Effect on SEAr Moderately Deactivated (net effect)Strongly DeactivatedActivated
Predicted SEAr Regioselectivity C5C5C2 (major), C5 (minor)
Key Synthetic Reactions SEAr at C5, Esterification, Amidation, C5-MetalationSEAr at C5, Esterification, Amidation, C5-Lithiation[13], Decarboxylative CouplingSEAr at C2/C5, C2-Lithiation[14]

Pillar 3: Field-Proven Experimental Protocols

The theoretical understanding of reactivity must be grounded in practical, reproducible experimental methods. The following protocols are representative of key transformations for these thiophene derivatives.

Protocol 1: Electrophilic Bromination of 3-Methylthiophene

This protocol demonstrates the regioselective bromination of an activated thiophene ring. The choice of N-bromosuccinimide (NBS) as the bromine source provides a milder alternative to elemental bromine, offering better control.

Objective: To synthesize 2-bromo-3-methylthiophene.

Methodology:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylthiophene (5.0 g, 50.9 mmol) in 100 mL of a 1:1 mixture of acetic acid and chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (9.06 g, 50.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition prevents a rapid exotherm and minimizes the formation of dibrominated byproducts.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by vacuum distillation to yield 2-bromo-3-methylthiophene as a colorless oil.

Protocol 2: Fischer Esterification of Thiophene-2-carboxylic acid

This classic acid-catalyzed esterification is a fundamental transformation of the carboxyl group.

Objective: To synthesize methyl thiophene-2-carboxylate.

Methodology:

  • Setup: To a 100 mL round-bottom flask, add thiophene-2-carboxylic acid (5.0 g, 39.0 mmol) and 50 mL of methanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. Causality: Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity and serves as a dehydrating agent to drive the equilibrium towards the product.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in 50 mL of diethyl ether.

  • Purification: Wash the ether solution with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester. Further purification can be achieved by distillation.

Protocol 3: Directed Lithiation-Carboxylation of 3,4-Dimethylthiophene

While the title compound is this compound, this protocol demonstrates the powerful strategy of directed metalation to introduce a carboxyl group at a specific position, in this case, the activated C2 position of the parent dimethylthiophene.

G cluster_workflow Synthetic Workflow: Directed Metalation-Carboxylation start 3,4-Dimethylthiophene step1 1. n-BuLi, THF, -78°C (Lithiation at C2) start->step1 intermediate 2-Lithio-3,4-dimethylthiophene step1->intermediate step2 2. CO₂(s) (Carboxylation) intermediate->step2 step3 3. H₃O⁺ Workup step2->step3 product This compound step3->product

Caption: A typical workflow for synthesizing the title compound via directed ortho-metalation.

Objective: To synthesize this compound.

Methodology:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 3,4-dimethylthiophene (5.6 g, 50.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 22 mL, 55.0 mmol) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour. Causality: The acidic proton at the C2 position is readily abstracted by the strong base n-BuLi, leading to a regioselective lithiation.

  • Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in one portion. A vigorous reaction may be observed.

  • Quenching: Allow the mixture to slowly warm to room temperature. Once the excess dry ice has sublimated, quench the reaction by adding 50 mL of water.

  • Workup: Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the product into ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the resulting solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Conclusion

The reactivity of thiophene derivatives is a predictable yet richly varied field, governed by the fundamental principles of electronic and steric effects. This compound , with its push-pull substitution pattern, offers a unique reactivity profile, directing further functionalization to its C5 position while presenting the carboxyl group as a handle for diverse chemical transformations. In contrast, Thiophene-2-carboxylic acid serves as a deactivated yet synthetically valuable precursor for 5-substituted derivatives, particularly via lithiation. 3-Methylthiophene , as an activated system, readily undergoes electrophilic substitution at its C2 and C5 positions. A thorough understanding of these comparative reactivities is paramount for the rational design of synthetic routes in drug discovery and materials science, enabling chemists to harness the full potential of the versatile thiophene core.

References

A Comparative Guide to the Biological Activity of 3,4-Dimethylthiophene-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics. Its inherent physicochemical properties and versatile reactivity make it a privileged structure in drug design. This guide provides a comparative analysis of the biological activities of 3,4-Dimethylthiophene-2-carboxylic acid and a selection of its structural analogs. While direct and extensive biological data for this compound is not abundant in publicly accessible literature, by examining its analogs, we can infer its potential activities and understand the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the antimicrobial, anti-inflammatory, and anticancer potential of these molecules. The information presented is grounded in experimental data from various studies, with detailed protocols provided to ensure scientific integrity and reproducibility.

The Thiophene-2-Carboxylic Acid Scaffold: A Hub of Biological Activity

Thiophene-2-carboxylic acid and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the carboxylic acid group provides a key site for interaction, often with the active sites of enzymes or receptors. The substitution pattern on the thiophene ring plays a crucial role in modulating the potency and selectivity of these compounds.

This compound, the core compound of this guide, features two methyl groups at the 3 and 4 positions. These small, lipophilic groups can influence the compound's electronic properties and steric profile, which in turn can affect its binding affinity to biological targets and its pharmacokinetic properties. This guide will explore how variations on this basic scaffold impact biological activity.

Comparative Analysis of Biological Activities

To understand the potential of this compound, we will compare it with a selection of its analogs for which robust biological data is available. The chosen analogs feature different substituents on the thiophene ring and modifications of the carboxylic acid moiety.

Antimicrobial Activity

Thiophene derivatives are a promising class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] The antimicrobial efficacy is often influenced by the nature and position of substituents on the thiophene ring.

Structure-Activity Relationship Insights:

  • Substitution at position 3: The introduction of an amino group at the 3-position appears to be favorable for antibacterial activity. For instance, 3-amino thiophene-2-carboxamide derivatives have demonstrated higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[5]

  • Amide Formation: Conversion of the carboxylic acid to a carboxamide can enhance antimicrobial potency. Thiophene-2-carboxamides with specific aryl substitutions have shown excellent activity against pathogenic bacteria.[5]

  • Halogenation: The presence of halogens, such as chlorine, on aryl groups attached to the thiophene scaffold can significantly increase antimicrobial activity.[4]

Compound/Analog Target Organism Activity Metric (MIC) Reference
Thiophene-2-carboxylic acid thioureidesBacillus subtilis7.8 - 125 µg/mL[4]
Thiophene-2-carboxylic acid thioureidesGram-negative clinical strains31.25 - 250 µg/mL[4]
Thiophene-2-carboxylic acid thioureidesCandida albicans31.25 - 62.5 µg/mL[4]
3-Amino thiophene-2-carboxamide derivativesStaphylococcus aureus40.0 - 86.9% inhibition[5]
Thiophene derivative 4Colistin-Resistant Acinetobacter baumannii16 mg/L (MIC₅₀)[6]
Thiophene derivative 8Colistin-Resistant Escherichia coli32 mg/L (MIC₅₀)[6]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_bacteria Bacterial Culture (e.g., Mueller-Hinton Broth) incubation Inoculate plates with bacteria Incubate at 37°C for 18-24h prep_bacteria->incubation Inoculum prep_compound Compound Dilution Series (in 96-well plate) prep_compound->incubation read_plate Read plate visually or using a plate reader (OD600) incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiophene derivatives have shown significant promise in this area, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2][7]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation is often mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and LOX enzymes, respectively. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Thiophene-based compounds can act as competitive inhibitors of COX-2 and 5-LOX, making them attractive candidates for the development of new anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[2]

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation_cox Inflammation Pain, Fever prostaglandins->inflammation_cox hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation_lox Inflammation Chemotaxis leukotrienes->inflammation_lox thiophene Thiophene Derivatives (Potential Inhibitors) thiophene->cox thiophene->lox

Caption: The Arachidonic Acid Cascade and Sites of Inhibition by Thiophene Derivatives.

Structure-Activity Relationship Insights:

  • Carboxylic Acid/Ester Group: The presence of a carboxylic acid or an ester group is often important for anti-inflammatory activity, as it can interact with the active sites of COX and LOX enzymes.[2]

  • Aryl Substituents: The nature and position of aryl substituents on the thiophene ring can significantly impact potency and selectivity. For example, a morphine ring coupled at the 2-amino position has been shown to enhance anti-inflammatory activity.[2]

Compound/Analog Assay Activity Metric Reference
Compound 15 (morphine-thiophene hybrid)Carrageenan-induced paw edema58.46% inhibition at 50 mg/kg[2]
Compound 21in vivo COX-2 inhibitionIC₅₀ = 0.67 µM[2]
Compound 21in vivo 5-LOX inhibitionIC₅₀ = 2.33 µM[2]
Anticancer Activity

The thiophene scaffold is also found in a number of compounds with potent anticancer activity. These derivatives can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[3][8]

Structure-Activity Relationship Insights:

  • Carboxamide Moiety: Thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity against various cancer cell lines.[9]

  • Substituents on Aryl Rings: Electron-withdrawing groups (e.g., p-Br) on a benzylidene portion attached to the thiophene ring have been shown to exhibit significant anticancer activity.[9]

  • Fused Ring Systems: Tetrahydrobenzo[b]thiophene derivatives have been identified as potent antitumor agents, with some acting as tubulin polymerization inhibitors.[3]

Compound/Analog Cell Line Activity Metric (IC₅₀) Reference
Thiophene derivative F8Lymphoma (CCRF-CEM)Low micromolar range[8]
Benzyl urea analog (BU17)A549 (lung cancer)Potent growth inhibition[3]
Thiophene carboxamide (MB-D2)A375 (melanoma)Significant cytotoxic effect[9]
Thiophene derivative 5HepG2 (liver cancer)High antitumor activity[10]

Experimental Protocols

To ensure the scientific validity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The turbidity of the culture is then adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing sterile broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media only are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The thiophene-2-carboxylic acid scaffold is a versatile platform for the development of new therapeutic agents with a broad range of biological activities. While direct experimental data for this compound is limited, the analysis of its structural analogs provides valuable insights into the structure-activity relationships that govern the antimicrobial, anti-inflammatory, and anticancer properties of this class of compounds.

The presence and nature of substituents on the thiophene ring, as well as modifications to the carboxylic acid group, are critical determinants of biological activity. Future research should focus on the systematic synthesis and biological evaluation of 3,4-disubstituted thiophene-2-carboxylic acid derivatives to further elucidate their therapeutic potential. In particular, a comprehensive biological screening of this compound is warranted to provide a direct benchmark for its analogs and to fully understand the contribution of the 3,4-dimethyl substitution pattern to its bioactivity.

References

A Guide to Spectroscopic Progression: Characterizing the Synthesis of 3,4-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous identification of molecular structures is paramount. Synthetic chemistry, the engine of drug discovery and material innovation, relies heavily on a suite of analytical techniques to verify reaction outcomes. Among these, spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable. They provide a detailed narrative of a molecule's transformation, revealing the disappearance of starting material functionalities and the emergence of new ones, confirming the identity and purity of the desired product.

This guide provides an in-depth spectroscopic comparison of 3,4-Dimethylthiophene-2-carboxylic acid and its precursors. We will dissect the spectral data at each stage of a common synthetic route, explaining the causality behind the observed changes. This comparative analysis serves as a practical framework for researchers to monitor reaction progress and validate the synthesis of substituted thiophene derivatives, which are key intermediates in the development of pharmaceuticals and agrochemicals.[1]

The Synthetic Pathway: A Visual Overview

The synthesis of this compound typically begins with the starting material, 3,4-dimethylthiophene. A formylation reaction, such as the Vilsmeier-Haack reaction, introduces an aldehyde group at the 2-position to yield the intermediate, 3,4-dimethyl-2-thiophenecarboxaldehyde. Subsequent oxidation of this aldehyde furnishes the final product, this compound. This progression involves a deliberate and verifiable change in the functional groups attached to the thiophene core.

G cluster_0 Synthetic Pathway 3,4-Dimethylthiophene 3,4-Dimethylthiophene (Precursor 1) Aldehyde 3,4-Dimethyl-2-thiophenecarboxaldehyde (Precursor 2) 3,4-Dimethylthiophene->Aldehyde Formylation (e.g., Vilsmeier-Haack) Carboxylic_Acid This compound (Final Product) Aldehyde->Carboxylic_Acid Oxidation

Caption: Synthetic route from 3,4-dimethylthiophene to the target carboxylic acid.

Part 1: Comparative Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups. By monitoring the IR spectra, we can track the introduction of carbonyl and hydroxyl groups, which are the defining features of this synthesis.

  • 3,4-Dimethylthiophene (Precursor 1): The spectrum is relatively simple. Key absorptions include C-H stretching from the methyl groups and the aromatic ring just below and above 3000 cm⁻¹, respectively. The region from 1350-1550 cm⁻¹ will show characteristic C=C stretching vibrations of the thiophene ring.[2] The crucial observation is the complete absence of any strong absorption in the carbonyl region (1650-1800 cm⁻¹) or the broad hydroxyl region (2500-3300 cm⁻¹).

  • 3,4-Dimethyl-2-thiophenecarboxaldehyde (Precursor 2): The successful formylation is unequivocally confirmed by the appearance of a strong, sharp peak corresponding to the C=O stretch of the aldehyde. This typically appears around 1660-1680 cm⁻¹ . Another key indicator is the emergence of two weak C-H stretching bands for the aldehyde proton, often found near 2720 cm⁻¹ and 2820 cm⁻¹ .[3] The disappearance of the signal for the proton at the 2-position of the thiophene ring is also expected, though this is more clearly observed in NMR.

  • This compound (Final Product): The oxidation of the aldehyde to a carboxylic acid introduces two new, highly characteristic features. First, a very broad O-H stretching band appears, spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ . This breadth is due to hydrogen bonding between carboxylic acid dimers.[4] Second, the C=O stretching frequency shifts slightly compared to the aldehyde, typically appearing in the 1680-1710 cm⁻¹ range.[4][5] The weak aldehyde C-H stretches near 2720 and 2820 cm⁻¹ will have disappeared completely.

Table 1: Key IR Absorption Frequencies (cm⁻¹)
CompoundC=O StretchO-H StretchAldehyde C-H StretchKey Takeaway
3,4-DimethylthiopheneAbsentAbsentAbsentBaseline spectrum of the thiophene core.
3,4-Dimethyl-2-thiophenecarboxaldehyde~1670Absent~2720, ~2820Appearance of aldehyde functional group.
This compound~17002500-3300 (broad)AbsentDisappearance of aldehyde, appearance of carboxylic acid.

Part 2: Comparative ¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy provides precise information about the electronic environment of protons in a molecule. This technique allows us to "see" the removal of a proton from the thiophene ring and the appearance of new protons associated with the aldehyde and carboxylic acid groups.

  • 3,4-Dimethylthiophene (Precursor 1): The spectrum is characterized by two singlets for the non-equivalent methyl groups (C3-CH₃ and C4-CH₃) around 2.0-2.4 ppm . The two aromatic protons at the 2 and 5 positions are chemically equivalent and appear as a single peak, a singlet, in the aromatic region around 6.9 ppm .

  • 3,4-Dimethyl-2-thiophenecarboxaldehyde (Precursor 2): The introduction of the aldehyde group at the 2-position breaks the molecule's symmetry.

    • The proton at the 5-position is now unique and appears as a singlet around 7.5 ppm .

    • The two methyl group protons remain as singlets, with slight shifts due to the new electron-withdrawing group.

    • Most importantly, a new singlet appears far downfield, typically between 9.7 and 10.0 ppm , which is characteristic of an aldehyde proton.[3][6]

  • This compound (Final Product): The oxidation step results in two significant changes from the aldehyde intermediate.

    • The aldehyde proton signal (~9.8 ppm) disappears entirely.

    • A new, very broad singlet appears even further downfield, typically above 12 ppm . This signal corresponds to the acidic proton of the carboxylic acid group.[4] The proton at the 5-position and the methyl protons will show minor shifts but remain as singlets.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
Compound-CH₃ ProtonsThiophene-H Proton(s)-CHO Proton-COOH ProtonKey Takeaway
3,4-Dimethylthiophene~2.2 (2 singlets)~6.9 (singlet, 2H)AbsentAbsentSymmetrical starting material.
3,4-Dimethyl-2-thiophenecarboxaldehyde~2.3, ~2.5~7.5 (singlet, 1H)~9.8 (singlet, 1H)AbsentAppearance of downfield aldehyde proton.
This compound~2.3, ~2.6~7.6 (singlet, 1H)Absent>12.0 (broad s, 1H)Disappearance of aldehyde proton, appearance of very downfield acid proton.

Part 3: Comparative ¹³C NMR Spectroscopy Analysis

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The most dramatic changes occur in the downfield region, where the carbonyl carbons of the aldehyde and carboxylic acid resonate.

  • 3,4-Dimethylthiophene (Precursor 1): The spectrum will show four signals: two for the non-equivalent methyl carbons (typically 14-16 ppm ) and two for the thiophene ring carbons.

  • 3,4-Dimethyl-2-thiophenecarboxaldehyde (Precursor 2): The introduction of the formyl group adds a new, highly deshielded carbon signal. The aldehyde carbonyl carbon appears significantly downfield, generally in the 180-185 ppm range. The other carbons in the molecule will also experience shifts due to the electronic changes.

  • This compound (Final Product): Upon oxidation, the aldehyde carbonyl signal disappears and is replaced by the carboxylic acid carbonyl carbon signal. This new signal is also downfield but is typically found slightly upfield from the aldehyde, in the 165-170 ppm range.[5] This distinct shift provides definitive evidence of the transformation.

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm)
Compound-CH₃ CarbonsThiophene CarbonsCarbonyl Carbon (C=O)Key Takeaway
3,4-Dimethylthiophene~15~120-140AbsentNo downfield carbonyl signal.
3,4-Dimethyl-2-thiophenecarboxaldehyde~14, ~16~125-150~182New signal in the aldehyde region.
This compound~14, ~17~125-150~168Carbonyl signal shifts upfield to the carboxylic acid region.

Part 4: Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues to the molecule's structure through fragmentation patterns. For this synthetic sequence, the most straightforward application is confirming the increase in molecular weight at each step.

  • 3,4-Dimethylthiophene (Precursor 1): The molecular formula is C₆H₈S. The expected molecular ion peak [M]⁺ will be observed at m/z = 112 .[7][8]

  • 3,4-Dimethyl-2-thiophenecarboxaldehyde (Precursor 2): The addition of a formyl group (-CHO) adds C, H, and O, and removes an H. The molecular formula becomes C₇H₈OS. The molecular ion peak [M]⁺ will be found at m/z = 140 , an increase of 28 mass units from the starting material.[9]

  • This compound (Final Product): The oxidation of the aldehyde adds one oxygen atom. The molecular formula is now C₇H₈O₂S. The molecular ion peak [M]⁺ will be observed at m/z = 156 , an increase of 16 mass units from the aldehyde intermediate.[1]

Table 4: Molecular Ion Peaks in Mass Spectrometry
CompoundMolecular FormulaMolecular WeightExpected [M]⁺ Peak (m/z)
3,4-DimethylthiopheneC₆H₈S112.19112
3,4-Dimethyl-2-thiophenecarboxaldehydeC₇H₈OS140.20140
This compoundC₇H₈O₂S156.20156

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument parameters should always be optimized for the specific sample and equipment.

Workflow for Spectroscopic Analysis

G cluster_workflow Analytical Workflow Start Synthesized Sample (Crude or Purified) IR FT-IR Analysis (ATR) Start->IR NMR_Prep Sample Prep for NMR (Dissolve in CDCl3) Start->NMR_Prep MS MS Analysis (e.g., GC-MS or Direct Infusion) Start->MS Data_Analysis Data Interpretation & Comparison IR->Data_Analysis H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition H_NMR->C_NMR C_NMR->Data_Analysis MS->Data_Analysis

Caption: Standard workflow for comprehensive spectroscopic characterization.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Methodology: Attenuated Total Reflectance (ATR) is a common and effective method for solid and liquid samples.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background should be a flat line.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent after analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: Samples are dissolved in a deuterated solvent, and spectra are acquired in a high-field NMR spectrometer.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

3. Mass Spectrometry (MS)

  • Methodology: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and is often coupled with Gas Chromatography (GC-MS).

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

    • For GC-MS, inject 1 µL of the solution into the GC, which separates the components before they enter the mass spectrometer.

    • The molecules are ionized in the EI source (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • A mass spectrum is generated by plotting ion intensity versus m/z. Identify the molecular ion peak [M]⁺.

Conclusion

The transformation of 3,4-dimethylthiophene into this compound is characterized by a clear and logical progression of spectroscopic changes. IR spectroscopy confirms the introduction of carbonyl and hydroxyl functionalities. ¹H and ¹³C NMR provide definitive evidence for the formation of the aldehyde intermediate and the final carboxylic acid product through the appearance and disappearance of highly characteristic signals. Finally, mass spectrometry validates the identity of each compound by confirming the expected molecular weight. By employing these techniques in concert, researchers can confidently track the synthesis, isolate the desired product, and ensure its purity for subsequent applications.

References

A Comparative Guide to 3,4-Dimethylthiophene-2-carboxylic Acid-Based Polymers and Other Leading Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of conductive polymers, the exploration of novel materials with tailored properties is paramount for advancing applications in bioelectronics, drug delivery, and beyond. This guide provides a comprehensive comparison of polymers based on 3,4-Dimethylthiophene-2-carboxylic acid against established conductive polymers such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), polyaniline (PANI), and polypyrrole (PPy). Our analysis, grounded in experimental data, delves into the critical performance metrics of electrical conductivity, electrochemical stability, and processability, offering a valuable resource for material selection and development.

Introduction to Conductive Polymers

Conductive polymers are organic materials that possess the ability to conduct electricity, a property traditionally associated with metals. This unique characteristic, combined with their inherent flexibility, biocompatibility, and tunable properties, has positioned them as key materials in a wide array of technological applications.[1] Their mechanism of conductivity is rooted in the conjugated π-electron systems along their backbones, which allow for the movement of charge carriers.[2]

Focus: this compound-Based Polymers

Polymers derived from this compound represent a promising class of functionalized polythiophenes. The presence of both methyl and carboxylic acid functional groups on the thiophene ring is anticipated to influence the polymer's electronic properties, solubility, and processability. The methyl groups can enhance solubility in organic solvents and potentially influence the polymer backbone's conformation, while the carboxylic acid group offers a site for further functionalization, improves hydrophilicity, and can participate in doping processes.[3]

The synthesis of polythiophenes can be achieved through various methods, including chemical and electrochemical polymerization.[4] The choice of synthetic route significantly impacts the resulting polymer's properties, such as molecular weight, regioregularity, and, consequently, its electrical and optical characteristics.[5]

Comparative Performance Analysis

A direct quantitative comparison of poly(this compound) with industry benchmarks is crucial for evaluating its potential. The following sections and tables summarize the performance of this polymer in contrast to PEDOT:PSS, polyaniline, and polypyrrole.

Electrical Conductivity

Electrical conductivity is a fundamental property of conductive polymers. While specific data for poly(this compound) is not widely published, we can infer its potential based on related polythiophene derivatives. The conductivity of polythiophenes is highly dependent on the doping process, which introduces charge carriers into the polymer backbone.[6] The presence of the carboxylic acid group may facilitate self-doping or enhance the effectiveness of external dopants.

PolymerTypical Conductivity (S/cm)Doping Method
Poly(this compound) Data not available; expected to be in the semiconductor rangeDoping with oxidizing agents or self-doping
PEDOT:PSS 1 - 1000Pre-doped with PSS
Polyaniline (Emeraldine Salt) 1 - 200Protonic acid doping
Polypyrrole 10 - 500Electrochemical or chemical oxidation

Note: Conductivity values can vary significantly based on synthesis conditions, processing, and doping levels.

Electrochemical Stability

Electrochemical stability is critical for applications involving repeated redox cycling, such as in sensors and energy storage devices. Cyclic voltammetry is a key technique to assess this property. While specific cyclic voltammograms for poly(this compound) are scarce in the literature, polythiophenes, in general, are known for their good electrochemical stability.[7] The stability of poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) films has been investigated, providing insights into the degradation mechanisms of similar structures.[8][9]

Key Considerations for Stability:

  • Poly(this compound): The carboxylic acid group might influence the polymer's interaction with the electrolyte and its susceptibility to over-oxidation or degradation.

  • PEDOT:PSS: Generally exhibits excellent electrochemical stability.[10]

  • Polyaniline: Stability is highly dependent on the pH of the electrolyte and the potential window.

  • Polypyrrole: Can be prone to over-oxidation and degradation, especially at high positive potentials.

Processability and Solubility

Processability is a major advantage of conductive polymers over traditional inorganic conductors. It is largely determined by the polymer's solubility in common solvents. The functional groups on the thiophene monomer play a crucial role here. The methyl groups in this compound are expected to enhance solubility in organic solvents, while the carboxylic acid group can impart solubility in more polar or aqueous media, depending on the pH.[11]

PolymerCommon SolventsFilm Forming Properties
Poly(this compound) Expected solubility in some organic solvents (e.g., THF, chloroform) and potentially aqueous bases.Dependent on molecular weight and solubility.
PEDOT:PSS WaterExcellent film-forming from aqueous dispersions.
Polyaniline (Emeraldine Base) N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)Can be solution-cast into films.
Polypyrrole Generally insoluble and processed via in-situ polymerization.Typically deposited as films electrochemically or by oxidative chemical vapor deposition.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines general experimental protocols for the synthesis and characterization of these conductive polymers.

Synthesis of Conductive Polymers

Chemical Oxidative Polymerization of Thiophene Derivatives (General Protocol)

This method is widely used for synthesizing polythiophenes and can be adapted for this compound.[12]

  • Monomer Solution: Dissolve the thiophene monomer (e.g., this compound) in a suitable organic solvent (e.g., chloroform or acetonitrile).

  • Oxidant Solution: Prepare a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), in the same solvent.

  • Polymerization: Slowly add the oxidant solution to the monomer solution under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction is typically carried out at room temperature or slightly below.

  • Precipitation and Washing: After the reaction is complete (indicated by a color change), precipitate the polymer by adding a non-solvent like methanol.

  • Purification: Filter the polymer and wash it extensively with methanol and other solvents to remove residual oxidant and oligomers.

  • Drying: Dry the polymer under vacuum.

Monomer Thiophene Monomer in Solvent Reaction Polymerization (Inert Atmosphere, Stirring) Monomer->Reaction Oxidant Oxidant (e.g., FeCl₃) in Solvent Oxidant->Reaction Precipitation Precipitation (e.g., Methanol) Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Polymer Purified Conductive Polymer Drying->Final_Polymer

Figure 1: General workflow for chemical oxidative polymerization of thiophenes.

Electrochemical Polymerization (General Protocol)

Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface.[13]

  • Electrolyte Solution: Prepare a solution containing the monomer, a supporting electrolyte (e.g., tetrabutylammonium perchlorate), and a suitable solvent (e.g., acetonitrile).

  • Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., platinum, gold, or indium tin oxide), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Apply a constant potential (potentiostatic), a sweeping potential (potentiodynamic, i.e., cyclic voltammetry), or a constant current (galvanostatic) to the working electrode. The polymer film will grow on the surface of the working electrode.

  • Washing and Drying: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte, and then dry it.

Electrolyte Monomer & Electrolyte in Solvent Cell Three-Electrode Electrochemical Cell Electrolyte->Cell Polymerization Electropolymerization (Potentiostatic/Potentiodynamic/ Galvanostatic) Cell->Polymerization Washing Rinsing with Solvent Polymerization->Washing Drying Drying Washing->Drying Polymer_Film Conductive Polymer Film on Electrode Drying->Polymer_Film

Figure 2: General workflow for electrochemical polymerization.

Characterization Techniques

Four-Point Probe Method for Electrical Conductivity Measurement

This is a standard technique to measure the sheet resistance of a thin film, from which the conductivity can be calculated.

  • Film Preparation: Deposit a thin film of the conductive polymer onto an insulating substrate.

  • Probe Placement: Place the four-point probe head, consisting of four equally spaced, co-linear probes, in contact with the film.

  • Measurement: Pass a known current through the two outer probes and measure the voltage across the two inner probes.

  • Calculation: Calculate the sheet resistance and then the conductivity using the film's thickness.

Cyclic Voltammetry for Electrochemical Stability Assessment

Cyclic voltammetry provides information about the redox behavior and stability of the polymer.

  • Electrolyte Preparation: Prepare an electrolyte solution without the monomer.

  • Electrochemical Cell: Use the polymer-coated electrode as the working electrode in a three-electrode cell with the prepared electrolyte.

  • Voltage Cycling: Cycle the potential of the working electrode between defined limits for a specified number of cycles.

  • Analysis: Monitor the changes in the cyclic voltammogram. A stable polymer will show consistent redox peaks over many cycles.

Conclusion and Future Outlook

While established conductive polymers like PEDOT:PSS, polyaniline, and polypyrrole have well-documented performance characteristics, the exploration of novel functionalized polythiophenes such as those based on this compound holds significant promise. The introduction of specific functional groups offers a powerful tool to tailor the properties of conductive polymers for specific applications. The anticipated improvements in solubility and the potential for further functionalization make poly(this compound) an intriguing candidate for future research, particularly in the realm of bioelectronics where precise control over material properties is paramount. Further experimental investigation is necessary to fully elucidate its performance and benchmark it against current standards.

References

A Comparative Guide to the Structural Validation of Synthesized 3,4-Dimethylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For drug development professionals and researchers, an erroneously identified compound can lead to the invalidation of extensive biological screening and significant financial and temporal losses. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of synthesized 3,4-Dimethylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, contrasting them with potential isomeric impurities to provide a robust validation framework.

The Imperative of Orthogonal Spectroscopic Techniques

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of the atoms.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, especially in complex molecules, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.[4][5]

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Thiophene H-5~7.5Singlet1HThe lone proton on the thiophene ring is in the aromatic region. Its exact shift is influenced by the adjacent carboxylic acid and methyl groups.
Methyl C4-CH₃~2.4Singlet3HThe methyl group at the 4-position is deshielded by the aromatic ring.
Methyl C3-CH₃~2.2Singlet3HThe methyl group at the 3-position is also deshielded, with a slightly different chemical shift from the C4-methyl due to its proximity to the carboxylic acid group.
Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (C=O)165 - 175The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[6]
Thiophene C2130 - 140The carbon atom attached to the carboxylic acid group is deshielded.
Thiophene C3135 - 145The carbon atom attached to a methyl group.
Thiophene C4130 - 140The carbon atom attached to a methyl group.
Thiophene C5125 - 135The carbon atom bearing a proton.
Methyl C4-CH₃15 - 20Typical chemical shift for a methyl group attached to an sp² carbon.
Methyl C3-CH₃14 - 19Similar to the other methyl group, with a slight variation in chemical shift.
Spectroscopic Feature This compound 2,5-Dimethylthiophene-3-carboxylic acid Key Differentiating Feature
¹H NMR: Aromatic Region One singlet (~7.5 ppm) for H-5One singlet for H-4The chemical shift of the lone thiophene proton will differ due to the different substituent positions.
¹H NMR: Methyl Region Two distinct singlets for the C3 and C4 methyl groupsTwo distinct singlets for the C2 and C5 methyl groupsThe chemical shifts of the methyl groups will be different due to their proximity to the carboxylic acid.
¹³C NMR: Quaternary Carbons Three quaternary carbons (C2, C3, C4) in the aromatic regionThree quaternary carbons (C2, C3, C5) in the aromatic regionThe chemical shifts of the substituted thiophene carbons will be distinct.
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable information about its structure through fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique often used for LC-MS, which typically shows a prominent molecular ion peak.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 156, corresponding to the molecular weight of C₇H₈O₂S.[1]

  • Key Fragmentation Patterns: Under EI conditions, common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[7] The fragmentation of the thiophene ring can also be observed.

Spectroscopic Feature This compound 3,4-Dimethylthiophene Key Differentiating Feature
Molecular Ion (M⁺) m/z 156m/z 112[8]A clear difference of 44 mass units, corresponding to the CO₂ group.
Key Fragments Fragments corresponding to the loss of -OH and -COOH.Fragmentation pattern characteristic of the dimethylthiophene core.The presence of fragments related to the carboxylic acid group is definitive for the target compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule.

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)2500-3300Very broadThe broadness is due to extensive hydrogen bonding between the carboxylic acid molecules.[9]
C-H Stretch (Aromatic/Alkyl)2850-3100SharpStretching vibrations of the C-H bonds on the thiophene ring and methyl groups.[10]
C=O Stretch (Carboxylic Acid)1680-1710Strong, sharpThe carbonyl stretch is a very characteristic and intense absorption for carboxylic acids.[9][11]
C=C Stretch (Thiophene Ring)1500-1600Medium to weakStretching vibrations of the carbon-carbon double bonds within the aromatic thiophene ring.
C-O Stretch (Carboxylic Acid)1210-1320StrongStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[9]
Spectroscopic Feature This compound 3,4-Dimethylthiophene Key Differentiating Feature
O-H Stretch Broad absorption from 2500-3300 cm⁻¹AbsentThe presence of the broad O-H stretch is a clear indicator of the carboxylic acid group.
C=O Stretch Strong, sharp absorption around 1700 cm⁻¹AbsentThe intense carbonyl peak is a definitive feature of the product.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of synthesized this compound.

Caption: Workflow for the structural validation of synthesized compounds.

Molecular Structure and Key NMR Correlations

The following diagram depicts the structure of this compound and highlights the key expected correlations in 2D NMR, which are crucial for unambiguous assignment.

Caption: Key HMBC correlations for structural assignment.

Conclusion

The structural validation of a synthesized compound like this compound is a critical, multi-faceted process. By systematically applying and comparing the data from NMR, MS, and IR spectroscopy, researchers can confidently confirm the identity and purity of their target molecule. This rigorous approach, which contrasts the experimental data with that expected for the target structure and potential alternatives, forms the foundation of scientific integrity and is essential for the advancement of research and development in the pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in Combating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the development and progression of numerous chronic and degenerative diseases.[1][2][3] This cellular-level assault can damage vital components like DNA, proteins, and lipids, contributing to conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][4][5] The body's natural defense system relies on antioxidants to neutralize these damaging free radicals.[3][5] While endogenous and dietary antioxidants are crucial, there is a persistent need for novel, potent, and safe synthetic antioxidants for therapeutic applications.

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[6] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The unique electronic properties of the thiophene ring system make it an attractive core for designing novel antioxidant agents.[6][10] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant activity of newly synthesized thiophene derivatives against established standards, ensuring a robust and comparative evaluation of their potential.

Part 1: The Benchmarking Strategy: A Multi-Assay Approach

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Different antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[11][12] Therefore, a panel of assays based on different chemical principles is essential for a comprehensive assessment. We will focus on three widely accepted and complementary in-vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where the antioxidant reduces the stable violet DPPH radical to a yellow-colored non-radical form.[13][14][15] The degree of discoloration is proportional to the scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay that can measure the activity of both hydrophilic and lipophilic antioxidants.[16] It is based on the reduction of the pre-formed blue-green ABTS radical cation.[16]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH.[17][18][19] The formation of a colored ferrous complex is monitored spectrophotometrically.

To provide a meaningful comparison, the performance of novel thiophene derivatives will be benchmarked against well-characterized standard antioxidants:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in many antioxidant assays.[13][20]

  • Ascorbic Acid (Vitamin C): A potent natural water-soluble antioxidant.[13][20]

  • Quercetin: A well-known flavonoid with strong antioxidant properties.[13]

The primary metric for comparison will be the IC₅₀ value , which represents the concentration of the antioxidant required to scavenge 50% of the free radicals or achieve 50% of the maximum reducing power.[13] A lower IC₅₀ value signifies higher antioxidant potency.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In-Vitro Antioxidant Assays cluster_analysis Phase 3: Data Analysis & Comparison P1 Synthesize & Purify Novel Thiophene Derivatives P2 Prepare Stock Solutions (Derivatives & Standards) P1->P2 A1 DPPH Radical Scavenging Assay P2->A1 A2 ABTS Radical Cation Decolorization Assay P2->A2 A3 FRAP Assay (Ferric Reducing Power) P2->A3 D1 Measure Absorbance (Spectrophotometry) A1->D1 A2->D1 A3->D1 D2 Calculate % Inhibition or Reducing Power D1->D2 D3 Determine IC50 Values D2->D3 D4 Benchmark against Standards (Trolox, Ascorbic Acid, etc.) D3->D4 G cluster_pathway Proposed Cellular Action: Nrf2-Keap1 Pathway cluster_nuc TD Thiophene Derivative (TD) ROS Cellular ROS TD->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Nucleus Nucleus Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

A Comparative Guide to the In Vitro Evaluation of Novel Thiophene-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiophene-Based Antimicrobials in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling the scientific community to explore novel chemical scaffolds with therapeutic potential.[1] Among these, thiophene-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2][3] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][4][5] This guide provides a comprehensive framework for the in vitro evaluation of new thiophene-based antimicrobial agents, offering a comparative analysis against established alternatives and detailing the requisite experimental protocols to ensure scientific rigor and data integrity. The rationale behind this focus is the documented potential of various thiophene-based agents, such as thiophene-substituted heterocycles (pyridines, azoles, etc.), aminothiophenes, and derivatives of thiophene carboxylic acids, to exhibit significant antimicrobial effects.[2][6][7]

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary methodologies to systematically assess the antimicrobial efficacy of novel thiophene derivatives. We will delve into the causality behind experimental choices, emphasizing self-validating protocols that enhance the trustworthiness of the generated data.

Comparative Framework: Positioning Thiophene Derivatives Against Established Antimicrobials

To ascertain the therapeutic potential of new thiophene-based agents, a direct comparison with clinically relevant antibiotics is imperative. The choice of comparator drugs should be guided by the target pathogens. For instance, when evaluating activity against Gram-positive bacteria like Staphylococcus aureus, comparators could include vancomycin or linezolid. For Gram-negative bacteria such as Escherichia coli or Pseudomonas aeruginosa, antibiotics like ciprofloxacin or ceftazidime would be appropriate.[8] Furthermore, given the rise of multidrug-resistant (MDR) strains, it is crucial to include these in the testing panel to assess the efficacy of novel compounds against clinically challenging isolates.

The following sections will detail the experimental workflows for a comprehensive in vitro evaluation, from initial screening of antimicrobial activity to more complex assessments of biofilm inhibition and eradication.

Part 1: Foundational In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating any new antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These parameters provide a quantitative measure of the compound's potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10][11][12]

Experimental Protocol: Broth Microdilution

  • Preparation of Thiophene Compound Stock Solutions: Dissolve the synthesized thiophene derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the thiophene compounds and comparator antibiotics to achieve a range of concentrations. Include a growth control (no antimicrobial agent) and a sterility control (no microorganisms).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

Causality of Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent and reproducible bacterial density, which is critical for the accuracy of MIC determination.

  • Cation-Adjusted Mueller-Hinton Broth: This specific medium is standardized for susceptibility testing and contains controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Determination

  • Subculturing from MIC plates: Following MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the antimicrobial effect over time, distinguishing between bactericidal and bacteriostatic activity.[13]

Experimental Protocol: Time-Kill Assay

  • Preparation of Cultures: Grow the test organism to the logarithmic phase and then dilute to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in CAMHB.

  • Addition of Antimicrobial Agents: Add the thiophene compound and comparator antibiotics at concentrations corresponding to their MIC values (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without any antimicrobial.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto agar plates to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]

Data Presentation: Comparative MIC and MBC Values

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Thiophene Derivative AS. aureus ATCC 29213816
Thiophene Derivative BS. aureus ATCC 292131632
VancomycinS. aureus ATCC 2921312
Thiophene Derivative AE. coli ATCC 259221632
Thiophene Derivative BE. coli ATCC 2592232>64
CiprofloxacinE. coli ATCC 259220.250.5

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization: In Vitro Antimicrobial Susceptibility Testing Workflow

G cluster_0 MIC Determination cluster_1 MBC Determination cluster_2 Time-Kill Assay prep_stock Prepare Stock Solutions serial_dil Serial Dilutions in 96-well Plate prep_stock->serial_dil inoculate Inoculate Plates serial_dil->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate_mic Incubate 18-24h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Input for MBC add_antimicrobial Add Antimicrobial at multiples of MIC read_mic->add_antimicrobial Input for Time-Kill incubate_mbc Incubate Agar Plates 18-24h subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc prep_culture Prepare Log-Phase Culture prep_culture->add_antimicrobial sampling Sample at Time Points add_antimicrobial->sampling plating Serial Dilution and Plating sampling->plating count_cfu Count CFU plating->count_cfu plot_data Plot Time-Kill Curve count_cfu->plot_data

Caption: Workflow for MIC, MBC, and Time-Kill Assays.

Part 2: Advanced In Vitro Evaluation - Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, and they exhibit increased resistance to antimicrobial agents.[14][15] Therefore, evaluating the efficacy of novel thiophene derivatives against biofilms is a critical step in assessing their therapeutic potential.

Inhibition of Biofilm Formation

This assay determines the ability of a compound to prevent the initial stages of biofilm formation.

Experimental Protocol: Biofilm Inhibition Assay

  • Preparation of Cultures and Plates: Prepare a standardized bacterial suspension as described for the MIC assay. In a 96-well flat-bottomed plate, add the bacterial inoculum and serial dilutions of the thiophene compounds and comparators at sub-MIC concentrations.

  • Incubation: Incubate the plates for 24-48 hours at 37°C without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the adherent biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% (w/v) crystal violet solution for 15 minutes.

    • Wash the wells to remove excess stain and allow them to air dry.

    • Solubilize the bound stain with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the growth control.

Eradication of Preformed Biofilms

This assay assesses the ability of a compound to disrupt and kill bacteria within an established biofilm.

Experimental Protocol: Biofilm Eradication Assay

  • Biofilm Formation: Grow biofilms in 96-well plates as described above for 24-48 hours.

  • Treatment: After the incubation period, remove the planktonic cells and wash the wells with PBS. Add fresh media containing serial dilutions of the thiophene compounds and comparators to the wells with the preformed biofilms.

  • Incubation: Incubate the plates for another 24 hours.

  • Quantification: Quantify the remaining biofilm using the crystal violet method as described above. The Minimal Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentration that leads to a significant reduction in the biofilm biomass.[16]

Data Presentation: Comparative Anti-Biofilm Activity

CompoundTarget OrganismBiofilm Inhibition (at 1/2 MIC)Biofilm Eradication (MBEC in µg/mL)
Thiophene Derivative AP. aeruginosa PAO175%128
Thiophene Derivative BP. aeruginosa PAO150%256
TobramycinP. aeruginosa PAO140%>1024

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization: Anti-Biofilm Assay Workflow

G cluster_0 Biofilm Inhibition Assay cluster_1 Biofilm Eradication Assay prep_inoculum_inhib Prepare Standardized Inoculum add_compounds_inhib Add Compounds at Sub-MIC prep_inoculum_inhib->add_compounds_inhib incubate_inhib Incubate 24-48h to form Biofilm add_compounds_inhib->incubate_inhib quantify_inhib Quantify Biofilm (Crystal Violet) incubate_inhib->quantify_inhib form_biofilm Form Biofilm for 24-48h treat_biofilm Treat Preformed Biofilm with Compounds form_biofilm->treat_biofilm incubate_erad Incubate for 24h treat_biofilm->incubate_erad quantify_erad Quantify Remaining Biofilm incubate_erad->quantify_erad

Caption: Workflow for Biofilm Inhibition and Eradication Assays.

Part 3: Mechanistic Insights - Elucidating the Mode of Action

Understanding the mechanism of action of novel thiophene derivatives is crucial for their further development. Several in vitro assays can provide preliminary insights.

Membrane Permeability Assays

Many antimicrobial agents exert their effects by disrupting the bacterial cell membrane.[6]

Experimental Protocol: Membrane Permeability Assay

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

  • Fluorescent Dyes: Utilize fluorescent dyes such as propidium iodide (PI), which can only enter cells with compromised membranes.

  • Treatment and Measurement: Add the thiophene compounds to the bacterial suspension. Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage.

DNA Interaction Studies

Some thiophene-containing compounds have been shown to interact with DNA.[2]

Experimental Protocol: DNA Interaction Assay

  • DNA Binding: The interaction of the thiophene derivatives with plasmid DNA can be investigated using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or gel electrophoresis. Changes in the spectral properties or the mobility of the DNA on an agarose gel can indicate binding.

Visualization: Potential Mechanisms of Action

G Thiophene Thiophene Derivative Membrane Cell Membrane Disruption Thiophene->Membrane Increased Permeability DNA DNA Interaction Thiophene->DNA Binding/Intercalation Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Thiophene->Enzyme Inhibition of Essential Enzymes CellDeath Bacterial Cell Death Membrane->CellDeath DNA->CellDeath Enzyme->CellDeath

Caption: Potential Mechanisms of Action for Thiophene Antimicrobials.

This guide has outlined a systematic and robust approach for the in vitro evaluation of novel thiophene-based antimicrobial agents. By adhering to these standardized protocols and employing a comparative framework, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising lead compounds. The journey from a novel chemical entity to a clinically useful antibiotic is long and arduous, but it begins with a thorough and well-designed in vitro assessment. The versatility of the thiophene scaffold, combined with the growing need for new antimicrobial therapies, makes this a particularly exciting and important area of research.[5] Further investigations into the structure-activity relationships of these compounds will undoubtedly pave the way for the development of the next generation of antimicrobial drugs.[4]

References

A Senior Application Scientist's Guide to Comparative Docking of Thiophene Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiophene Scaffold

In the landscape of medicinal chemistry, the thiophene ring represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of bioactive compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role in the development of drugs across diverse therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] Thiophene carboxylic acid derivatives, in particular, have garnered significant attention as potent and selective enzyme inhibitors. Their structural rigidity, coupled with the versatile chemistry of the thiophene ring, allows for fine-tuning of their pharmacological profiles.

This guide provides an in-depth comparative analysis of molecular docking strategies for thiophene carboxylic acid derivatives, tailored for researchers in drug design. We will dissect the causality behind crucial experimental choices, from selecting the right protein target structure to interpreting the correlation between computational predictions and experimental data. Our focus will be on Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drug discovery and a frequent subject of study for thiophene-based inhibitors.[1][3]

Pillar 1: The Rationale of Molecular Docking in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design for two primary reasons:

  • Binding Mode Prediction: It elucidates the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand within the protein's active site. Understanding these interactions is paramount for rational drug design and lead optimization.

  • Affinity Estimation: Docking programs employ scoring functions to estimate the binding affinity between the ligand and the protein, often expressed as a binding energy (e.g., in kcal/mol). While not a direct measure of potency, these scores are invaluable for prioritizing compounds for synthesis and biological testing in virtual screening campaigns.

The reliability of a docking study, however, is not guaranteed. It is a multi-step process where each stage critically influences the outcome. The following workflow illustrates the essential stages of a rigorous and reproducible docking study.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Target_Selection 1. Target Selection (e.g., COX-2) Protein_Prep 2. Receptor Preparation (PDB ID: 1CX2) Target_Selection->Protein_Prep Select PDB Structure Grid_Gen 4. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Prepared Receptor Ligand_Prep 3. Ligand Preparation (Thiophene Derivatives) Docking_Run 5. Run Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking_Run Prepared Ligands Grid_Gen->Docking_Run Define Search Space Pose_Analysis 6. Pose Analysis (Interaction Mapping) Docking_Run->Pose_Analysis Docked Poses Score_Correlation 7. Score vs. Experimental Data (IC50 Correlation) Docking_Run->Score_Correlation Binding Scores SAR_Insight 8. Derive SAR Insights Pose_Analysis->SAR_Insight Binding Interactions Score_Correlation->SAR_Insight Validated Model

Caption: A comprehensive workflow for a molecular docking study.

Pillar 2: A Comparative Protocol for Docking Thiophene Carboxylic Acids against COX-2

To illustrate a practical application, we will outline a comparative docking protocol targeting the human COX-2 enzyme. The structural basis for selective COX-2 inhibition is the presence of a larger, more accessible side pocket in its active site compared to the COX-1 isoform, a feature that can be exploited by the sulfonamide or other suitable moieties on inhibitor molecules.[4] We will use the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) as our receptor model.[5]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide using AutoDock Vina, a widely used open-source docking program, chosen for its balance of accuracy and computational efficiency.

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
  • Steps:
  • Download the PDB file for 1CX2 from the RCSB Protein Data Bank.
  • Open the structure in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).
  • Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction. For 1CX2, this involves removing the selective inhibitor SC-558.
  • Add polar hydrogen atoms to the protein. The protonation states of ionizable residues like Histidine, Aspartate, and Glutamate should be checked for correctness at physiological pH (around 7.4).
  • Assign partial charges to the protein atoms (e.g., Gasteiger charges).
  • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the thiophene carboxylic acid derivative and prepare it for docking.
  • Steps:
  • Draw the 2D structure of the thiophene derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Convert the 2D structure to a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
  • Define the rotatable bonds within the ligand. The flexibility of the ligand is a key aspect of the docking simulation.
  • Assign Gasteiger charges to the ligand atoms.
  • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation:

  • Objective: To define the three-dimensional search space within the receptor where the docking algorithm will attempt to place the ligand.
  • Steps:
  • Load the prepared receptor (protein.pdbqt) into AutoDock Tools.
  • Identify the active site. This is typically done by locating the position of the co-crystallized ligand in the original PDB file. For COX-2, key residues include Val523, Arg513, Phe518, and Tyr385.[5][6]
  • Define a grid box that encompasses the entire binding pocket. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time. For 1CX2, a box centered on the co-crystallized inhibitor with dimensions of approximately 25 x 25 x 25 Å is a good starting point.
  • Save the grid parameters (center coordinates and dimensions) in a configuration file (e.g., conf.txt).

4. Running AutoDock Vina:

  • Objective: To execute the docking calculation.
  • Steps:
  • Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the grid box parameters.
  • Run AutoDock Vina from the command line, providing the configuration file as input.
  • Vina will perform the docking simulation and generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Results:

  • Objective: To visualize and interpret the docking results.
  • Steps:
  • Load the receptor PDBQT file and the output PDBQT file into a molecular viewer.
  • Analyze the top-ranked binding pose. Examine the key interactions (hydrogen bonds, hydrophobic contacts) between the thiophene derivative and the amino acid residues of the COX-2 active site.
  • Compare the predicted binding mode with known structure-activity relationship (SAR) data to assess the biological relevance of the docking pose.

PDB [label="Download PDB\n(e.g., 1CX2)"]; Clean_PDB [label="Clean PDB\n(Remove Water, Ligand)"]; Add_Hydrogens [label="Add Hydrogens &\nAssign Charges"]; Save_Receptor [label="Save as Receptor.pdbqt"];

Draw_Ligand [label="Draw 2D Ligand"]; To_3D [label="Generate 3D Structure\n& Energy Minimize"]; Assign_Charges_Lig [label="Assign Charges &\nDefine Rotatable Bonds"]; Save_Ligand [label="Save as Ligand.pdbqt"];

Define_Grid [label="Define Grid Box\n(Binding Site)"]; Config_File [label="Create Config.txt"]; Run_Vina [label="Run AutoDock Vina"]; Analyze_Results [label="Analyze Poses & Scores"];

PDB -> Clean_PDB; Clean_PDB -> Add_Hydrogens; Add_Hydrogens -> Save_Receptor;

Draw_Ligand -> To_3D; To_3D -> Assign_Charges_Lig; Assign_Charges_Lig -> Save_Ligand;

Save_Receptor -> Define_Grid; Save_Ligand -> Config_File; Define_Grid -> Config_File; Config_File -> Run_Vina; Run_Vina -> Analyze_Results; }

Caption: Step-by-step workflow for AutoDock Vina.

Pillar 3: Data-Driven Comparison and Validation

The ultimate validation of a docking protocol is its ability to correlate computational scores with experimental biological data. A strong correlation provides confidence in the model's predictive power for screening new chemical entities.

Comparative Data: Thiophene Derivatives as COX-2 Inhibitors

The following table summarizes data from a study on a series of 2-benzamido-5-ethyl-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, showcasing their in vitro inhibitory activity against COX-1 and COX-2, and their selectivity.[3] While the original study describes the high binding affinity from docking, specific binding energy values for each compound were not tabulated in the source. This table is presented to exemplify the kind of data that should be sought and analyzed.

Compound IDR-group (on Phenyl)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Predicted Binding Affinity (kcal/mol)
VIIa 4-F19.50.2967.24High
Va H>500.88>56.8High
VIa 4-Cl26.61.124.18High
VIIb 4-F (on Benzamido)15.70.4435.68High
Vb H (on Benzamido)24.33.37.36Moderate
VIb 4-Cl (on Benzamido)22.11.218.41High
Celecoxib (Reference)14.20.4233.8-12.5 (from other studies[1])
Diclofenac (Reference)4.52.51.80N/A

Data synthesized from El-Damasy et al. (2023).[3] The "Predicted Binding Affinity" column is a qualitative summary from the source paper's docking discussion.

Analysis of Correlation:

In an ideal scenario, a lower (more negative) binding energy score from docking should correspond to a lower IC₅₀ value (higher potency). For the compounds listed, VIIa shows the highest potency against COX-2 (IC₅₀ = 0.29 µM) and the highest selectivity.[3] The molecular docking study for compound VIIa revealed a high binding affinity, attributed to key interactions within the COX-2 active site.[3] This alignment between strong predicted binding and potent experimental activity is the cornerstone of a validated docking protocol.

Comparing Docking Software: A Note on Causality

While we have detailed a protocol for AutoDock Vina, numerous other docking programs exist, each with different search algorithms and scoring functions (e.g., Glide, GOLD, FlexX). Comparative studies have shown that for COX enzymes, Glide often outperforms other programs in its ability to accurately predict the binding poses of known inhibitors.[7] However, the choice of software can depend on factors like computational cost, ease of use, and the specific nature of the protein-ligand system. The key is not to find a universally "best" program, but to choose a program, establish a rigorous protocol, and validate it against known experimental data for the target of interest.

Conclusion: From In Silico to In Vitro

This guide has outlined a comprehensive and scientifically grounded approach to performing comparative docking studies on thiophene carboxylic acid derivatives. By understanding the rationale behind each step, from meticulous preparation of molecules to the critical analysis of results against experimental data, researchers can leverage molecular docking not just as a predictive tool, but as a powerful engine for generating hypotheses and driving the design of novel therapeutics. The convergence of computational modeling and experimental validation is the bedrock of modern drug discovery, and a well-executed docking study is a crucial element in this synergistic process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dimethylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like 3,4-Dimethylthiophene-2-carboxylic acid is not merely a regulatory formality but a cornerstone of safe laboratory operations and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound that, based on data for the compound and structurally similar thiophene carboxylic acids, presents several hazards that must be managed.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and materials used for spill cleanup, must be treated as hazardous waste.[4][5]

Table 1: Key Data for this compound

PropertyValueSource
CAS Number 89639-74-7[1][6]
Molecular Formula C₇H₈O₂S[1][7]
Molecular Weight 156.2 g/mol [7]
Physical Form Solid[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
Signal Word Warning[1]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Mandatory Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the selection and proper use of PPE is the first line of defense against accidental exposure. The causality is clear: creating physical barriers prevents the chemical from contacting sensitive tissues.

  • Eye Protection : Chemical safety goggles are mandatory to protect against dust particles and splashes.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Given that this is a solid, incidental contact is the primary risk, but proper glove hygiene is crucial.[4][8]

  • Body Protection : A standard laboratory coat should be worn to protect the skin on the arms and torso.[4]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[2][10][11] Under no circumstances should it be disposed of in standard trash or flushed down the drain.[4][5]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[12]

  • Solid Waste :

    • Collect all un-rinsed, empty containers, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) that have come into direct contact with the solid compound.

    • Place these items into a dedicated, durable, and leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[8]

    • This container must be separate from other waste streams like non-halogenated or halogenated solvents.[12][13]

  • Liquid Waste :

    • If this compound has been used in a solution, collect the liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix this acidic, organic waste with other incompatible waste streams (e.g., bases, oxidizers).[12]

  • Contaminated PPE :

    • Gloves, disposable lab coats, and other heavily contaminated PPE should be collected in a designated hazardous waste bag or container.[8]

Step 2: Container Labeling

Regulatory compliance and safety demand meticulous labeling. An improperly labeled container is a significant safety risk.

  • Label the waste container clearly with the words "HAZARDOUS WASTE" .[12][13]

  • List the full chemical name: "this compound" .[8]

  • Provide an approximate percentage or quantity of the waste material.[13]

  • Include the date when the waste was first added to the container.[8]

Step 3: Secure Storage

While awaiting pickup, all hazardous waste must be stored safely and securely.

  • Ensure the waste container is tightly sealed at all times, except when adding waste.[4][12]

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area (SAA) or central waste storage area.[8]

  • The storage area should prevent spills from reaching drains and be segregated by chemical compatibility.[12]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[8][10]

  • Provide them with the complete information from your waste container label.

  • The waste will typically be disposed of via high-temperature incineration at an approved facility.[14]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Spill Cleanup :

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8] Avoid raising dust.[9]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][9] Remove contaminated clothing.[11]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][11]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated PPE) assess Is the waste hazardous? (Contains this compound) start->assess segregate Segregate Waste by Type (Solid, Liquid, PPE) assess->segregate Yes non_haz Dispose as Non-Hazardous Waste assess->non_haz No label_container Label Container: 'HAZARDOUS WASTE' Chemical Name & Conc. Date segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Waste Collected for Proper Disposal (e.g., Incineration) contact_ehs->pickup

Caption: Decision workflow for handling and disposing of waste containing this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.